molecular formula C6H11B B1523900 (2-Bromoethyl)cyclobutane CAS No. 960078-90-4

(2-Bromoethyl)cyclobutane

Cat. No.: B1523900
CAS No.: 960078-90-4
M. Wt: 163.06 g/mol
InChI Key: LGUPKKDAPJQUOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromoethyl)cyclobutane is a useful research compound. Its molecular formula is C6H11Br and its molecular weight is 163.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromoethylcyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Br/c7-5-4-6-2-1-3-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUPKKDAPJQUOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960078-90-4
Record name (2-bromoethyl)cyclobutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(2-Bromoethyl)cyclobutane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Bromoethyl)cyclobutane is a halogenated hydrocarbon of interest in organic synthesis and as a potential building block in medicinal chemistry. Its unique structural motif, combining a strained cyclobutane (B1203170) ring with a reactive bromoethyl side chain, offers a versatile platform for the introduction of the cyclobutylethyl group into larger molecules. This document provides a detailed overview of the known and predicted chemical properties of this compound, outlines a plausible synthetic route, and discusses its potential reactivity. Due to a scarcity of direct experimental data in publicly available literature, some properties and protocols are presented as estimations based on analogous compounds.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C6H11BrPubChem[1]
Molecular Weight 163.06 g/mol PubChem[1]
CAS Number 960078-90-4Sigma-Aldrich
IUPAC Name 1-(2-Bromoethyl)cyclobutanePubChem[1]
Boiling Point Estimated: ~150-160 °CN/A
Density Estimated: ~1.2 - 1.3 g/cm³N/A
Refractive Index Estimated: ~1.48 - 1.49N/A
Solubility Insoluble in water; Soluble in common organic solvents (e.g., ethers, hydrocarbons, chlorinated solvents)General Chemical Principles

Synthesis

A definitive, peer-reviewed synthesis protocol for this compound is not widely published. However, a common and effective method for the preparation of primary alkyl bromides is the bromination of the corresponding alcohol. The following experimental protocol is a proposed method based on the conversion of 2-cyclobutaneethanol to this compound using phosphorus tribromide (PBr₃), a standard and reliable method for this type of transformation.

Proposed Synthesis of this compound from 2-Cyclobutaneethanol

Reaction: 3 C₄H₇CH₂CH₂OH + PBr₃ → 3 C₄H₇CH₂CH₂Br + H₃PO₃

Experimental Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride tube is charged with anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: 2-Cyclobutaneethanol (1.0 equivalent) is dissolved in the anhydrous diethyl ether. The solution is cooled to 0 °C in an ice bath. Phosphorus tribromide (0.4 equivalents) is added dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: The reaction mixture is cooled to 0 °C and slowly quenched by the dropwise addition of water. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude this compound is then purified by fractional distillation under reduced pressure.

SynthesisWorkflow reagents 2-Cyclobutaneethanol PBr3 Anhydrous Diethyl Ether reaction_setup Reaction Setup (0 °C to Reflux) reagents->reaction_setup Addition workup Aqueous Work-up reaction_setup->workup Reaction purification Fractional Distillation workup->purification Extraction product This compound purification->product Isolation

A proposed workflow for the synthesis of this compound.

Reactivity and Potential Applications

This compound is a primary alkyl halide, and its reactivity is dominated by nucleophilic substitution reactions (Sₙ2) and, to a lesser extent, elimination reactions (E2). The bromine atom serves as a good leaving group, allowing for the introduction of a variety of nucleophiles at the terminal carbon of the ethyl chain.

Nucleophilic Substitution Reactions

The primary carbon attached to the bromine is sterically unhindered, making it an excellent substrate for Sₙ2 reactions.[2][3][4] A wide range of nucleophiles can be employed to displace the bromide, leading to the formation of various functionalized cyclobutane derivatives.

Examples of Potential Nucleophilic Substitution Reactions:

  • Cyanation: Reaction with sodium cyanide (NaCN) would yield 3-cyclobutylpropanenitrile, a precursor to carboxylic acids, amines, and other nitrogen-containing compounds.

  • Azide (B81097) Formation: Treatment with sodium azide (NaN₃) would produce (2-azidoethyl)cyclobutane, which can be readily reduced to the corresponding primary amine, 2-cyclobutylethanamine.

  • Ether Synthesis (Williamson Ether Synthesis): Reaction with an alkoxide (e.g., sodium ethoxide) would result in the formation of an ether.

  • Thioether Synthesis: Reaction with a thiolate (e.g., sodium thiophenoxide) would yield a thioether.

NucleophilicSubstitution substrate This compound product Substituted Product (C4H7-CH2CH2-Nu) substrate->product Sₙ2 Reaction nucleophile Nucleophile (Nu⁻) nucleophile->substrate leaving_group Bromide (Br⁻)

References

(2-Bromoethyl)cyclobutane: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 960078-90-4

This technical guide provides a comprehensive overview of (2-Bromoethyl)cyclobutane, a valuable building block for organic synthesis, particularly in the realm of medicinal chemistry and drug development. While detailed experimental data for this specific compound is not extensively available in public literature, this document consolidates known information and provides representative protocols and predicted data based on analogous compounds and established chemical principles.

Physicochemical and Spectroscopic Data

This compound is a halogenated cycloalkane. Its key properties are summarized below. Spectroscopic data, while not experimentally published, can be predicted based on the analysis of similar structures.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 960078-90-4[1]
Molecular Formula C₆H₁₁Br[1]
Molecular Weight 163.06 g/mol [1]
IUPAC Name 1-(2-Bromoethyl)cyclobutane[1]
SMILES C1CC(C1)CCBr[1]
InChI InChI=1S/C6H11Br/c7-5-4-6-2-1-3-6/h6H,1-5H2[1]

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Peaks/Signals
¹H NMR (CDCl₃)δ 3.4-3.6 (t, 2H, -CH₂Br), 1.8-2.2 (m, 3H, -CH₂CH₂Br and cyclobutane (B1203170) CH), 1.5-1.8 (m, 6H, cyclobutane CH₂)
¹³C NMR (CDCl₃)δ 30-35 (-CH₂Br), 35-40 (-CH₂CH₂Br), 25-30 (cyclobutane CH), 18-22 (cyclobutane CH₂)
IR (Infrared) ~2950-2850 cm⁻¹ (C-H stretch), ~1450 cm⁻¹ (CH₂ bend), ~650 cm⁻¹ (C-Br stretch)
Mass Spec (EI) m/z 162/164 ([M]⁺), 83 ([M-Br]⁺), 55 (cyclobutyl fragment)

Note: Predicted data is based on spectroscopic data of similar compounds like (2-bromoethyl)cyclohexane (B41411) and general principles of NMR, IR, and MS interpretation. Actual experimental data may vary.

Synthesis of this compound

Experimental Protocol: Bromination of 2-Cyclobutylethanol (B1632531) (Representative)

This protocol is a representative procedure based on established methods for the conversion of primary alcohols to alkyl bromides using phosphorus tribromide.

Materials:

  • 2-Cyclobutylethanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-cyclobutylethanol (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.33 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by fractional distillation under reduced pressure.

Diagram 1: Synthetic Workflow for this compound

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Product start 2-Cyclobutylethanol reaction Dissolve in Et₂O Cool to 0°C Add PBr₃ dropwise Reflux start->reaction workup Quench with H₂O Separate layers Wash with NaHCO₃, H₂O, Brine Dry with MgSO₄ reaction->workup purification Concentrate Fractional Distillation workup->purification product This compound purification->product

Caption: A representative workflow for the synthesis of this compound.

Chemical Reactivity and Potential Applications in Drug Development

This compound serves as a versatile synthetic intermediate due to the presence of the reactive carbon-bromine bond. The cyclobutane moiety itself is of increasing interest in medicinal chemistry.

Key Reactions:
  • Nucleophilic Substitution (Sₙ2): The primary bromine is an excellent leaving group, making the compound susceptible to Sₙ2 reactions with a wide range of nucleophiles. This allows for the introduction of various functional groups, such as amines, azides, cyanides, and alkoxides, to generate a library of cyclobutane-containing derivatives.

  • Grignard Reagent Formation: Reaction with magnesium metal can form the corresponding Grignard reagent, a potent nucleophile for carbon-carbon bond formation.

  • Elimination Reactions: In the presence of a strong, non-nucleophilic base, elimination can occur to yield vinylcyclobutane.

G cluster_reactions Potential Reactions cluster_products Products start This compound sn2 Nucleophilic Substitution (Sₙ2) (+ Nu⁻) start->sn2 grignard Grignard Formation (+ Mg) start->grignard elimination Elimination (E2) (+ Strong Base) start->elimination product_sn2 Cyclobutylethyl-Nu sn2->product_sn2 product_grignard Cyclobutylethyl-MgBr grignard->product_grignard product_elimination Vinylcyclobutane elimination->product_elimination

Caption: Logical flow of utilizing this compound in drug discovery.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Based on data for similar bromoalkanes, it is expected to be a flammable liquid and may cause skin and eye irritation.

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The information provided, particularly the experimental protocols and predicted data, should be used as a guide and may require optimization. All chemical syntheses should be performed by trained professionals in a suitably equipped laboratory with appropriate safety measures in place.

References

Technical Guide: Molecular Weight of (2-Bromoethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed analysis of the molecular weight of the compound (2-Bromoethyl)cyclobutane. The accurate determination of molecular weight is a fundamental requirement in chemical synthesis, quantitative analysis, and various stages of drug development. This guide outlines the foundational data and calculation methodology for this specific molecule.

Compound Identification

  • Systematic Name: this compound

  • Chemical Formula: C₆H₁₁Br[1]

  • CAS Number: 960078-90-4[1]

Calculation of Molecular Weight

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on its chemical formula, C₆H₁₁Br.

3.1. Atomic Weights of Constituent Elements

The standard atomic weights of Carbon, Hydrogen, and Bromine are essential for this calculation.

ElementSymbolAtomic Weight ( g/mol )
CarbonC~12.011[2][3][4][5]
HydrogenH~1.008[6][7][8]
BromineBr~79.904[9][10][11]

3.2. Molecular Weight Calculation

The molecular weight is calculated as follows:

Molecular Weight = (Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of Br atoms × Atomic Weight of Br)

Molecular Weight = (6 × 12.011) + (11 × 1.008) + (1 × 79.904)

Molecular Weight = 72.066 + 11.088 + 79.904

Molecular Weight = 163.058 g/mol

Summary of Quantitative Data

For clarity and ease of comparison, the quantitative data pertaining to the molecular weight of this compound is summarized below.

ParameterValueSource
Chemical FormulaC₆H₁₁BrPubChem[1]
Molar Mass (Calculated)163.058 g/mol Theoretical Calculation
Molecular Weight (Reported)163.06 g/mol PubChem[1]
Monoisotopic Mass162.00441 DaPubChem[1]

Methodologies and Visualizations

The determination of a compound's molecular weight from its chemical formula is a theoretical calculation based on internationally accepted standard atomic weights. As such, it does not involve experimental protocols or complex signaling pathways. Therefore, detailed experimental methodologies and graphical representations like signaling pathways or experimental workflows are not applicable to this specific topic.

For logical representation of the calculation process, a simple workflow can be visualized.

G A Identify Chemical Formula (C₆H₁₁Br) B Determine Atomic Weights C: 12.011 H: 1.008 Br: 79.904 A->B C Calculate Contribution of Each Element C: 6 * 12.011 = 72.066 H: 11 * 1.008 = 11.088 Br: 1 * 79.904 = 79.904 B->C D Sum Contributions for Total Molecular Weight 72.066 + 11.088 + 79.904 C->D E Final Molecular Weight 163.058 g/mol D->E

Calculation workflow for molecular weight.

References

Synthesis of (2-Bromoethyl)cyclobutane from Cyclobutylethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides an in-depth overview of the chemical synthesis of (2-bromoethyl)cyclobutane, a valuable building block in medicinal chemistry and drug development, from its corresponding alcohol precursor, cyclobutylethanol. The document details two primary, high-yield synthetic methodologies: bromination using phosphorus tribromide (PBr₃) and the Appel reaction. It is intended for an audience of researchers, scientists, and professionals in the field of organic synthesis and drug development, offering detailed experimental protocols, mechanistic insights, and comparative data to facilitate practical application.

Introduction

Alkyl halides are fundamental intermediates in organic synthesis, serving as versatile precursors for a wide array of functional group transformations. This compound, in particular, is a significant synthon, incorporating the unique steric and conformational properties of the cyclobutane (B1203170) ring, which is increasingly utilized in modern medicinal chemistry to explore novel chemical space. The conversion of a primary alcohol, such as cyclobutylethanol, to its corresponding bromide is a critical transformation. This guide focuses on the most reliable and efficient methods to achieve this synthesis, emphasizing protocols that are high-yielding and minimize side reactions such as carbocation rearrangements.

Overview of Synthetic Strategies

The conversion of primary alcohols to alkyl bromides is a classic transformation in organic chemistry. While reagents like hydrobromic acid (HBr) can be used, they are often less suitable for primary alcohols due to the potential for acid-catalyzed rearrangements.[1] Therefore, milder reagents that operate under neutral or weakly acidic conditions are preferred. The two most prominent and effective methods for this conversion are the use of phosphorus tribromide (PBr₃) and the Appel reaction.[2][3]

  • Phosphorus Tribromide (PBr₃): This reagent is one of the most common and effective for converting primary and secondary alcohols into alkyl bromides.[4][5] The reaction proceeds through an Sₙ2 mechanism, which ensures a clean conversion with high yields and is not susceptible to carbocation rearrangements.[6][7]

  • Appel Reaction: This reaction utilizes triphenylphosphine (B44618) (PPh₃) in combination with a bromine source, typically carbon tetrabromide (CBr₄) or elemental bromine (Br₂).[8][9] Like the PBr₃ method, the Appel reaction proceeds via an Sₙ2 pathway under mild conditions, making it an excellent alternative with high yields.[3][10] The formation of the strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct is a key driving force for the reaction.[8]

The overall synthetic transformation is depicted below.

Reactant Cyclobutylethanol Reactant_img Product_img Reactant_img->Product_img PBr₃ or PPh₃, CBr₄ Product This compound

Figure 1: General reaction scheme for the synthesis of this compound.

Comparative Data of Synthetic Methods

The selection of a synthetic method often depends on factors such as reagent availability, desired yield, and ease of purification. The following table summarizes the key parameters for the two recommended protocols.

ParameterMethod 1: Phosphorus Tribromide (PBr₃)Method 2: Appel Reaction (PPh₃/CBr₄)
Primary Reagents Phosphorus tribromide (PBr₃)Triphenylphosphine (PPh₃), Carbon tetrabromide (CBr₄)
Stoichiometry ~0.33-0.4 equivalents of PBr₃ per equivalent of alcohol1.1-1.5 equivalents of PPh₃ and CBr₄ per equivalent of alcohol
Typical Solvent Diethyl ether, Dichloromethane (B109758) (DCM), AcetonitrileDichloromethane (DCM), Acetonitrile
Reaction Temp. 0 °C to room temperature0 °C to reflux
Mechanism Sₙ2[6][11]Sₙ2[2][3]
Key Advantages High atom economy, avoids rearrangements, common reagent[6][12]Mild conditions, high yields, tolerates various functional groups[1][3]
Key Disadvantages PBr₃ is corrosive and moisture-sensitiveGenerates stoichiometric triphenylphosphine oxide byproduct, which can complicate purification
Typical Yield High (>85%)High (>80%)

Detailed Experimental Protocols

The following protocols are generalized procedures adapted for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Method 1: Synthesis using Phosphorus Tribromide (PBr₃)

This protocol describes the conversion of cyclobutylethanol to this compound using PBr₃. The reaction involves the activation of the alcohol's hydroxyl group, followed by an Sₙ2 displacement by a bromide ion.[7]

Materials:

  • Cyclobutylethanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether (Et₂O) or dichloromethane (DCM)

  • Pyridine (optional, to neutralize HBr byproduct)[6]

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyclobutylethanol (1.0 eq) in anhydrous diethyl ether (or DCM) (approx. 0.2-0.5 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add phosphorus tribromide (0.35 eq) dropwise to the stirred solution via the dropping funnel over 30-45 minutes. An exothermic reaction may be observed. Maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Method 2: Synthesis via the Appel Reaction

This protocol employs triphenylphosphine and carbon tetrabromide to achieve the bromination under very mild conditions.[3]

Materials:

  • Cyclobutylethanol

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Anhydrous dichloromethane (DCM) or acetonitrile

  • Hexanes or pentane (B18724)

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, combine triphenylphosphine (1.2 eq) and carbon tetrabromide (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the mixture to 0 °C in an ice bath. A yellow-orange color may develop, indicating the formation of the reactive phosphonium (B103445) salt.

  • Substrate Addition: Prepare a solution of cyclobutylethanol (1.0 eq) in a small amount of anhydrous DCM and add it dropwise to the stirred reaction mixture over 20-30 minutes.

  • Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor the reaction's completion by TLC or GC.

  • Workup - Byproduct Removal: Concentrate the reaction mixture under reduced pressure. The primary byproduct is triphenylphosphine oxide. To remove it, add hexanes or pentane to the crude residue. The nonpolar product, this compound, will dissolve, while the triphenylphosphine oxide will precipitate.

  • Purification: Filter the mixture through a plug of silica (B1680970) gel, washing with additional hexanes. Concentrate the filtrate under reduced pressure. If necessary, further purify the product by vacuum distillation.

Workflow and Mechanistic Pathway Visualization

A clear understanding of the experimental workflow and the underlying chemical mechanism is crucial for successful synthesis.

A Setup Reaction: Alcohol + Solvent in Flask B Cool to 0°C A->B C Add Brominating Reagent (PBr₃ or PPh₃/CBr₄) B->C D Stir at RT (Monitor by TLC/GC) C->D E Quench Reaction D->E F Aqueous Workup (Extraction & Washes) E->F G Dry Organic Layer (e.g., MgSO₄) F->G H Concentrate (Rotary Evaporator) G->H I Purify (Vacuum Distillation) H->I J Characterize Product I->J

Figure 2: General experimental workflow for the synthesis of this compound.

The synthetic methods described operate via a bimolecular nucleophilic substitution (Sₙ2) mechanism. This pathway involves the conversion of the poor hydroxyl (-OH) leaving group into a good leaving group, which is then displaced by a bromide ion.

A 1. Activation of -OH Group Alcohol attacks electrophilic P or PPh₃X⁺ B Intermediate Formation Good leaving group is formed (e.g., -O-PBr₂ or -O-PPh₃⁺) A->B Step 1 C 2. Sₙ2 Attack Bromide ion (Br⁻) performs backside attack on the α-carbon B->C Step 2 D Product Formation This compound is formed with inversion of stereochemistry C->D Final Step

Figure 3: Simplified Sₙ2 mechanistic pathway for the bromination of a primary alcohol.

Conclusion

The synthesis of this compound from cyclobutylethanol can be achieved efficiently and in high yield using either phosphorus tribromide or the Appel reaction. Both methods leverage a mild, Sₙ2-driven pathway that avoids the complications associated with strongly acidic conditions. The choice between the two protocols may be guided by practical considerations such as reagent availability and the scale of the reaction. The detailed procedures and comparative data provided in this guide serve as a comprehensive resource for chemists engaged in the synthesis of valuable cyclobutane-containing intermediates for research and drug development.

References

Spectroscopic Profile of (2-Bromoethyl)cyclobutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for (2-bromoethyl)cyclobutane (C₆H₁₁Br). Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data based on established spectroscopic principles and data from analogous compounds. It serves as a valuable resource for compound identification, characterization, and quality control in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.40Triplet (t)2H-CH₂-Br
~ 2.05Multiplet (m)2H-CH₂-CH₂-Br
~ 2.50Multiplet (m)1H-CH- (cyclobutane ring)
~ 1.80 - 2.00Multiplet (m)4H-CH₂- (cyclobutane ring, adjacent to CH)
~ 1.60 - 1.75Multiplet (m)2H-CH₂- (cyclobutane ring, opposite to CH)

Note: Chemical shifts and multiplicities are estimations and may vary based on experimental conditions.

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)
Chemical Shift (δ, ppm)Assignment
~ 33-CH₂-Br
~ 38-CH₂-CH₂-Br
~ 39-CH- (cyclobutane ring)
~ 28-CH₂- (cyclobutane ring)
~ 18-CH₂- (cyclobutane ring)

Note: The cyclobutane (B1203170) ring carbons will exhibit distinct signals due to the ethyl bromide substituent, though some may have similar chemical shifts.

Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
2950 - 2850StrongC-H stretch (alkane)
1450MediumCH₂ bend
1250MediumCH₂ wag (cyclobutane)
650 - 550StrongC-Br stretch
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative AbundanceAssignment
162/164Moderate[M]⁺ (Molecular ion peak, bromine isotope pattern)
83High[M - Br]⁺
55High[C₄H₇]⁺ (cyclobutyl fragment)

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Acquisition:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Acquisition time: 2-4 seconds.

    • Relaxation delay: 1-5 seconds.

    • Number of scans: 16-64.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled experiment.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

IR Spectroscopy

Sample Preparation:

  • A thin film of neat liquid this compound is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation and Acquisition:

  • Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.

  • Mode: Transmittance.

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • A background spectrum of the clean KBr/NaCl plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry

Instrumentation and Acquisition:

  • Spectrometer: A mass spectrometer equipped with an electron ionization (EI) source.

  • Ionization Energy: 70 eV.

  • Inlet System: Gas chromatography (GC-MS) or direct infusion. If using GC-MS, a suitable capillary column (e.g., DB-5) would be used for separation prior to mass analysis.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40 - 200.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Analyze NMR Data (Chemical Shifts, Coupling, Integration) NMR->NMR_Data IR_Data Analyze IR Data (Functional Groups) IR->IR_Data MS_Data Analyze MS Data (Molecular Ion, Fragmentation) MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

An In-depth Technical Guide on the Reactivity and Stability of (2-Bromoethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental studies on the reactivity and stability of (2-bromoethyl)cyclobutane are limited in publicly available literature. This guide, therefore, draws upon established principles of organic chemistry and data from analogous compounds, such as (bromomethyl)cyclobutane (B93029) and other primary alkyl bromides, to project its chemical behavior.

Executive Summary

This compound is a halogenated hydrocarbon featuring a primary bromo substituent attached to a cyclobutane (B1203170) ring. Its reactivity is primarily dictated by the interplay between the strained four-membered ring and the reactive carbon-bromine bond. This compound is anticipated to undergo nucleophilic substitution and base-induced elimination reactions, typical of primary alkyl halides. The inherent ring strain of the cyclobutane moiety may also influence reaction rates and potentially lead to ring-rearrangement products under certain conditions. This document provides a theoretical framework for its stability, reactivity, and pertinent experimental considerations.

Physicochemical Properties

Quantitative data for this compound is sparse. The following table summarizes available computed and basic data.

PropertyValueSource
Molecular Formula C₆H₁₁BrPubChem[1]
Molecular Weight 163.06 g/mol PubChem[1]
CAS Number 960078-90-4PubChem[1]
IUPAC Name 2-bromoethylcyclobutanePubChem[1]
SMILES C1CC(C1)CCBrPubChem[1]
Predicted XLogP3 3.0PubChemLite[2]

Stability and Handling

While specific stability studies on this compound are not available, general principles for alkyl halides suggest certain precautions.

Thermal Stability: Like many organobromides, this compound may be sensitive to heat and light, which can promote homolytic cleavage of the C-Br bond, leading to radical formation and decomposition.

Chemical Stability: The compound is expected to be stable in the absence of strong nucleophiles, bases, or potent oxidizing agents. The cyclobutane ring itself is relatively stable but possesses significant ring strain (~26 kcal/mol), which can be released in certain chemical transformations.

Storage Recommendations: For optimal stability, it is recommended to store this compound in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon). It should be kept away from strong bases, nucleophiles, and reactive metals.

Synthesis of this compound

A plausible synthetic route to this compound would involve the conversion of 2-cyclobutylethanol (B1632531). A standard method for such a transformation is reaction with a brominating agent like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Experimental Protocol: Synthesis from 2-Cyclobutylethanol

Objective: To synthesize this compound from 2-cyclobutylethanol via nucleophilic substitution.

Materials:

  • 2-cyclobutylethanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 2-cyclobutylethanol (1.0 eq.) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.4 eq.) dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Carefully quench the reaction by slowly pouring it over ice.

  • Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by fractional distillation to yield pure this compound.

cluster_workflow Synthesis Workflow start Dissolve 2-cyclobutylethanol in anhydrous diethyl ether cool Cool to 0 °C start->cool add_pbr3 Add PBr₃ dropwise cool->add_pbr3 react Stir at room temperature (12-18 hours) add_pbr3->react quench Quench with ice react->quench extract Separate and wash organic layer quench->extract dry Dry with MgSO₄ extract->dry purify Purify by distillation dry->purify

Caption: A typical experimental workflow for the synthesis of this compound.

Reactivity and Potential Signaling Pathways

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom bonded to the bromine. This allows for two primary reaction pathways: nucleophilic substitution and elimination.

Nucleophilic Substitution (Sₙ2)

As a primary alkyl halide, this compound is an excellent candidate for bimolecular nucleophilic substitution (Sₙ2) reactions. A variety of nucleophiles can displace the bromide ion.

General Reaction: Cyclobutane-CH₂CH₂-Br + Nu⁻ → Cyclobutane-CH₂CH₂-Nu + Br⁻

Key Characteristics:

  • Mechanism: A single, concerted step where the nucleophile attacks the electrophilic carbon, and the bromide leaving group departs simultaneously.

  • Stereochemistry: Inversion of configuration at the reaction center (though the primary carbon is achiral).

  • Kinetics: Second-order kinetics, dependent on the concentration of both the substrate and the nucleophile.

  • Favorable Conditions: Polar aprotic solvents (e.g., acetone, DMF, DMSO) and strong, non-bulky nucleophiles.

cluster_sn2 Sₙ2 Pathway reactants This compound + Nucleophile (Nu⁻) transition_state Transition State [Nu---C---Br]⁻ reactants->transition_state Concerted attack products Substituted Product + Br⁻ transition_state->products Leaving group departure

Caption: Logical relationship for the Sₙ2 nucleophilic substitution pathway.

Elimination (E2)

In the presence of a strong, sterically hindered base, this compound can undergo a bimolecular elimination (E2) reaction to form vinylcyclobutane.

General Reaction: Cyclobutane-CH₂CH₂-Br + Base⁻ → Cyclobutane-CH=CH₂ + H-Base + Br⁻

Key Characteristics:

  • Mechanism: A concerted reaction where the base abstracts a proton from the carbon adjacent to the bromine-bearing carbon, while the C-Br bond breaks and a double bond forms.

  • Regioselectivity: Not applicable as there is only one type of β-hydrogen.

  • Favorable Conditions: Strong, bulky bases (e.g., potassium tert-butoxide) and higher temperatures favor elimination over substitution.

cluster_e2 E2 Pathway reactants This compound + Strong Base transition_state Transition State [Base---H---C---C---Br]⁻ reactants->transition_state Concerted proton abstraction and leaving group departure products Vinylcyclobutane + H-Base + Br⁻ transition_state->products

Caption: Logical relationship for the E2 elimination pathway.

Sₙ1 and E1 Reactions and Potential Rearrangements

Under solvolytic conditions (e.g., heating in methanol (B129727) or water), unimolecular substitution (Sₙ1) and elimination (E1) reactions might be possible, although they are generally disfavored for primary alkyl halides due to the instability of the resulting primary carbocation.

However, the proximity of the strained cyclobutane ring could lead to rearrangements. If a primary carbocation were to form, it could undergo a rapid ring expansion to a more stable secondary cyclopentyl carbocation. This would result in cyclopentyl-containing products.

cluster_rearrangement Potential Sₙ1/E1 Rearrangement Pathway substrate This compound primary_carbocation Primary Carbocation (Unstable) substrate->primary_carbocation Loss of Br⁻ (Slow) rearranged_carbocation Cyclopentyl Carbocation (More Stable) primary_carbocation->rearranged_carbocation Ring Expansion sn1_product Sₙ1 Rearranged Product (e.g., Cyclopentylmethanol) rearranged_carbocation->sn1_product + Nucleophile e1_product E1 Rearranged Product (Cyclopentene) rearranged_carbocation->e1_product - H⁺

Caption: Potential carbocation rearrangement pathway under Sₙ1/E1 conditions.

Conclusion

This compound is a versatile, albeit understudied, synthetic intermediate. Its reactivity is predicted to be characteristic of a primary alkyl bromide, readily undergoing Sₙ2 and E2 reactions. The presence of the strained cyclobutane ring offers intriguing possibilities for more complex transformations, including potential ring expansions under conditions that favor carbocation formation. This guide provides a foundational understanding for researchers looking to employ this compound in synthetic applications, emphasizing the need for careful control of reaction conditions to achieve desired outcomes. Further experimental validation of these predicted pathways is essential for a complete understanding of its chemical behavior.

References

(2-Bromoethyl)cyclobutane: A Technical Overview for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the structural and chemical properties of (2-Bromoethyl)cyclobutane, including hypothetical applications and experimental workflows.

This document provides a comprehensive technical overview of this compound, a halogenated cycloalkane of interest in synthetic chemistry and as a potential building block in medicinal chemistry. The guide details its structural formula, chemical identifiers, and provides hypothetical experimental protocols and logical workflows relevant to its application in research and development.

Chemical Identity and Properties

This compound is a chemical compound featuring a cyclobutane (B1203170) ring substituted with a 2-bromoethyl group. Its fundamental properties and identifiers are crucial for its use and documentation in a research setting.

PropertyValueSource
IUPAC Name 2-bromoethylcyclobutanePubChem[1]
Molecular Formula C₆H₁₁BrPubChem[1][2][3]
SMILES C1CC(C1)CCBrPubChem[1][2]
Molecular Weight 163.06 g/mol PubChem[1]
CAS Number 960078-90-4PubChem, 1PlusChem, Achmem[1][3][4]
InChI Key LGUPKKDAPJQUOD-UHFFFAOYSA-NPubChem[1][2]

Structural Representation

The molecular structure consists of a four-carbon cyclobutane ring attached to an ethyl chain, which is terminated by a bromine atom. This structure provides a unique combination of a strained aliphatic ring and a reactive alkyl halide functional group.

G cluster_0 Synthesis & Screening cluster_1 Hit Validation & Optimization A This compound (Starting Material) B Library Synthesis (e.g., Nucleophilic Substitution) A->B C High-Throughput Screening (HTS) B->C D Hit Confirmation C->D Identified Hits E Lead Optimization (SAR Studies) D->E F ADME/Tox Profiling E->F G Preclinical Development F->G Candidate Drug G GF Growth Factor Rec Receptor GF->Rec KinA Kinase A Rec->KinA KinB Kinase B KinA->KinB TF Transcription Factor KinB->TF Prolif Cell Proliferation TF->Prolif Inhibitor Compound-CB1 (Derivative) Inhibitor->KinB

References

An In-depth Technical Guide to the Safe Handling of (2-Bromoethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (2-Bromoethyl)cyclobutane (CAS No. 960078-90-4). The information is intended to support researchers, scientists, and drug development professionals in the safe use and management of this compound in a laboratory setting. All quantitative data has been summarized in structured tables, and detailed methodologies for key experimental procedures are provided.

Chemical and Physical Properties

This compound is a flammable and irritant liquid.[1] A thorough understanding of its physical and chemical properties is essential for safe handling and experimental design.

PropertyValueSource
Molecular Formula C6H11Br[1][2]
Molecular Weight 163.06 g/mol [1]
CAS Number 960078-90-4[1][2]
Appearance Colorless liquid (inferred)[3]
Flash Point 28 °C / 82.4 °F (structurally similar compound)[4]
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Insoluble in water (inferred), soluble in many organic solvents.[3][5]
IUPAC Name 2-bromoethylcyclobutane[1]
Synonyms cyclobutylethyl-bromide[1]

Safety and Hazards

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications. It is crucial to handle this chemical with appropriate safety precautions.

Hazard ClassGHS Hazard CodeHazard StatementGHS Pictogram
Flammable liquidsH226Flammable liquid and vaporGHS02 (Flame)
Skin corrosion/irritationH315Causes skin irritationGHS07 (Exclamation Mark)
Serious eye damage/eye irritationH319Causes serious eye irritationGHS07 (Exclamation Mark)
Specific target organ toxicity — single exposureH335May cause respiratory irritationGHS07 (Exclamation Mark)
Acute toxicity, oral (potential)H302Harmful if swallowedGHS07 (Exclamation Mark)
Acute toxicity, inhalation (potential)H332Harmful if inhaledGHS07 (Exclamation Mark)

Data derived from aggregated GHS information and data for structurally similar compounds.[1][6][7]

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and the integrity of the compound.

Handling
  • Work in a well-ventilated area, preferably in a chemical fume hood.[3][8]

  • Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, a flame-resistant lab coat, and chemically resistant gloves (e.g., nitrile or neoprene).[8][9]

  • Avoid contact with skin, eyes, and clothing.[10]

  • Do not breathe vapors or mists.[3]

  • Keep away from open flames, hot surfaces, and sources of ignition.[3][4]

  • Use only non-sparking tools and take precautionary measures against static discharges.[3][4][8]

  • Wash hands thoroughly after handling.[4][8]

Storage
  • Store in a cool, dry, and well-ventilated area.[11]

  • Keep containers tightly closed to prevent exposure to moisture and air.[3][11]

  • For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).[11]

  • Store in a refrigerator between 2-8°C.[11] Some suppliers recommend storage in a freezer at -20°C.[6]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[4][10]

Emergency Procedures

In the event of an emergency, follow these procedures and seek immediate medical attention.

First Aid Measures
Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4][8]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[3][4][10]
Inhalation Move the exposed person to fresh air at once. If not breathing, give artificial respiration. If breathing is difficult, oxygen may be administered by qualified personnel. Get medical attention if symptoms occur.[3][4][10]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[3][4][10]
Fire Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[3][4][9] Water mist may be used to cool closed containers.[4]

  • Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[3][4] Containers may explode when heated.[3][4]

  • Hazardous Combustion Products: Carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[4][10]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode, and full protective gear.[4][10]

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation. Remove all sources of ignition. Wear appropriate personal protective equipment.[3][4][8]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3][10]

  • Methods for Containment and Clean-up: Absorb the spill with inert material (e.g., sand, silica (B1680970) gel, vermiculite) and place it in a sealed, labeled container for disposal.[3][4][9] Use spark-proof tools and explosion-proof equipment.[3][4]

Experimental Protocols

The following sections provide generalized experimental protocols relevant to the use of this compound.

General Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of cyclobutaneethanol with a brominating agent. The following is a generalized procedure.

Materials:

  • Cyclobutaneethanol

  • Phosphorus tribromide (PBr3) or a similar brominating agent

  • Anhydrous diethyl ether or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • In a fume hood, dissolve cyclobutaneethanol in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath to 0°C.

  • Slowly add phosphorus tribromide dropwise via the addition funnel, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

  • Once the reaction is complete, carefully quench the reaction by slowly adding it to a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or flash column chromatography.

Purification by Flash Column Chromatography

Materials:

Procedure:

  • Determine a suitable solvent system for the separation using TLC. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired product.

  • Pack a glass column with silica gel slurried in the chosen eluent.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity and confirming the identity of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A suitable capillary column (e.g., a non-polar or medium-polarity column).

Procedure:

  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Inject a small volume of the solution into the GC.

  • The GC oven temperature program should be optimized to achieve good separation of the components. A typical program might start at a low temperature, ramp up to a higher temperature, and then hold for a period.

  • The separated components will elute from the column and enter the mass spectrometer.

  • The mass spectrometer will generate a mass spectrum for each component. The resulting mass spectrum can be compared to a library of known spectra for identification. The molecular ion peak and fragmentation pattern are key for structural elucidation.

Visualizations

The following diagrams illustrate key workflows and logical relationships for handling this compound.

G General Handling Workflow for this compound A Preparation and Precaution B Handling in Fume Hood A->B Wear appropriate PPE C Weighing and Transfer B->C Use non-sparking tools D Reaction Setup C->D Maintain inert atmosphere if necessary E Post-Handling Cleanup D->E Quench reaction safely F Proper Storage E->F Seal container tightly G Waste Disposal E->G Segregate hazardous waste

Caption: A typical experimental workflow for handling this compound.

G Emergency Response for Spills A Spill Detected B Evacuate Immediate Area A->B D Remove Ignition Sources A->D C Alert Others and Supervisor B->C E Ensure Adequate Ventilation D->E F Don Appropriate PPE E->F G Contain Spill with Inert Absorbent F->G H Collect and Seal Waste G->H I Decontaminate Spill Area H->I J Dispose of as Hazardous Waste I->J

Caption: A logical workflow for responding to a spill of this compound.

G Personal Protective Equipment (PPE) Hierarchy A Engineering Controls (Fume Hood) B Administrative Controls (SOPs, Training) A->B C Personal Protective Equipment (Last Line of Defense) B->C D Eye and Face Protection (Goggles, Face Shield) C->D E Skin Protection (Gloves, Lab Coat) C->E F Respiratory Protection (Respirator, if needed) C->F

Caption: Hierarchy of controls for safe handling, emphasizing the role of PPE.

References

An In-depth Technical Guide to the Isomers of C6H11Br: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical formula C6H11Br represents a diverse group of constitutional and stereoisomers, each with unique physicochemical properties and reactivity profiles. This technical guide provides a comprehensive overview of the major isomers of C6H11Br, focusing on their IUPAC nomenclature, key quantitative data, detailed experimental protocols for their synthesis, and an exploration of their reaction mechanisms. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction to the Isomers of C6H11Br

With a degree of unsaturation of one, the isomers of C6H11Br can be broadly categorized into two main classes: cycloalkyl bromides and alkenyl bromides. The cycloalkyl bromides contain a saturated carbocyclic ring, while the alkenyl bromides possess a carbon-carbon double bond. Within these classes, a multitude of constitutional and stereoisomers exist, arising from variations in the carbon skeleton, the position of the bromine atom and other substituents, and the spatial arrangement of atoms.

Cycloalkyl Bromide Isomers

The most prominent cycloalkyl bromide isomer of C6H11Br is bromocyclohexane (B57405). Other notable cyclic isomers include those with smaller ring sizes and alkyl substituents.

Bromocyclohexane

Bromocyclohexane, also known as cyclohexyl bromide, is a colorless to light yellow liquid that serves as a versatile intermediate in organic synthesis.[1] It is a secondary alkyl halide and participates in a variety of nucleophilic substitution and elimination reactions.

A summary of the key physicochemical properties of bromocyclohexane is presented in Table 1.

PropertyValueReference
IUPAC NameBromocyclohexane[2][3][4][5]
SynonymsCyclohexyl bromide[2][3][4][5][6]
Molecular FormulaC6H11Br[2][3][4][5]
Molecular Weight163.06 g/mol [2][3][4]
Melting Point-57 °C[6]
Boiling Point166-167 °C[6]
Density1.324 g/mL at 25 °C[6]
Refractive Index (n20/D)1.495[6]

Bromocyclohexane can be synthesized by the bromination of cyclohexanol (B46403) using hydrobromic acid.

Experimental Protocol: Synthesis of Bromocyclohexane from Cyclohexanol

  • Reagents: Cyclohexanol, 48% Hydrobromic acid, Benzene (B151609).

  • Procedure:

    • In a reaction vessel, combine cyclohexanol and 48% hydrobromic acid in the presence of benzene. A typical molar ratio of hydrobromic acid to cyclohexanol is 3.5:1, with a volume ratio of acid to benzene of 1:0.75.[2]

    • Heat the reaction mixture to a temperature of 70-72 °C and maintain for 4 hours, allowing for the azeotropic distillation of a benzene-water mixture. The benzene is continuously returned to the reaction medium.[2]

    • After the reaction is complete, cool the mixture and allow the layers to separate.

    • Isolate the organic layer containing bromocyclohexane and purify by distillation.[2]

(Bromomethyl)cyclopentane (B151954)

(Bromomethyl)cyclopentane is a primary alkyl halide and a constitutional isomer of bromocyclohexane. It is a colorless liquid and a useful building block in organic synthesis.[1][7]

Key physicochemical properties of (bromomethyl)cyclopentane are summarized in Table 2.

PropertyValueReference
IUPAC Name(Bromomethyl)cyclopentane[8]
SynonymsCyclopentylmethyl bromide
Molecular FormulaC6H11Br
Molecular Weight163.06 g/mol [8]
Boiling Point58-60 °C at 15 Torr[9]
Density1.271 g/cm³[9]
Refractive Index (n20/D)1.489[9]

A common method for the preparation of (bromomethyl)cyclopentane is through the bromination of methylcyclopentane (B18539).

Experimental Protocol: Synthesis of (Bromomethyl)cyclopentane via Radical Bromination

  • Reagents: Methylcyclopentane, N-bromosuccinimide (NBS), radical initiator (e.g., AIBN or benzoyl peroxide), carbon tetrachloride (solvent).

  • Procedure:

    • Dissolve methylcyclopentane and N-bromosuccinimide in carbon tetrachloride in a reaction flask.

    • Add a catalytic amount of a radical initiator.

    • Initiate the reaction by heating or irradiating with UV light. The reaction proceeds via a free radical chain mechanism.[10]

    • Upon completion, the reaction mixture is worked up by washing with an aqueous solution to remove succinimide (B58015) and any unreacted NBS.

    • The organic layer is dried and the solvent is removed by distillation. The product, (bromomethyl)cyclopentane, can be further purified by vacuum distillation.

Alkenyl Bromide Isomers

The alkenyl bromide isomers of C6H11Br are characterized by the presence of a carbon-carbon double bond. The position of the double bond and the bromine atom, along with the geometry of the double bond (E/Z) and the presence of any chiral centers, leads to a large number of possible isomers.

Bromohexene Isomers

This subclass includes isomers where the bromine and the double bond are on a six-carbon chain.

6-Bromo-1-hexene is a primary alkyl halide with a terminal double bond.

Synthesis of 6-Bromo-1-hexene

This isomer can be synthesized from 1,6-dibromohexane (B150918) via an elimination reaction.

Experimental Protocol: Synthesis of 6-Bromo-1-hexene

  • Reagents: 1,6-dibromohexane, Potassium tert-butoxide (t-BuOK), Tetrahydrofuran (THF).

  • Procedure:

    • To a stirred solution of 1,6-dibromohexane in anhydrous THF, add potassium tert-butoxide in portions under an inert atmosphere.[7]

    • Reflux the reaction mixture for 16 hours.[7]

    • After cooling, quench the reaction with water and extract the product with diethyl ether.

    • The organic layer is dried and concentrated to yield 6-bromo-1-hexene.[7]

Bromomethylpentene Isomers

These isomers feature a five-carbon chain with a methyl group, a bromine atom, and a double bond. An example is 5-bromo-2-methyl-2-pentene.

Selected physicochemical properties are presented in Table 3.

PropertyValueReference
IUPAC Name5-bromo-2-methylpent-2-ene[11]
Molecular FormulaC6H11Br[11]
Molecular Weight163.06 g/mol [11]
Bromodimethylbutene Isomers

These isomers contain a four-carbon chain with two methyl groups, a bromine atom, and a double bond. Examples include 1-bromo-2,3-dimethyl-2-butene and 3-bromo-2,3-dimethyl-1-butene.[12][13]

Experimental Protocol: Synthesis of 1-Bromo-2,3-dimethyl-2-butene

  • Reagents: 2,3-Dimethyl-1,3-butadiene, N-Bromosuccinimide (NBS), Dibenzoyl peroxide, Tetrachloromethane.

  • Procedure:

    • Combine 2,3-dimethyl-1,3-butadiene, N-bromosuccinimide, and a catalytic amount of dibenzoyl peroxide in tetrachloromethane.

    • Heat the mixture for 3 hours.[12]

    • After the reaction, the mixture is worked up to isolate the product.[12]

Reaction Mechanisms of C6H11Br Isomers

The reactivity of C6H11Br isomers is largely dictated by their structure, particularly whether they are primary, secondary, or tertiary halides, and the presence of a double bond. They can undergo a variety of substitution (SN1, SN2) and elimination (E1, E2) reactions.

Substitution vs. Elimination Reactions

The competition between substitution and elimination pathways is a key consideration in the reactions of C6H11Br isomers. The choice of nucleophile/base, solvent, and temperature all play crucial roles in determining the major product.

  • SN2 (Bimolecular Nucleophilic Substitution): Favored for primary halides like (bromomethyl)cyclopentane and 6-bromo-1-hexene, with a strong, unhindered nucleophile in a polar aprotic solvent.[14][15] The reaction proceeds with inversion of stereochemistry.

  • SN1 (Unimolecular Nucleophilic Substitution): More likely for tertiary halides and can occur for secondary halides like bromocyclohexane in the presence of a weak nucleophile and a polar protic solvent. This mechanism involves a carbocation intermediate and leads to a racemic mixture of products if the starting material is chiral.[14][15]

  • E2 (Bimolecular Elimination): Favored by strong, bulky bases and higher temperatures. For cyclic systems like bromocyclohexane, the E2 mechanism has a stereochemical requirement for an anti-periplanar arrangement of the leaving group (bromine) and a beta-hydrogen.[14][15][16]

  • E1 (Unimolecular Elimination): Competes with the SN1 pathway and is favored by heat and the use of a weak base. It also proceeds through a carbocation intermediate.[14][15]

The following diagram illustrates the general decision-making process for predicting the outcome of a reaction involving an alkyl bromide.

G Reaction Pathway Determination for C6H11Br Isomers cluster_substrate Substrate Structure cluster_reagents Reagent Type cluster_products Major Reaction Pathway s1 Primary Halide (e.g., (Bromomethyl)cyclopentane) p1 SN2 s1->p1 Favored p2 E2 s1->p2 with strong, bulky base s2 Secondary Halide (e.g., Bromocyclohexane) s2->p1 Strong Nucleophile s2->p2 Strong Base p3 SN1 / E1 s2->p3 Weak Nucleophile/Base s3 Tertiary Halide (e.g., 3-Bromo-2,3-dimethylbut-1-ene) s3->p2 Strong Base s3->p3 Weak Nucleophile/Base r1 Strong, Unhindered Nucleophile r1->p1 r2 Strong, Bulky Base r2->p2 r3 Weak Nucleophile/Base r3->p3

Caption: Logical workflow for predicting major reaction pathways of C6H11Br isomers.

Conformational Analysis and Reactivity of Bromocyclohexane

The reactivity of bromocyclohexane is significantly influenced by its chair conformation. The bromine atom can occupy either an axial or an equatorial position, with the equatorial conformation being more stable due to reduced steric strain from 1,3-diaxial interactions.[17][18] For an E2 elimination to occur, the bromine atom must be in the axial position to achieve the necessary anti-periplanar geometry with an axial beta-hydrogen.[19] Although the equatorial conformer is more populated at equilibrium, the ring is in rapid flux, and the small percentage of the axial conformer is highly reactive towards elimination.

The following diagram illustrates the chair-flip equilibrium and the requirement for E2 elimination.

G Conformational Analysis and E2 Elimination of Bromocyclohexane cluster_equatorial Equatorial Conformer (More Stable) cluster_axial Axial Conformer (Less Stable) cluster_elimination E2 Elimination eq Br is equatorial ax Br is axial eq->ax Ring Flip ax->eq Ring Flip elim Anti-periplanar geometry allows for elimination ax->elim Reactive Conformation product product elim->product Product: Cyclohexene

Caption: Conformational equilibrium of bromocyclohexane and its role in E2 elimination.

Conclusion

The isomers of C6H11Br represent a rich and diverse area of study within organic chemistry. Their varied structures, from cyclic to acyclic and encompassing a range of stereoisomers, give rise to a broad spectrum of physicochemical properties and chemical reactivities. A thorough understanding of their nomenclature, properties, synthesis, and reaction mechanisms is crucial for their effective application in research and development, particularly in the synthesis of novel pharmaceuticals and other complex organic molecules. This guide provides a foundational framework for professionals working with these versatile chemical entities.

References

Methodological & Application

Application Notes and Protocols for the Use of (2-Bromoethyl)cyclobutane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of (2-bromoethyl)cyclobutane as a versatile building block in organic synthesis. The unique structural motif of the cyclobutane (B1203170) ring, coupled with the reactive bromoethyl moiety, makes this compound a valuable precursor for the synthesis of a variety of molecular architectures, including those with potential applications in medicinal chemistry and materials science.[1][2] The inherent ring strain of the cyclobutane unit can be harnessed for subsequent chemical transformations.[2]

Overview of Reactivity

This compound is a primary alkyl bromide, and its reactivity is dominated by nucleophilic substitution (SN2) and elimination (E2) reactions. The primary nature of the carbon bearing the bromine atom makes it a good substrate for SN2 reactions with a wide range of nucleophiles.[3] Common transformations include the introduction of azide (B81097), cyanide, and amine functionalities, which serve as handles for further molecular elaboration.

Application: Synthesis of 2-Cyclobutylethanamine (B1370207)

A key application of this compound is its use as a precursor for the synthesis of 2-cyclobutylethanamine. This amine is a valuable building block for the preparation of more complex molecules, including potential pharmaceutical candidates. The synthesis is typically achieved through a two-step sequence involving the formation of an intermediate azide followed by its reduction.

Experimental Workflow

G cluster_0 Step 1: Azide Formation cluster_1 Step 2: Reduction A This compound C 2-Azidoethylcyclobutane A->C DMF, 80 °C B Sodium Azide (NaN3) B->C E 2-Cyclobutylethanamine C->E 1. THF, 0 °C to rt 2. H2O, NaOH(aq) D Lithium Aluminum Hydride (LiAlH4) D->E

A two-step synthesis of 2-cyclobutylethanamine.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Azidoethylcyclobutane

This protocol details the nucleophilic substitution of the bromide in this compound with an azide group.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
This compound163.061.63 g10.0
Sodium Azide (NaN₃)65.010.78 g12.0
N,N-Dimethylformamide (DMF)-20 mL-
Diethyl ether-50 mL-
Saturated aq. NaCl-20 mL-
Anhydrous MgSO₄---

Procedure:

  • To a stirred solution of this compound (1.63 g, 10.0 mmol) in anhydrous N,N-dimethylformamide (20 mL) in a 50 mL round-bottom flask is added sodium azide (0.78 g, 12.0 mmol).

  • The reaction mixture is heated to 80 °C and stirred for 12 hours under a nitrogen atmosphere.

  • After cooling to room temperature, the reaction mixture is poured into water (50 mL) and extracted with diethyl ether (2 x 25 mL).

  • The combined organic layers are washed with saturated aqueous sodium chloride solution (20 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification by vacuum distillation or column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) affords 2-azidoethylcyclobutane.

Expected Yield: 85-95%

Characterization Data (Illustrative):

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ 3.28 (t, J=7.0 Hz, 2H), 2.10-1.95 (m, 1H), 1.90-1.75 (m, 4H), 1.65-1.50 (m, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ 50.1, 35.2, 28.5, 18.7
IR (thin film, cm⁻¹) 2095 (strong, N₃ stretch)
Protocol 2: Synthesis of 2-Cyclobutylethanamine

This protocol describes the reduction of the azide to the corresponding primary amine using lithium aluminum hydride.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
2-Azidoethylcyclobutane125.181.25 g10.0
Lithium Aluminum Hydride (LiAlH₄)37.950.57 g15.0
Anhydrous Tetrahydrofuran (B95107) (THF)-30 mL-
Water-0.6 mL-
15% aq. NaOH-0.6 mL-
Water-1.8 mL-
Diethyl ether-50 mL-
Anhydrous MgSO₄---

Procedure:

  • A solution of 2-azidoethylcyclobutane (1.25 g, 10.0 mmol) in anhydrous tetrahydrofuran (10 mL) is added dropwise to a stirred suspension of lithium aluminum hydride (0.57 g, 15.0 mmol) in anhydrous tetrahydrofuran (20 mL) at 0 °C under a nitrogen atmosphere.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

  • The reaction is carefully quenched by the sequential dropwise addition of water (0.6 mL), 15% aqueous sodium hydroxide (B78521) solution (0.6 mL), and water (1.8 mL).

  • The resulting white precipitate is filtered off and washed with diethyl ether (2 x 25 mL).

  • The combined filtrate is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2-cyclobutylethanamine.

Expected Yield: 80-90%

Characterization Data (Illustrative):

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ 2.75 (t, J=7.2 Hz, 2H), 2.05-1.90 (m, 1H), 1.85-1.70 (m, 4H), 1.60-1.45 (m, 2H), 1.15 (s, 2H, NH₂)
¹³C NMR (CDCl₃, 100 MHz) δ 41.5, 38.8, 28.7, 18.9
MS (ESI) m/z 100.1 [M+H]⁺

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical progression from the starting material to the final product, highlighting the key transformations and intermediates.

G Start This compound Intermediate 2-Azidoethylcyclobutane Start->Intermediate Nucleophilic Substitution (SN2) with NaN3 Product 2-Cyclobutylethanamine Intermediate->Product Reduction (e.g., LiAlH4)

Synthetic pathway from this compound.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of various cyclobutane-containing molecules. The protocols provided herein for the synthesis of 2-cyclobutylethanamine demonstrate a robust and high-yielding pathway to a useful synthetic intermediate. These methods can be adapted by researchers and drug development professionals for the creation of novel and complex molecular entities. The unique properties of the cyclobutane ring continue to make it an attractive scaffold in modern organic synthesis.[1][2]

References

Application Notes and Protocols for Grignard Reaction with (2-Bromoethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of the Grignard reagent from (2-Bromoethyl)cyclobutane, yielding cyclobutylethylmagnesium bromide. This organometallic intermediate is a valuable building block for introducing the cyclobutylethyl moiety into a variety of molecular scaffolds, a structural motif of interest in medicinal chemistry and materials science.

The Grignard reaction is a fundamental method for forming carbon-carbon bonds.[1] It involves the reaction of an organic halide with magnesium metal in an ethereal solvent.[2] The resulting Grignard reagent is a potent nucleophile and a strong base, necessitating strict anhydrous and anaerobic conditions for a successful reaction.[1] This protocol details the necessary precautions, reagent preparation, reaction execution, and expected outcomes for the preparation of cyclobutylethylmagnesium bromide.

Key Reaction Parameters and Expected Data

The successful formation of the Grignard reagent from a primary alkyl bromide such as this compound is contingent on several critical parameters. The following table summarizes typical reaction conditions and expected data based on analogous Grignard reactions with primary alkyl bromides and cycloalkylmethyl halides.[3]

ParameterValue / RangeNotes
Grignard Formation
SolventAnhydrous Tetrahydrofuran (B95107) (THF)Essential for stabilization of the Grignard reagent.[4]
Magnesium1.2 - 1.5 equivalentsA slight excess ensures complete consumption of the alkyl bromide.
Activation MethodIodine crystal or 1,2-dibromoethane (B42909)Crucial for removing the passivating magnesium oxide layer.[5]
Initiation TemperatureRoom temperature to gentle refluxThe reaction is exothermic and may require initial gentle warming.
Reaction Time1 - 3 hoursCompletion is often indicated by the disappearance of magnesium turnings.[3]
Expected Yield75 - 90%Yields can be influenced by side reactions such as Wurtz coupling.[6]
Subsequent Reaction with an Electrophile (e.g., Aldehyde)
Electrophile1.0 equivalentShould be added slowly to the Grignard reagent solution.
Reaction Temperature0 °C to room temperatureInitial cooling is recommended to control the exothermic reaction.
Reaction Time1 - 2 hoursMonitored by TLC or other appropriate analytical methods.
Work-upSaturated aq. NH₄Cl or dilute HClTo quench the reaction and protonate the resulting alkoxide.
Expected Product Yield65 - 85%Dependent on the nature of the electrophile and reaction conditions.

Experimental Workflow

The following diagram illustrates the key steps for the preparation of the Grignard reagent and its subsequent reaction with an electrophile.

Grignard_Workflow cluster_prep Preparation cluster_reaction Grignard Formation cluster_quench Reaction & Work-up prep_glassware Flame-dry Glassware magnesium_activation Activate Magnesium Turnings (e.g., with Iodine) prep_glassware->magnesium_activation prep_reagents Prepare Anhydrous Reagents addition Slow Addition of This compound in THF prep_reagents->addition initiation Initiate Reaction with This compound magnesium_activation->initiation initiation->addition reflux Maintain Gentle Reflux (1-3 hours) addition->reflux electrophile_addition Add Electrophile (e.g., Aldehyde) at 0°C reflux->electrophile_addition quench Quench with Saturated Aqueous NH4Cl electrophile_addition->quench extraction Extract with Ether quench->extraction drying Dry Organic Layer extraction->drying purification Purify Product drying->purification

Caption: Experimental workflow for the preparation of cyclobutylethylmagnesium bromide and its subsequent reaction.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 equivalent)

  • Magnesium turnings (1.2 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (one small crystal) or 1,2-dibromoethane (a few drops)

  • Electrophile (e.g., a ketone or aldehyde, 1.0 equivalent)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation of Glassware and Reagents:

    • Thoroughly flame-dry all glassware under a vacuum or oven-dry overnight and allow to cool under an inert atmosphere (Nitrogen or Argon).

    • Ensure all solvents and reagents are strictly anhydrous. THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

  • Magnesium Activation:

    • Place the magnesium turnings (1.2 eq.) into the three-necked flask.

    • Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the flask to activate the magnesium surface.[5]

    • Gently warm the flask with a heat gun under a stream of inert gas until the purple vapor of iodine is observed, then allow it to cool to room temperature.

  • Initiation of the Grignard Reaction:

    • Add a small amount of anhydrous THF to the flask to just cover the magnesium turnings.

    • In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous THF.

    • Add a small portion (approximately 10%) of the this compound solution to the magnesium suspension.

    • The reaction should initiate within a few minutes, which can be observed by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy, grayish solution. If the reaction does not start, gentle warming with a heat gun or sonication may be necessary.

  • Formation of the Grignard Reagent:

    • Once the reaction has initiated, add the remaining this compound solution dropwise from the addition funnel at a rate that maintains a gentle reflux of the THF.

    • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure the complete consumption of the magnesium.

  • Reaction with an Electrophile:

    • Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve the electrophile (1.0 eq.) in anhydrous THF and add it to the dropping funnel.

    • Slowly add the electrophile solution to the stirred Grignard reagent, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer two to three times with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • The crude product can then be purified by an appropriate method, such as column chromatography or distillation.

Safety Precautions:

  • Grignard reagents are highly reactive and pyrophoric. All operations must be carried out under a strict inert atmosphere (Nitrogen or Argon).

  • Anhydrous ether solvents are extremely flammable. Work in a well-ventilated fume hood and avoid any sources of ignition.

  • The quenching of the Grignard reaction is exothermic. Perform the addition of the aqueous solution slowly and with efficient cooling.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of (2-Bromoethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromoethyl)cyclobutane is a valuable bifunctional molecule for organic synthesis, featuring a primary alkyl bromide attached to a cyclobutane (B1203170) ring. The presence of the bromine atom, a good leaving group, on a primary carbon makes this compound an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. This allows for the introduction of a wide array of functional groups, making it a versatile building block in the synthesis of more complex molecules, including those with potential pharmaceutical applications. The cyclobutane moiety itself is of significant interest in medicinal chemistry, as it can impart unique conformational constraints, improve metabolic stability, and serve as a non-planar bioisostere for other cyclic or aromatic systems.[1]

These application notes provide an overview of the expected reactivity of this compound in nucleophilic substitution reactions and offer generalized protocols for its conversion into various derivatives.

Reaction Mechanisms: Predominantly SN2

The primary carbon bearing the bromine atom in this compound is relatively unhindered, strongly favoring the SN2 mechanism. This single-step process involves the backside attack of a nucleophile, leading to the displacement of the bromide ion and an inversion of stereochemistry if the carbon were chiral.

Competition from elimination (E2) reactions can occur, particularly with sterically hindered or strongly basic nucleophiles. However, for most common nucleophiles under typical substitution conditions, SN2 is expected to be the dominant pathway. Solvolysis reactions, where the solvent acts as the nucleophile, may proceed through an SN1-like mechanism, potentially involving carbocation rearrangements, though this is less common for primary alkyl halides.

Applications in Drug Development

The cyclobutane ring is a key structural motif in a number of approved drugs and clinical candidates. Its incorporation can lead to improved pharmacological properties. This compound serves as a precursor to introduce the cyclobutylethyl moiety into potential drug candidates. Analogous structures, such as (2-bromoethyl)benzene, are utilized in the synthesis of various active pharmaceutical ingredients (APIs), including antidepressants and antihistamines.[2] By analogy, this compound can be used to synthesize analogs of known drugs or novel chemical entities with unique pharmacological profiles. For example, the introduction of an amine via substitution with azide (B81097) followed by reduction can lead to cyclobutylethylamine derivatives, which are found in compounds targeting the central nervous system.

Data Presentation: Representative Nucleophilic Substitution Reactions

The following table summarizes expected outcomes for various nucleophilic substitution reactions of this compound. Please note that the yields are estimates based on typical SN2 reactions of primary alkyl bromides and may vary depending on specific reaction conditions.

Nucleophile (Reagent)ProductSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
Sodium Azide (NaN₃)(2-Azidoethyl)cyclobutaneDMF60-806-1285-95
Sodium Cyanide (NaCN)3-CyclobutylpropanenitrileDMSO80-1008-1680-90
Sodium Methoxide (NaOMe)(2-Methoxyethyl)cyclobutaneMethanolReflux4-875-85
Sodium Thiophenoxide (NaSPh)Phenyl(2-cyclobutylethyl)sulfaneEthanolReflux3-690-98
Ammonia (NH₃)2-CyclobutylethylamineEthanol100 (sealed tube)12-2440-60

Experimental Protocols

The following are generalized protocols for key nucleophilic substitution reactions of this compound. Researchers should optimize these conditions for their specific needs.

Protocol 1: Synthesis of (2-Azidoethyl)cyclobutane

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Water

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.2 eq) to the solution.

  • Heat the reaction mixture to 70°C and stir for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain pure (2-azidoethyl)cyclobutane.

Protocol 2: Synthesis of 3-Cyclobutylpropanenitrile

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Diethyl ether

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask fitted with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) to anhydrous DMSO.

  • Carefully add sodium cyanide (1.1 eq) to the solution. Caution: Sodium cyanide is highly toxic.

  • Heat the reaction mixture to 90°C and stir for 12 hours. Monitor the reaction by TLC or GC.

  • Cool the reaction to room temperature and pour into a separatory funnel containing a large volume of water.

  • Extract the product with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts and wash thoroughly with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude nitrile by vacuum distillation.

Visualizations

SN2 reaction mechanism of this compound.

experimental_workflow A 1. Reactant & Nucleophile Addition This compound + Nucleophile in Solvent B 2. Reaction Heating under reflux with stirring A->B C 3. Work-up Quenching and Extraction B->C D 4. Purification Distillation or Chromatography C->D E 5. Characterization Spectroscopic Analysis (NMR, IR, MS) D->E

General experimental workflow for nucleophilic substitution.

References

Application Notes and Protocols for the Synthesis of Cyclobutane-Containing Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of drug candidates incorporating a cyclobutane (B1203170) moiety. The unique structural properties of the cyclobutane ring, such as its puckered conformation and increased three-dimensionality, offer significant advantages in medicinal chemistry, including improved metabolic stability, enhanced binding affinity, and novel intellectual property opportunities.[1][2] This document outlines key synthetic methodologies, presents relevant biological data, and provides detailed experimental protocols for the synthesis and evaluation of these promising compounds.

Introduction to Cyclobutanes in Medicinal Chemistry

The cyclobutane scaffold has emerged as a valuable component in modern drug design. Its rigid structure can lock a molecule into a bioactive conformation, reduce planarity, and serve as a bioisosteric replacement for other groups, such as gem-dimethyl or phenyl groups.[1][2] This can lead to improved pharmacological properties, including increased potency and selectivity, as well as enhanced metabolic stability by blocking sites susceptible to metabolism.[3] Several approved drugs, such as the androgen receptor antagonist apalutamide (B1683753) and the hepatitis C virus (HCV) protease inhibitor boceprevir, feature a cyclobutane ring, highlighting its importance in contemporary drug discovery.

Key Synthetic Methodologies

The construction of the strained cyclobutane ring can be challenging. However, several synthetic strategies have been developed to efficiently access this motif.

[2+2] Photocycloaddition

Photochemical [2+2] cycloaddition is a powerful and widely used method for the synthesis of cyclobutane rings.[4][5] This reaction involves the light-induced union of two alkene-containing molecules to form a cyclobutane ring. The reaction can be performed intramolecularly or intermolecularly and often proceeds with high stereoselectivity.[5]

Transition Metal-Catalyzed [2+2] Cycloaddition

Transition metal catalysts, such as those based on cobalt, nickel, or rhodium, can mediate [2+2] cycloaddition reactions under thermal conditions.[6] These methods offer an alternative to photochemical approaches and can provide access to different substitution patterns and stereoisomers.

Other Synthetic Routes

Other methods for constructing cyclobutane rings include the ring expansion of cyclopropanes, the cyclization of 1,4-dihalobutanes, and the use of bicyclo[1.1.1]pentanes as building blocks. The choice of synthetic route depends on the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.[7]

Data Presentation

The incorporation of a cyclobutane moiety can significantly impact the biological activity and pharmacokinetic properties of a drug candidate. The following tables summarize quantitative data for representative cyclobutane-containing compounds.

Table 1: Anticancer Activity of Cyclobutane-Containing Compounds
Compound/DrugTargetCancer Cell LineIC50 (µM)Reference
ApalutamideAndrogen ReceptorLNCaP0.03Not explicitly found, but is a potent AR antagonist
Compound 16 Not SpecifiedCCRF-CEMPotency comparable to natural product[1][2]
Compound 16 Not SpecifiedK562Potency comparable to natural product[1][2]
N-phenyl pyrazoline 5 Not SpecifiedHs578T3.95[8]
N-phenyl pyrazoline 5 Not SpecifiedMDA MB 23121.55[8]
Table 2: Metabolic Stability of Cyclobutane-Containing Compounds
CompoundRing SystemIn Vitro Half-Life (t½, min) in Human Liver MicrosomesIntrinsic Clearance (CLint, µL/min/mg protein)Reference
Model Compound (unspecified)Cyclobutane> 60-[8]
Model Compound (unspecified)Cyclopropane> 60-[8]
tert-Butyl containing compoundAcyclic--[3]
Cyclobutane analogCyclobutaneGenerally more stable than linear counterpartsLower than linear counterparts[3]
Cyclopropane analogCyclopropaneGenerally more stable than linear counterpartsLower than linear counterparts[3]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and evaluation of cyclobutane-containing compounds.

General Protocol for Photochemical [2+2] Cycloaddition of Alkenes with Maleimides

This protocol describes a general procedure for the synthesis of cyclobutane-fused bicyclic scaffolds via a photochemical [2+2] cycloaddition.[9][10]

Materials:

Procedure:

  • In a glass vial, dissolve the N-alkyl maleimide (1.0 equivalent) and the alkene (2.0 equivalents) in dichloromethane (to achieve a concentration of ~0.1 M of the maleimide).

  • Seal the vial with a rubber septum and purge with argon for 15-20 minutes to deoxygenate the solution.

  • Place the reaction vial under a UVA LED lamp (370 nm) and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can range from 16 to 70 hours depending on the substrates.

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired cyclobutane adduct.

Synthesis of a Cyclobutane-Containing Nucleoside Analogue

This protocol outlines the synthesis of a cyclobutane nucleoside analogue via N-alkylation of a purine (B94841) base with a cyclobutanone (B123998) derivative, followed by reduction.[11][12]

Materials:

Procedure:

  • N-Alkylation: To a solution of 6-chloropurine in acetonitrile, add potassium carbonate and 3-benzoyloxymethyl-2-bromocyclobutanone.

  • Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to separate the N-9 and N-7 regioisomers of 2-(6-chloropurinyl)-3-benzoyloxymethylcyclobutanone.

  • Reduction: Dissolve the purified N-9 regioisomer in methanol and cool the solution to 0 °C.

  • Slowly add sodium borohydride in portions and stir the reaction at 0 °C for 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the corresponding cyclobutanol (B46151).

  • Aminolysis: Dissolve the cyclobutanol in a solution of ammonia in methanol and stir at room temperature in a sealed tube for 24-48 hours.

  • Concentrate the reaction mixture and purify the residue by column chromatography to yield the adenine (B156593) nucleoside analogue.

Protocol for Liver Microsomal Stability Assay

This protocol describes a common in vitro method to assess the metabolic stability of a drug candidate using liver microsomes.[13][14][15][16][17]

Materials:

  • Test compound (cyclobutane-containing drug candidate) stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile with an internal standard for quenching

  • 96-well plates

  • Incubator shaker (37 °C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer, liver microsomes, and the test compound at the desired final concentration (e.g., 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37 °C for 5-10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding cold acetonitrile containing an internal standard.

  • Protein Precipitation: After the final time point, centrifuge the plate to precipitate the microsomal proteins.

  • Sample Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k. The intrinsic clearance (CLint) can then be calculated based on the half-life and the protein concentration.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the synthesis and evaluation of cyclobutane-containing drug candidates.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) (inactive, complexed with HSPs) Androgen->AR binds HSPs Heat Shock Proteins (HSPs) AR->HSPs bound to AR_active Activated AR (dimerized) AR->AR_active conformational change, dimerization ARE Androgen Response Element (ARE) on DNA AR_active->ARE binds to cluster_nucleus cluster_nucleus AR_active->cluster_nucleus translocation Apalutamide Apalutamide Apalutamide->AR inhibits binding Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription activates Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth

Caption: Androgen Receptor Signaling Pathway and Inhibition by Apalutamide.[18][19][20][21][22]

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation cluster_optimization Lead Optimization Start Starting Materials (Alkenes, etc.) Synthesis Cyclobutane Synthesis (e.g., [2+2] Cycloaddition) Start->Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Compound_Library Cyclobutane Compound Library Characterization->Compound_Library Primary_Screening Primary Screening (e.g., Cell Viability Assay) Compound_Library->Primary_Screening Hit_Confirmation Hit Confirmation & Dose-Response Primary_Screening->Hit_Confirmation Secondary_Assays Secondary Assays (e.g., Target Engagement, Specificity) Hit_Confirmation->Secondary_Assays ADME_Tox ADME/Tox Profiling (e.g., Metabolic Stability) Secondary_Assays->ADME_Tox SAR_Studies Structure-Activity Relationship (SAR) Studies ADME_Tox->SAR_Studies Lead_Candidate Lead Candidate SAR_Studies->Lead_Candidate

Caption: General Experimental Workflow for Cyclobutane Drug Discovery.[23][24][25][26]

References

Application of (2-Bromoethyl)cyclobutane in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(2-Bromoethyl)cyclobutane is a valuable bifunctional building block in medicinal chemistry, offering a unique combination of a reactive bromoethyl group for nucleophilic substitution and a cyclobutane (B1203170) moiety. The incorporation of the cyclobutane ring, a four-membered carbocycle, is a recognized strategy in drug design to introduce three-dimensionality, conformational rigidity, and potentially improve metabolic stability and target binding affinity. This document provides detailed application notes and protocols for the use of this compound in the synthesis of medicinally relevant compounds, with a focus on its application in the development of antiviral and central nervous system (CNS) agents.

Introduction to the Cyclobutane Moiety in Drug Discovery

The cyclobutane ring is increasingly utilized in medicinal chemistry to enhance the pharmacological properties of drug candidates. Its rigid, puckered conformation can favorably position substituents for optimal interaction with biological targets. Unlike more flexible alkyl chains, the cyclobutane scaffold can lock a molecule into a bioactive conformation, potentially increasing potency and selectivity. Several approved drugs, such as the anticancer agent carboplatin (B1684641) and the antiviral boceprevir, feature a cyclobutane ring, highlighting its importance in pharmaceutical research.

Key Applications of this compound

The primary application of this compound in medicinal chemistry is as an alkylating agent. The bromoethyl side chain allows for the facile introduction of the cyclobutylethyl moiety onto various nucleophilic scaffolds, such as amines, heterocycles, and thiols. This is particularly useful for accessing novel chemical space and performing structure-activity relationship (SAR) studies.

Synthesis of Antiviral Nucleoside Analogs

This compound can serve as a precursor for the synthesis of carbocyclic nucleoside analogs, where the cyclobutane ring mimics the furanose sugar of natural nucleosides. These analogs are of significant interest as antiviral agents because they can act as chain terminators of viral DNA or RNA synthesis. The lack of a 3'-hydroxyl group, mimicked by the carbocyclic ring, prevents the formation of the phosphodiester bond necessary for chain elongation.

Logical Workflow for the Synthesis of Cyclobutane Nucleoside Analogs:

G A This compound B Functional Group Interconversion (e.g., to an amine or alcohol) A->B C Protected Cyclobutane Intermediate B->C E Coupling Reaction C->E D Nucleobase (e.g., Adenine, Guanine) D->E F Deprotection E->F G Carbocyclic Nucleoside Analog F->G H Biological Evaluation (Antiviral Assays) G->H

Caption: Synthesis of carbocyclic nucleoside analogs.

Development of Central Nervous System (CNS) Agents

The cyclobutylethyl moiety can be incorporated into scaffolds targeting CNS receptors, such as dopamine (B1211576) and serotonin (B10506) receptors. The rigid nature of the cyclobutane ring can provide a defined orientation for pharmacophoric elements, leading to improved receptor affinity and selectivity. For instance, alkylation of piperazine (B1678402) or other amine-containing pharmacophores with this compound can generate novel ligands for CNS targets.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in synthetic medicinal chemistry.

Protocol 1: N-Alkylation of a Heterocycle for CNS Agent Synthesis

This protocol describes a general procedure for the N-alkylation of a piperazine-containing scaffold, a common motif in CNS drugs, using this compound.

Reaction Scheme:

Materials:

  • This compound

  • Substituted Piperazine (e.g., 1-(phenylsulfonyl)piperazine)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile (B52724) (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of the substituted piperazine (1.0 eq) in acetonitrile (0.1 M), add potassium carbonate (2.0 eq).

  • Add this compound (1.2 eq) to the suspension.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-(cyclobutylethyl)piperazine derivative.

Experimental Workflow for N-Alkylation:

G A Reactant Mixing: Piperazine derivative, This compound, Base, Solvent B Reaction at 80 °C (12-24 h) A->B C Work-up: Filtration, Extraction, Drying B->C D Purification: Column Chromatography C->D E Characterization: NMR, MS D->E

Caption: Workflow for N-alkylation of a heterocycle.

Protocol 2: Synthesis of a Cyclobutylethylamine Derivative

This protocol outlines the synthesis of a primary amine derivative from this compound via a Gabriel synthesis, which can then be used as a key intermediate for further elaboration.

Reaction Scheme:

Materials:

Procedure:

Step 1: Phthalimide Alkylation

  • Dissolve potassium phthalimide (1.1 eq) in DMF (0.2 M).

  • Add this compound (1.0 eq) to the solution.

  • Heat the mixture to 100 °C and stir for 4-6 hours.

  • Cool the reaction to room temperature and pour into ice-water.

  • Collect the precipitate by filtration, wash with water, and dry to obtain N-(2-cyclobutylethyl)phthalimide.

Step 2: Deprotection with Hydrazine

  • Suspend N-(2-cyclobutylethyl)phthalimide (1.0 eq) in ethanol (0.2 M).

  • Add hydrazine hydrate (2.0 eq) and reflux the mixture for 2-4 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Treat the residue with aqueous HCl and filter to remove the phthalhydrazide (B32825) byproduct.

  • Basify the filtrate with aqueous NaOH and extract with diethyl ether.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and carefully remove the solvent to yield 2-(cyclobutylethyl)amine.

Quantitative Data Summary

While specific data for compounds directly synthesized from this compound is not extensively available in publicly accessible literature, the following table provides representative data for the biological activity of cyclobutane-containing compounds in relevant therapeutic areas to illustrate the potential of this scaffold.

Compound ClassTarget/AssayRepresentative Activity (IC₅₀/EC₅₀)Reference Indication
Cyclobutane Nucleoside AnalogsHerpes Simplex Virus (HSV-1)0.1 - 10 µMAntiviral
Cyclobutane-containing D₂R LigandsDopamine D₂ Receptor Binding10 - 100 nM (Ki)CNS Disorders
Cyclobutane-based Integrin Antagonistsαvβ3 Integrin Binding1 - 50 nMAnticancer

Note: The data presented are illustrative for the compound classes and not specific to derivatives of this compound.

Signaling Pathway Visualization

The following diagram illustrates a simplified signaling pathway relevant to a potential therapeutic target for a CNS agent, the Dopamine D2 Receptor (D₂R), a G-protein coupled receptor.

G cluster_0 Dopamine Dopamine D2R Dopamine D₂ Receptor Dopamine->D2R Agonist D2R_Ligand D₂R Ligand (e.g., Cyclobutane Derivative) D2R_Ligand->D2R Modulator G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits Downstream Downstream Cellular Effects PKA->Downstream Modulates

Caption: Dopamine D₂ receptor signaling pathway.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel drug candidates. Its ability to introduce a conformationally restricted cyclobutane moiety makes it a useful tool for medicinal chemists exploring new chemical space in antiviral and CNS drug discovery programs. The provided protocols offer a starting point for the synthesis of new cyclobutane-containing compounds for biological evaluation.

Application Notes and Protocols for the Williamson Ether Synthesis of (2-Bromoethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Williamson ether synthesis using (2-bromoethyl)cyclobutane as the alkylating agent. This protocol is a valuable tool for the synthesis of novel cyclobutane-containing ethers, which are of significant interest in medicinal chemistry due to the unique conformational constraints and metabolic stability offered by the cyclobutane (B1203170) moiety.

The Williamson ether synthesis is a robust and versatile method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide. Given that this compound is a primary alkyl halide, it is an excellent substrate for this reaction, generally leading to good yields and minimal side products, such as elimination.

This document outlines detailed protocols for the synthesis of various ethers from this compound, including representative examples with a primary alcohol, a secondary alcohol, and a phenol (B47542). A summary of expected quantitative data is provided for comparative purposes.

General Reaction Scheme

The general reaction involves the deprotonation of an alcohol (R-OH) to form a nucleophilic alkoxide (R-O⁻), which then displaces the bromide from this compound to form the desired ether.

G cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Reaction ROH R-OH (Alcohol) Alkoxide R-O⁻Na⁺ (Alkoxide) ROH->Alkoxide + Base Base Base (e.g., NaH) H2 H₂ (gas) Alkoxide_sn2 R-O⁻Na⁺ Bromo This compound Product R-O-(CH₂)₂-Cyclobutane (Ether) NaBr NaBr Alkoxide_sn2->Product + this compound

Caption: General two-step workflow of the Williamson ether synthesis.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Williamson ether synthesis with this compound and various alcohol types. Please note that actual yields may vary depending on the specific substrate and reaction scale.

Alcohol SubstrateBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Primary Alcohol (e.g., Ethanol)NaHTHF25 - 604 - 885 - 95
Secondary Alcohol (e.g., Isopropanol)NaHTHF/DMF50 - 808 - 1660 - 75
PhenolK₂CO₃DMF80 - 1006 - 1280 - 90

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride (NaH) is a flammable solid and reacts violently with water; handle with extreme care.

Protocol 1: Synthesis of Ethyl (2-cyclobutylethyl) Ether (from a Primary Alcohol)

This protocol details the reaction of this compound with sodium ethoxide, generated in situ from ethanol (B145695) and sodium hydride.

Materials:

  • This compound

  • Anhydrous Ethanol (EtOH)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.

  • Carefully add sodium hydride (1.2 equivalents) to the THF with stirring.

  • Slowly add anhydrous ethanol (1.1 equivalents) dropwise to the suspension at 0 °C. Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen gas evolution ceases.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to reflux (approximately 65 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography to yield the pure ethyl (2-cyclobutylethyl) ether.

Protocol 2: Synthesis of Isopropyl (2-cyclobutylethyl) Ether (from a Secondary Alcohol)

This protocol describes the synthesis using a secondary alcohol, which may require slightly more forcing conditions due to the increased steric hindrance of the nucleophile.

Materials:

  • This compound

  • Isopropanol (B130326)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.5 equivalents) in anhydrous DMF.

  • Cool the suspension to 0 °C and slowly add isopropanol (1.3 equivalents).

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Add this compound (1.0 equivalent) to the flask.

  • Heat the reaction mixture to 70 °C and stir until the starting material is consumed (as monitored by TLC).

  • Cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 50 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford the desired product.

Protocol 3: Synthesis of Phenyl (2-cyclobutylethyl) Ether (from a Phenol)

This protocol utilizes a weaker base, potassium carbonate, which is sufficient for the deprotonation of the more acidic phenol.

Materials:

  • This compound

  • Phenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1 M aqueous sodium hydroxide (B78521) (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

Procedure:

  • To a round-bottom flask, add phenol (1.0 equivalent), anhydrous K₂CO₃ (2.0 equivalents), and anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.2 equivalents) to the reaction mixture.

  • Heat the reaction to 90 °C and maintain this temperature until the reaction is complete (monitor by TLC).

  • Cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with 1 M NaOH to remove any unreacted phenol, followed by a wash with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by column chromatography to obtain the pure phenyl (2-cyclobutylethyl) ether.

Visualization of the SN2 Mechanism

The core of the Williamson ether synthesis is the bimolecular nucleophilic substitution (SN2) reaction. The following diagram illustrates the concerted mechanism where the alkoxide attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion in a single step.

SN2_Mechanism reagents R-O⁻ + this compound transition_state [R-O···CH₂(CH₂)cyclobutane···Br]⁻ (Transition State) reagents->transition_state Backside Attack products R-O-(CH₂)₂-Cyclobutane + Br⁻ transition_state->products Bond Formation/Cleavage

Caption: Concerted SN2 mechanism of the Williamson ether synthesis.

Application Notes and Protocols: Barbier Reaction Conditions for (2-Bromoethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Barbier reaction is a versatile and synthetically useful organometallic reaction for the formation of carbon-carbon bonds. It serves as a convenient one-pot alternative to the more traditional Grignard reaction. In a Barbier reaction, an alkyl halide, a carbonyl compound (such as an aldehyde or ketone), and a metal are all reacted together in a single step.[1] This in situ generation of the organometallic reagent offers operational simplicity and can be advantageous when the corresponding organometallic intermediate is unstable.[1] This document provides detailed application notes and a generalized protocol for the Barbier reaction of (2-Bromoethyl)cyclobutane, a primary alkyl halide, with a model cyclic ketone, cyclohexanone (B45756), to yield 1-(2-cyclobutylethyl)cyclohexan-1-ol. The reaction can be mediated by various metals, with magnesium, zinc, and indium being common choices.[1]

Reaction Principle

The Barbier reaction commences with the oxidative addition of the metal to the carbon-bromine bond of this compound, forming a transient organometallic species. This nucleophilic intermediate then attacks the electrophilic carbonyl carbon of cyclohexanone. A subsequent aqueous workup protonates the resulting alkoxide to yield the tertiary alcohol product.

Key Reaction Parameters and Optimization

Several factors can influence the success and yield of the Barbier reaction of this compound. As a primary alkyl bromide, the reactivity is generally moderate, and conditions may need to be optimized accordingly.

  • Choice of Metal: Magnesium is a common and effective metal for Barbier reactions with alkyl bromides, typically requiring anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF).[2][3] Zinc is another viable option and is often used in aqueous or partially aqueous media, which can be advantageous from a green chemistry perspective.[4] Indium also promotes such reactions, often with high chemoselectivity.[5]

  • Solvent: The choice of solvent is critical. For magnesium-mediated reactions, anhydrous conditions are paramount to prevent the protonation of the highly basic organomagnesium intermediate.[3] Diethyl ether and THF are standard solvents that also help to stabilize the organometallic species. For zinc-mediated reactions, a mixture of an organic solvent like THF and an aqueous solution (e.g., saturated aqueous ammonium (B1175870) chloride) can be employed.[4]

  • Initiation: Magnesium-mediated reactions can sometimes be sluggish to initiate due to a passivating oxide layer on the metal surface. The use of initiators such as a small crystal of iodine, 1,2-dibromoethane, or mechanical activation (e.g., crushing the magnesium turnings) can be employed to start the reaction.[6]

  • Temperature: The reaction is typically initiated at room temperature or with gentle warming. Once initiated, the reaction can be exothermic, and cooling may be necessary to maintain a controlled reaction rate. Most reactions are carried out between room temperature and the reflux temperature of the solvent.

  • Stoichiometry: A slight excess of the alkyl bromide and the metal relative to the ketone is often used to ensure complete consumption of the carbonyl compound.

Tabulated Reaction Conditions and Yields

EntryMetal (eq.)SolventTemperature (°C)Time (h)Yield (%)Notes
1Mg (1.2)Anhydrous THF25 - 662 - 460 - 80Reaction initiated with a crystal of iodine. Reflux may be required.
2Zn (1.5)THF / sat. aq. NH₄Cl253 - 650 - 70Vigorous stirring is essential for good yields in the two-phase system.[4]
3In (1.2)THF / H₂O254 - 855 - 75May offer higher functional group tolerance compared to magnesium.

Experimental Workflow

The following diagram illustrates the general workflow for a magnesium-mediated Barbier reaction of this compound with cyclohexanone.

Barbier_Workflow Experimental Workflow for Magnesium-Mediated Barbier Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Dry Glassware setup Assemble Apparatus under Inert Atmosphere prep_glass->setup prep_reagents Prepare Anhydrous Reagents prep_reagents->setup add_mg Add Mg Turnings and Solvent setup->add_mg initiation Initiate Reaction (Iodine) add_mg->initiation add_reactants Slowly Add this compound and Cyclohexanone initiation->add_reactants reflux Stir at RT or Reflux add_reactants->reflux quench Quench with sat. aq. NH₄Cl reflux->quench extract Extract with Diethyl Ether quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: General workflow for the Barbier reaction.

Detailed Experimental Protocol: Magnesium-Mediated Synthesis of 1-(2-cyclobutylethyl)cyclohexan-1-ol

This protocol is a representative procedure based on established methods for Barbier and Grignard reactions.[6][7]

Materials:

  • This compound

  • Cyclohexanone

  • Magnesium turnings

  • Iodine (a single crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Standard glassware for anhydrous reactions (round-bottom flask, reflux condenser, dropping funnel)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation: All glassware should be oven-dried and assembled hot under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.

  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add magnesium turnings (1.2 equivalents).

  • Initiation: Add a small crystal of iodine to the flask. Gently warm the flask with a heat gun until violet vapors are observed, then allow it to cool. Add a small amount of anhydrous THF to cover the magnesium.

  • Addition of Reactants: In the dropping funnel, prepare a solution of this compound (1.1 equivalents) and cyclohexanone (1.0 equivalent) in anhydrous THF.

  • Add a small portion of the solution from the dropping funnel to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed.

  • Once the reaction has started, add the remaining solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask in a water bath.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours or until thin-layer chromatography (TLC) indicates the consumption of the cyclohexanone. If the reaction is sluggish, it can be heated to reflux for 1-2 hours.

  • Work-up: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 1-(2-cyclobutylethyl)cyclohexan-1-ol.

Safety Precautions

  • The Barbier reaction, especially when mediated by magnesium, can be exothermic. Appropriate cooling and controlled addition of reagents are necessary.

  • Anhydrous ethereal solvents like diethyl ether and THF are highly flammable and should be handled in a well-ventilated fume hood away from ignition sources.

  • Work under an inert atmosphere is crucial for the success of magnesium-mediated reactions.

Conclusion

The Barbier reaction provides a straightforward and efficient method for the synthesis of tertiary alcohols from alkyl halides and ketones. For the reaction of this compound, magnesium-mediated conditions in an anhydrous ethereal solvent are expected to provide good yields of the corresponding tertiary alcohol. Optimization of the metal, solvent, and reaction temperature may be necessary to achieve the desired outcome and yield. The provided protocol serves as a general guideline for researchers exploring the synthesis of cyclobutane-containing molecules for applications in drug discovery and materials science.

References

Application Notes and Protocols for Suzuki Coupling of (2-Bromoethyl)cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note focuses on the Suzuki coupling of (2-Bromoethyl)cyclobutane derivatives with various arylboronic acids. The resulting (2-arylethyl)cyclobutane motif is of significant interest in medicinal chemistry. The cyclobutane (B1203170) ring, a bioisostere for various functional groups, can impart unique conformational constraints, improve metabolic stability, and enhance binding affinity to biological targets.[1][2] Consequently, these derivatives are valuable scaffolds in the design of novel therapeutics, including kinase inhibitors.[3][4]

This document provides detailed protocols, comparative data, and insights into the application of these compounds, particularly as modulators of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway, which is critically involved in immune response and cell growth.[5][6]

Reaction Principle

The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the this compound derivative.

  • Transmetalation: The aryl group from the activated boronic acid is transferred to the palladium(II) complex.

  • Reductive Elimination: The desired (2-arylethyl)cyclobutane product is formed, and the palladium(0) catalyst is regenerated.

A base is essential for the activation of the organoboron reagent to facilitate the transmetalation step.[7]

Comparative Data for Suzuki Coupling of Alkyl Bromides

While specific data for this compound is limited in publicly available literature, the following tables summarize typical reaction conditions and yields for the Suzuki coupling of analogous primary and secondary alkyl bromides with arylboronic acids. This data serves as a strong starting point for optimizing the reaction with this compound derivatives.

Table 1: Suzuki Coupling of Primary Alkyl Bromides with Arylboronic Acids

EntryAlkyl BromideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
11-BromooctanePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene (B28343)/H₂O1001885[8]
21-Bromohexane4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)P(t-Bu)₃ (3)K₃PO₄THFRT1292[7]
31-Bromo-3-phenylpropane3-Tolylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃Dioxane801288[9]
4(2-Bromoethyl)benzenePhenylboronic acidPd(OAc)₂ (2)PCy₃ (4)K₃PO₄Toluene1102478[1]

Table 2: Suzuki Coupling of Secondary Alkyl Bromides with Arylboronic Acids

EntryAlkyl BromideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Cyclohexyl bromidePhenylboronic acidPd(OAc)₂ (2)RuPhos (4)K₃PO₄2-MeTHF1001275[10]
22-Bromooctane4-Chlorophenylboronic acidPd₂(dba)₃ (1)JohnPhos (2)K₃PO₄Toluene801682[9]
3Cyclopentyl bromideNaphthylboronic acidPd(OAc)₂ (3)XPhos (6)K₃PO₄n-Butanol1002468[10]

Experimental Protocols

The following protocols are generalized procedures for the Suzuki coupling of this compound derivatives with arylboronic acids, based on established methods for similar substrates.[1][8] Optimization for specific substrates is recommended.

Protocol 1: General Procedure using Pd(OAc)₂/SPhos

Materials:

  • This compound derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the this compound derivative (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

    • Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.[8]

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Add water (10 mL) to the reaction mixture and stir for 5 minutes.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[8]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (2-arylethyl)cyclobutane derivative.

Protocol 2: Room Temperature Procedure using Pd₂(dba)₃/P(t-Bu)₃

Materials:

  • This compound derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)₃, 0.03 mmol, 3 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF, 5 mL)

Procedure:

  • Reaction Setup:

    • In a glovebox, to an oven-dried vial, add Pd₂(dba)₃ (0.015 mmol) and P(t-Bu)₃ (0.03 mmol).

    • Add anhydrous THF (2 mL) and stir for 10 minutes.

    • In a separate oven-dried flask, add the this compound derivative (1.0 mmol), arylboronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol).

    • Evacuate and backfill the flask with an inert gas.

    • Add anhydrous THF (3 mL) followed by the prepared catalyst solution via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Follow the work-up and purification procedures as described in Protocol 1.

Mandatory Visualizations

Caption: General scheme of the Suzuki coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Weigh Reagents: This compound, Arylboronic Acid, Base C Assemble Glassware under Inert Atmosphere A->C B Prepare Catalyst System: Pd source + Ligand B->C D Add Reagents & Solvent to Reaction Vessel C->D E Degas Solvent D->E F Add Catalyst E->F G Heat and Stir (Monitor by TLC/GC-MS) F->G H Quench Reaction & Aqueous Work-up G->H I Extract with Organic Solvent H->I J Dry and Concentrate I->J K Purify by Column Chromatography J->K L Characterize Product (NMR, MS) K->L

Caption: General experimental workflow for Suzuki coupling.

Application in Drug Discovery: Targeting the JAK-STAT Signaling Pathway

(2-Arylethyl)cyclobutane derivatives have emerged as promising scaffolds for the development of kinase inhibitors.[3][4] The Janus kinase (JAK) family of tyrosine kinases plays a crucial role in cytokine signaling, which is central to the immune response. Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers.[5]

The general mechanism of JAK-STAT signaling and its inhibition by a cyclobutane-containing drug is depicted below.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK Receptor->JAK1 2. Activation JAK2 JAK Receptor->JAK2 STAT1 STAT JAK1->STAT1 3. Phosphorylation STAT2 STAT JAK2->STAT2 3. Phosphorylation STAT_dimer STAT Dimer STAT1->STAT_dimer 4. Dimerization STAT2->STAT_dimer Gene Target Gene Transcription STAT_dimer->Gene 5. Nuclear Translocation & Gene Regulation Inhibitor (2-Arylethyl)cyclobutane JAK Inhibitor Inhibitor->JAK1 Inhibition Inhibitor->JAK2

Caption: Inhibition of the JAK-STAT signaling pathway.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of (2-arylethyl)cyclobutane derivatives. These compounds are valuable in drug discovery, particularly in the development of kinase inhibitors targeting pathways such as JAK-STAT. The protocols and data presented here provide a solid foundation for researchers to explore the synthesis and applications of this important class of molecules. Careful optimization of reaction conditions, including the choice of catalyst, ligand, and base, is crucial for achieving high yields and purity.

References

Application Notes and Protocols: Sonogashira Coupling with (2-Bromoethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has found extensive application in the synthesis of natural products, pharmaceuticals, and advanced organic materials.[3][4] While the coupling of sp2-hybridized carbons is well-established, the Sonogashira coupling of sp3-hybridized alkyl halides, such as (2-Bromoethyl)cyclobutane, presents a greater challenge.[5] This is primarily due to the lower reactivity of alkyl halides in the oxidative addition step of the catalytic cycle and the potential for competing β-hydride elimination side reactions.

However, recent advancements in catalyst design, particularly the use of specialized ligands, have enabled the successful coupling of unactivated primary and even secondary alkyl bromides.[6][7] These developments open up new avenues for the incorporation of unique aliphatic scaffolds like the cyclobutane (B1203170) moiety into complex molecules. The cyclobutane ring is a valuable structural motif in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates.[8][9] The ability to couple this compound with various terminal alkynes provides a direct route to novel building blocks for drug discovery and development.

These application notes provide an overview of the key considerations and a general protocol for performing the Sonogashira coupling with this compound.

Reaction Principle and Key Considerations

The Sonogashira coupling of this compound with a terminal alkyne proceeds via a catalytic cycle involving both palladium and copper intermediates (or a copper-free variant). A general representation of the reaction is shown below:

Reaction Scheme:

Key factors influencing the success of the reaction include:

  • Catalyst System: The choice of palladium source and ligand is critical. For less reactive alkyl bromides, catalysts that are more electron-rich and sterically bulky are often more effective as they promote the oxidative addition step.[10] N-heterocyclic carbene (NHC) palladium complexes have shown promise in the coupling of alkyl electrophiles.[5] Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[1]

  • Copper(I) Co-catalyst: Copper(I) salts, such as CuI, are typically used to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[11] However, copper-free Sonogashira protocols have also been developed to avoid the formation of undesired alkyne homocoupling byproducts.[1]

  • Base: An amine base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is required to deprotonate the terminal alkyne.[6] The base can also serve as the solvent in some cases.[11]

  • Solvent: A variety of solvents can be used, with tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and the amine base itself being common choices. Anhydrous and anaerobic conditions are often necessary to prevent catalyst deactivation and side reactions.[6]

  • Reaction Temperature: While many Sonogashira couplings with aryl halides can be performed at room temperature, reactions involving alkyl bromides may require elevated temperatures to achieve a reasonable reaction rate.[11]

Data Presentation: Representative Reaction Parameters

ParameterCondition 1 (Standard)Condition 2 (For less reactive alkynes)Condition 3 (Copper-Free)
Palladium Catalyst PdCl₂(PPh₃)₂ (5 mol%)Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ (2 mol%) with XPhos (4 mol%)
Copper(I) Co-catalyst CuI (5 mol%)CuI (10 mol%)None
Base Triethylamine (TEA)Diisopropylethylamine (DIPEA)Cs₂CO₃
Solvent THFDMFToluene
Temperature 60 °C80 °C100 °C
Reaction Time 12 - 24 h24 - 48 h12 - 24 h
Atmosphere Inert (Nitrogen or Argon)Inert (Nitrogen or Argon)Inert (Nitrogen or Argon)

Experimental Protocols

General Protocol for Sonogashira Coupling of this compound with a Terminal Alkyne

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Anhydrous amine base (e.g., triethylamine)

  • Anhydrous solvent (e.g., THF)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

  • Thin-layer chromatography (TLC) supplies

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 mmol, 5 mol%) and copper(I) iodide (0.05 mmol, 5 mol%).

  • Add a magnetic stir bar to the flask.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent (e.g., THF, 5 mL) and the anhydrous amine base (e.g., triethylamine, 2 mmol, 2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.2 mmol, 1.2 eq) to the reaction mixture.

  • Finally, add this compound (1.0 mmol, 1.0 eq) to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for the required time (e.g., 12-24 hours).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate (B1210297) gradient) to afford the desired coupled product.

  • Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Visualizations

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 R-X_Pd(II)L2 R-Pd(II)-X L2 Pd(0)L2->R-X_Pd(II)L2 Oxidative Addition (R-X) R-Pd(II)-C≡CR' R-Pd(II)-C≡CR' L2 R-X_Pd(II)L2->R-Pd(II)-C≡CR' Transmetalation (Cu-C≡CR') R-Pd(II)-C≡CR'->Pd(0)L2 Reductive Elimination Product Product R-Pd(II)-C≡CR'->Product R-C≡CR' CuX CuX H-C≡CR' Terminal Alkyne Cu-C≡CR' Cu-C≡CR' Cu-C≡CR'->CuX Transmetalation H-C≡CR'->Cu-C≡CR' Base R-X This compound

Caption: Catalytic cycle of the copper-co-catalyzed Sonogashira reaction.

Experimental Workflow

Workflow start Start: Assemble Reaction Under Inert Atmosphere add_reagents Add Catalyst, Co-catalyst, Base, Solvent start->add_reagents add_substrates Add Terminal Alkyne and this compound add_reagents->add_substrates reaction Heat and Stir (Monitor by TLC) add_substrates->reaction workup Aqueous Workup (Extraction and Washing) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End: Pure Product characterization->end

Caption: A typical experimental workflow for the Sonogashira coupling.

Conclusion

The Sonogashira coupling of this compound represents a valuable synthetic transformation for accessing novel chemical entities for drug discovery and materials science. While challenging, the use of modern catalyst systems and carefully optimized reaction conditions can lead to successful coupling with a variety of terminal alkynes. The protocols and guidelines presented here serve as a starting point for researchers to explore this promising area of cross-coupling chemistry. Further investigation into ligand effects and reaction optimization will undoubtedly expand the scope and utility of this transformation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Bromoethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Bromoethyl)cyclobutane. The content is designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: A prevalent and practical method for the synthesis of this compound is the bromination of its corresponding alcohol precursor, 2-cyclobutylethanol (B1632531). This transformation is typically achieved using standard brominating agents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The choice of reagent can significantly influence the reaction's outcome and the profile of potential side products.

Q2: How is the precursor, 2-cyclobutylethanol, synthesized?

A2: 2-Cyclobutylethanol can be prepared through the reduction of cyclobutylacetic acid or its corresponding esters (e.g., ethyl cyclobutylacetate). A common and effective method involves the use of a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).

Q3: What are the primary side reactions to be aware of during the bromination of 2-cyclobutylethanol?

A3: The main side reactions depend on the chosen brominating agent.

  • With HBr: The acidic conditions can promote carbocation formation, leading to rearrangement of the cyclobutane (B1203170) ring to form cyclopentyl derivatives.[1] Other potential side reactions include elimination to form vinylcyclobutane and the formation of a symmetric ether (bis(2-cyclobutylethyl) ether).[2][3]

  • With PBr₃: This reagent favors an Sₙ2 reaction pathway, which generally avoids carbocation rearrangements.[4][5] However, side reactions can still occur, such as the formation of phosphorous acid byproducts and potential elimination if the reaction temperature is not controlled.[6] The reagent is also highly sensitive to moisture.[6]

Q4: How can I minimize the formation of rearrangement byproducts?

A4: To minimize rearrangements, it is advisable to use a brominating agent that avoids the formation of a carbocation intermediate. Phosphorus tribromide (PBr₃) is an excellent choice as it promotes an Sₙ2 reaction mechanism.[4][5] Conducting the reaction at low temperatures can further suppress rearrangement and other side reactions.

Q5: What is the cause of low yield, and how can it be improved?

A5: Low yields can stem from several factors:

  • Incomplete reaction: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) is recommended.

  • Side reactions: As discussed, rearrangement, elimination, and ether formation can consume the starting material and reduce the yield of the desired product. Optimizing the reaction conditions (reagent choice, temperature, reaction time) is crucial.

  • Purification losses: this compound is a relatively volatile compound. Care should be taken during solvent removal and distillation to avoid product loss.

  • Moisture contamination: When using moisture-sensitive reagents like PBr₃, ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Presence of a significant amount of cyclopentyl bromide in the product mixture. Carbocation rearrangement due to acidic conditions (e.g., using HBr).Switch to a non-carbocation forming brominating agent like PBr₃.[4] Maintain a low reaction temperature.
Formation of vinylcyclobutane (elimination byproduct). High reaction temperatures or the use of a strong, non-nucleophilic base.Conduct the reaction at a lower temperature. Use a non-basic brominating agent if possible.
Isolation of bis(2-cyclobutylethyl) ether. Reaction of unreacted 2-cyclobutylethanol with the product under acidic conditions.Ensure complete conversion of the alcohol. Use a slight excess of the brominating agent.
Low or no conversion of the starting alcohol. Inactive or decomposed brominating agent (especially PBr₃ due to moisture). Insufficient reaction time or temperature.Use a fresh, sealed bottle of PBr₃. Ensure anhydrous reaction conditions.[6] Monitor the reaction to completion.
Difficult purification of the final product. Presence of multiple byproducts with similar boiling points.Optimize the reaction to minimize side products. Employ fractional distillation or column chromatography for purification.

Experimental Protocols

Protocol 1: Synthesis of 2-cyclobutylethanol

This protocol describes the reduction of ethyl cyclobutylacetate to 2-cyclobutylethanol.

Materials:

  • Ethyl cyclobutylacetate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, a suspension of LiAlH₄ in anhydrous diethyl ether is prepared and cooled to 0 °C.

  • A solution of ethyl cyclobutylacetate in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension with stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • The reaction is cooled to 0 °C and quenched by the sequential and careful dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • The resulting solids are filtered off, and the filtrate is washed with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield crude 2-cyclobutylethanol, which can be purified by distillation.

Protocol 2: Synthesis of this compound using PBr₃

This protocol details the bromination of 2-cyclobutylethanol using phosphorus tribromide.

Materials:

  • 2-cyclobutylethanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Ice-cold water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, a solution of 2-cyclobutylethanol in anhydrous diethyl ether is cooled to 0 °C.

  • PBr₃ is added dropwise to the stirred solution, maintaining the temperature at 0 °C.[4]

  • After the addition, the reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.

  • The reaction is carefully quenched by pouring it over ice-cold water.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated NaHCO₃ solution and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is carefully removed by distillation.

  • The crude this compound is purified by fractional distillation under reduced pressure.

Visualizations

Synthesis_Pathway Cyclobutylacetic Acid Ester Cyclobutylacetic Acid Ester 2-Cyclobutylethanol 2-Cyclobutylethanol Cyclobutylacetic Acid Ester->2-Cyclobutylethanol LiAlH₄ This compound This compound 2-Cyclobutylethanol->this compound PBr₃ or HBr

Caption: Main synthetic pathway to this compound.

Side_Reactions_HBr cluster_main Main Reaction with HBr cluster_side Side Reactions 2-Cyclobutylethanol 2-Cyclobutylethanol Protonated Alcohol Protonated Alcohol 2-Cyclobutylethanol->Protonated Alcohol H⁺ Carbocation Intermediate Carbocation Intermediate Protonated Alcohol->Carbocation Intermediate -H₂O bis(2-cyclobutylethyl) ether bis(2-cyclobutylethyl) ether Protonated Alcohol->bis(2-cyclobutylethyl) ether + 2-Cyclobutylethanol -H₃O⁺ This compound This compound Carbocation Intermediate->this compound Br⁻ Rearranged Carbocation (Cyclopentyl) Rearranged Carbocation (Cyclopentyl) Carbocation Intermediate->Rearranged Carbocation (Cyclopentyl) Rearrangement Vinylcyclobutane Vinylcyclobutane Carbocation Intermediate->Vinylcyclobutane Elimination (-H⁺) Cyclopentyl Byproducts Cyclopentyl Byproducts Rearranged Carbocation (Cyclopentyl)->Cyclopentyl Byproducts

Caption: Side reactions when using HBr as the brominating agent.

Troubleshooting_Workflow start Analyze Product Mixture rearrangement Rearrangement Products Detected? start->rearrangement elimination Elimination Products Detected? rearrangement->elimination No solution1 Use PBr₃ Lower Temperature rearrangement->solution1 Yes low_yield Low Yield? elimination->low_yield No solution2 Lower Reaction Temperature elimination->solution2 Yes solution3 Check Reagent Quality Ensure Anhydrous Conditions Increase Reaction Time low_yield->solution3 Yes end Optimized Synthesis low_yield->end No solution1->elimination solution2->low_yield solution3->end

Caption: A troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of (2-Bromoethyl)cyclobutane by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of (2-Bromoethyl)cyclobutane by distillation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to ensure a successful purification process.

Troubleshooting Guide

Encountering issues during the distillation of this compound can be frustrating. This guide addresses common problems, their potential causes, and actionable solutions.

ProblemPotential Cause(s)Recommended Solution(s)
No Distillate Collected - System Leak: The vacuum is not reaching the required low pressure. - Insufficient Heating: The heating mantle is not providing enough energy to reach the boiling point of the compound at the reduced pressure. - Thermometer Placement: The thermometer bulb is not positioned correctly to measure the temperature of the vapor that is in equilibrium with the distilling liquid.- Check all joints: Ensure they are properly greased and sealed. Listen for hissing sounds which indicate a leak. - Increase heating mantle temperature gradually. Monitor the pot temperature closely. - Adjust thermometer: The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head.
Bumping/Violent Boiling - Lack of boiling chips or stir bar: Uneven heating of the liquid. - Heating too rapidly: The vapor is generated too quickly, causing pressure surges.- Always use a magnetic stir bar for vacuum distillation. Boiling chips are ineffective under vacuum. - Heat the distillation flask slowly and evenly.
Product is Contaminated - Inefficient Fractionation: The distillation column is not providing adequate separation of components with close boiling points. - Foaming: Impurities or high viscosity can cause foaming, carrying non-volatile components into the distillate.- Use a fractionating column (e.g., Vigreux) for better separation. - Reduce the heating rate. Consider adding an anti-foaming agent if the problem persists.
Product Decomposes - Excessive Temperature: The compound is heated to its decomposition temperature, even under vacuum. Alkyl halides can undergo elimination at high temperatures.- Use a lower vacuum to decrease the boiling point. - Ensure the heating mantle temperature is not excessively high.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound under vacuum?

Q2: What are the common impurities I should be aware of when distilling this compound?

A2: Common impurities can arise from the synthesis of this compound. These may include:

  • Unreacted starting materials: Depending on the synthetic route.

  • Elimination byproduct: Vinylcyclobutane, formed by the elimination of HBr. This is more likely if the distillation is performed at too high a temperature.

  • Solvent from the reaction.

Q3: Why is vacuum distillation necessary for this compound?

A3: Vacuum distillation is employed to purify compounds that have high boiling points at atmospheric pressure or are thermally sensitive.[2] By reducing the pressure, the boiling point of the compound is lowered, which prevents decomposition that might occur at higher temperatures.[2]

Q4: What safety precautions should I take when distilling this compound?

A4: this compound is a flammable liquid and an irritant.[3] It is crucial to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Use a heating mantle with a stirrer and avoid open flames.

  • Ensure all glassware is free of cracks or defects to prevent implosion under vacuum.

  • Use a blast shield for added protection.

Experimental Protocol: Vacuum Distillation of this compound

This protocol outlines a standard procedure for the purification of this compound using vacuum distillation.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Claisen adapter

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Vacuum pump or aspirator

  • Vacuum tubing

  • Cold trap (recommended)

  • Manometer (optional, but recommended for pressure monitoring)

  • Grease for glass joints

Procedure:

  • Apparatus Assembly:

    • Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean and dry.

    • Place a magnetic stir bar in the round-bottom flask.

    • Lightly grease all ground-glass joints to ensure a good seal under vacuum.

    • Use a Claisen adapter to provide an extra neck for a capillary leak or to prevent bumping.[4]

    • Position the thermometer correctly in the distillation head.

    • Connect the condenser to a cold water source.

    • Connect the vacuum adapter to a cold trap and then to the vacuum source.

  • Distillation:

    • Charge the round-bottom flask with the crude this compound. Do not fill the flask more than two-thirds full.

    • Begin stirring the liquid.

    • Turn on the vacuum source and allow the pressure in the system to stabilize. A pressure of 5-10 mmHg is a good starting point.

    • Once a stable vacuum is achieved, begin to gently heat the distillation flask with the heating mantle.

    • Increase the heat gradually until the liquid begins to boil and the vapor phase reaches the thermometer.

    • Collect the fraction that distills over at a constant temperature. This is your purified this compound.

    • Monitor the temperature and pressure throughout the distillation. A pure compound should have a relatively constant boiling point at a constant pressure.

  • Shutdown:

    • Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum source.

    • Disassemble the apparatus and transfer the purified product to a clean, labeled container.

Data Presentation

ParameterValue
Molecular Formula C₆H₁₁Br
Molecular Weight 163.06 g/mol [3]
Appearance Colorless liquid (expected)
Estimated Boiling Point 60-80 °C at 5-10 mmHg (estimated)

Visualizations

Distillation_Troubleshooting start Distillation Issue Observed no_distillate No Distillate Collected start->no_distillate bumping Bumping / Violent Boiling start->bumping contaminated_product Product is Contaminated start->contaminated_product decomposition Product Decomposes start->decomposition check_leak Check for System Leaks no_distillate->check_leak Possible Cause check_heat Increase Heating no_distillate->check_heat Possible Cause check_thermo Check Thermometer Position no_distillate->check_thermo Possible Cause use_stir_bar Use Magnetic Stir Bar bumping->use_stir_bar Possible Cause heat_slowly Heat Slowly bumping->heat_slowly Possible Cause use_column Use Fractionating Column contaminated_product->use_column Possible Cause reduce_heat_foam Reduce Heating Rate contaminated_product->reduce_heat_foam Possible Cause lower_vacuum Lower Vacuum Pressure decomposition->lower_vacuum Possible Cause solution_leak Reseal Joints check_leak->solution_leak Solution solution_heat Gradually Increase Mantle Temp. check_heat->solution_heat Solution solution_thermo Reposition Thermometer check_thermo->solution_thermo Solution solution_stir_bar Add Stir Bar use_stir_bar->solution_stir_bar Solution solution_heat_slowly Reduce Heat Input heat_slowly->solution_heat_slowly Solution solution_column Incorporate Vigreux Column use_column->solution_column Solution solution_foam Gentle Heating reduce_heat_foam->solution_foam Solution solution_vacuum Achieve Lower Pressure lower_vacuum->solution_vacuum Solution

Caption: Troubleshooting workflow for the distillation of this compound.

Experimental_Workflow cluster_prep Preparation cluster_distill Distillation cluster_shutdown Shutdown a Assemble Clean, Dry Glassware b Add Crude Product & Stir Bar to Flask a->b c Grease Joints b->c d Apply Vacuum (5-10 mmHg) c->d e Begin Stirring d->e f Gently Heat e->f g Collect Constant Boiling Fraction f->g h Cool to Room Temperature g->h i Vent System h->i j Turn off Vacuum i->j k Disassemble & Store Product j->k

Caption: Step-by-step experimental workflow for vacuum distillation.

References

Technical Support Center: Synthesis of (2-Bromoethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of (2-Bromoethyl)cyclobutane, a key intermediate for researchers in drug development and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent laboratory-scale methods for the synthesis of this compound involve the bromination of 2-cyclobutaneethanol. This is typically achieved through one of two primary routes:

  • The Appel Reaction: This method utilizes triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) to convert the alcohol to the corresponding alkyl bromide under mild conditions.

  • Reaction with Phosphorus Tribromide (PBr₃): This is a classical method for converting primary alcohols to alkyl bromides.

A less common alternative is the Hunsdiecker reaction, which involves the decarboxylative bromination of the silver salt of 3-cyclobutylpropanoic acid. However, the availability of the starting carboxylic acid can be a limitation.

Q2: Which synthetic route is generally preferred and why?

A2: The Appel reaction is often preferred for its mild reaction conditions, which helps to minimize side reactions such as rearrangements, to which cyclobutane (B1203170) derivatives can be susceptible. It is also generally high-yielding. The use of PBr₃ is also a robust method, though it can sometimes lead to the formation of phosphorous-containing byproducts that require careful purification.

Q3: What are the primary challenges in purifying this compound?

A3: A significant challenge in syntheses employing the Appel reaction is the removal of the triphenylphosphine oxide byproduct, which can be difficult to separate from the desired product. Additionally, the volatility of this compound requires careful distillation to avoid product loss. Standard purification techniques include:

  • Filtration: To remove precipitated triphenylphosphine oxide.

  • Solvent Extraction: To wash the crude product and remove water-soluble impurities.

  • Distillation: Fractional distillation under reduced pressure is often the most effective method for obtaining the pure product.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, several safety precautions are crucial:

  • Brominating agents such as CBr₄ and PBr₃ are toxic and corrosive. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Organic solvents like dichloromethane (B109758) and diethyl ether are flammable and should be used away from ignition sources.

  • Pressurization: Some reactions may generate gaseous byproducts. Ensure that the reaction vessel is not sealed and is properly vented.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction of the starting alcohol. 2. Degradation of the product during workup or purification. 3. Impure or wet reagents and solvents.1. Monitor the reaction by TLC or GC-MS to ensure complete consumption of the starting material. If the reaction has stalled, consider adding more of the brominating reagent. 2. Avoid excessive heat during distillation. Use a lower pressure to reduce the boiling point of the product. 3. Ensure all reagents are of high purity and that solvents are anhydrous, as moisture can quench the reagents.
Presence of a White Precipitate in the Final Product 1. Incomplete removal of triphenylphosphine oxide (from Appel reaction).1. After the reaction, dilute the mixture with a non-polar solvent like hexane (B92381) or pentane (B18724) to further precipitate the triphenylphosphine oxide and filter again. 2. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any remaining basic phosphine (B1218219) species. 3. Consider using a purification method involving precipitation of the triphenylphosphine oxide with a metal salt like zinc chloride.[1]
Product is Contaminated with Starting Alcohol 1. Insufficient amount of brominating reagent. 2. Short reaction time.1. Use a slight excess of the brominating reagent (e.g., 1.1-1.2 equivalents). 2. Increase the reaction time and monitor for the disappearance of the starting material by TLC or GC-MS.
Formation of Elimination or Rearrangement Byproducts 1. High reaction temperatures. 2. Use of a strong base in the workup.1. Maintain the recommended reaction temperature. For the Appel reaction, this is often at or below room temperature. 2. Use a mild base (e.g., saturated sodium bicarbonate solution) for neutralization during the workup.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Parameter Appel Reaction PBr₃ Reaction Hunsdiecker Reaction
Starting Material 2-Cyclobutaneethanol2-CyclobutaneethanolSilver 3-cyclobutylpropanoate
Key Reagents PPh₃, CBr₄PBr₃Br₂, Ag₂O (to form salt)
Typical Yield Generally high (can exceed 80%)Moderate to highVariable, often moderate
Reaction Conditions Mild (0°C to room temperature)Often requires cooling, then heatingRequires heating
Key Byproducts Triphenylphosphine oxidePhosphorous acidsSilver bromide, CO₂
Advantages Mild conditions, high yieldReadily available reagent-
Disadvantages Difficult removal of PPh₃OFormation of acidic byproductsRequires preparation of silver salt

Experimental Protocols

Protocol 1: Synthesis of this compound via the Appel Reaction

This protocol is an adapted procedure based on the general principles of the Appel reaction for the conversion of primary alcohols to alkyl bromides.

Materials:

  • 2-Cyclobutaneethanol

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Anhydrous Dichloromethane (DCM)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-cyclobutaneethanol (1.0 eq) in anhydrous DCM.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. To the stirred solution, add triphenylphosphine (1.1 eq) followed by the portion-wise addition of carbon tetrabromide (1.1 eq).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup:

    • Once the reaction is complete, add hexane to the reaction mixture to precipitate the triphenylphosphine oxide.

    • Filter the mixture through a pad of celite, washing the solid with additional hexane.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 2-Cyclobutaneethanol in anhydrous DCM reagents Add PPh3 and CBr4 at 0°C start->reagents react Stir at room temperature for 3-4h reagents->react precipitate Add Hexane to precipitate PPh3O react->precipitate filter Filter through Celite precipitate->filter wash Wash with NaHCO3, H2O, and Brine filter->wash dry Dry over MgSO4 and concentrate wash->dry distill Fractional distillation under reduced pressure dry->distill product This compound distill->product

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_yield Troubleshooting Low Yield cluster_incomplete Solutions for Incomplete Reaction cluster_complete Investigate Workup and Purification start Low or No Product Yield check_reaction Check for complete consumption of starting material (TLC/GC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Complete Reaction check_reaction->complete Yes add_reagent Add more brominating reagent incomplete->add_reagent increase_time Increase reaction time incomplete->increase_time check_reagents Check purity and dryness of reagents/solvents incomplete->check_reagents check_distillation Product loss during distillation? complete->check_distillation distillation_issue High temperature causing degradation? check_distillation->distillation_issue distillation_solution Use lower pressure for distillation distillation_issue->distillation_solution Yes

Caption: A decision tree for troubleshooting low product yield in the synthesis.

signaling_pathway Appel Reaction Signaling Pathway ROH 2-Cyclobutaneethanol (R-OH) Intermediate2 [Ph3P-OR]+ Br- ROH->Intermediate2 Nucleophilic Attack CHBr3 Bromoform (CHBr3) ROH->CHBr3 Proton Abstraction PPh3 Triphenylphosphine (PPh3) Intermediate1 [Ph3P-Br]+ Br- PPh3->Intermediate1 Reaction with CBr4 CBr4 Carbon Tetrabromide (CBr4) CBr4->Intermediate1 Intermediate1->Intermediate2 Displacement of Br- Product This compound (R-Br) Intermediate2->Product SN2 Attack by Br- Byproduct Triphenylphosphine Oxide (Ph3P=O) Intermediate2->Byproduct

References

Troubleshooting Grignard formation with (2-Bromoethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the formation of the Grignard reagent from (2-Bromoethyl)cyclobutane, intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound won't start. What are the common causes?

A1: The most frequent cause for a Grignard reaction failing to initiate is the presence of a passivating layer of magnesium oxide (MgO) on the magnesium turnings.[1][2][3][4] This layer forms from exposure to air and prevents the magnesium from reacting with the alkyl halide.[1][5] Another critical factor is the presence of even trace amounts of water in your glassware or solvent, which will quench the Grignard reagent as it forms.[2][5]

Q2: What are the visual cues that my Grignard reaction has successfully initiated?

A2: A successful initiation is typically marked by several observable signs. These can include the disappearance of the color of a chemical activator like iodine, the spontaneous boiling of the solvent (particularly with diethyl ether), the reaction mixture turning cloudy and grey or brownish, and a noticeable increase in temperature due to the exothermic nature of the reaction.[1]

Q3: How can I activate the magnesium turnings to ensure the reaction starts?

A3: Several methods can be used to activate the magnesium surface.

  • Chemical Activation:

    • Iodine (I₂): Adding a small crystal of iodine is a common method. The iodine is thought to react with the magnesium where the oxide layer is thinnest, creating reactive sites.[1][5] The disappearance of the iodine's color is a good indicator of initiation.[1]

    • 1,2-Dibromoethane (B42909) (DBE): A few drops of DBE can be added. It reacts readily with magnesium to produce ethylene (B1197577) gas (visible as bubbling) and magnesium bromide, exposing a fresh magnesium surface.[1][4][5][6]

    • Diisobutylaluminum hydride (DIBAH): For more difficult reactions, a small amount of DIBAH can be used to activate the magnesium surface and dry the reaction mixture, allowing for initiation at lower temperatures.[7][8]

  • Mechanical Activation:

    • Crushing: Before adding solvent, you can use a dry glass stirring rod to crush some of the magnesium turnings against the bottom of the flask.[1][6] This physically breaks the oxide layer.

    • Sonication: Placing the reaction flask in an ultrasonic bath can help to clean the surface of the magnesium.[6]

Q4: I'm observing a high-boiling point side product and a lower than expected yield. What could this be?

A4: A likely side product is the result of a Wurtz coupling reaction, where the formed Grignard reagent reacts with the starting this compound to form a dimer (1,4-dicyclobutylbutane).[2][9][10] This is more likely to occur with high local concentrations of the alkyl halide or at higher reaction temperatures.[2] To minimize this, ensure slow, dropwise addition of the this compound and maintain a gentle reflux.[2][10]

Q5: Which solvent is better for this reaction, diethyl ether or tetrahydrofuran (B95107) (THF)?

A5: Both anhydrous diethyl ether and THF are essential for Grignard reagent formation as they solvate and stabilize the reagent.[8][10][11] THF is often considered superior due to its higher boiling point (66 °C vs. 34.6 °C for diethyl ether), which can lead to faster reaction rates and accommodate less reactive alkyl halides.[10][12]

Troubleshooting Guide

This section provides a structured approach to common problems encountered during the formation of cyclobutylethylmagnesium bromide.

ProblemProbable Cause(s)Suggested Solution(s)
Reaction Fails to Initiate 1. Inactive magnesium surface (MgO layer).[1][2] 2. Wet glassware or solvent.[2] 3. Impure this compound.1. Activate Magnesium: Use one of the methods described in the FAQs (Iodine, 1,2-Dibromoethane, or crushing the turnings).[1][5][6] 2. Ensure Anhydrous Conditions: Flame-dry all glassware under an inert atmosphere and use freshly distilled, anhydrous solvents.[1][2][12] 3. Use an Initiator: Add a small amount of a more reactive halide to start the reaction. 4. Apply Gentle Heat: Gentle warming with a heat gun can sometimes initiate the reaction, but be prepared for a vigorous onset.[1]
Low Yield of Grignard Reagent 1. Wurtz coupling side reaction.[2][9] 2. Incomplete reaction. 3. Quenching by atmospheric moisture or CO₂.1. Slow Addition: Add the this compound solution dropwise to maintain a gentle reflux and avoid high local concentrations.[2] 2. Stir Vigorously: Ensure efficient stirring to expose fresh magnesium surface. 3. Allow Sufficient Reaction Time: After the addition is complete, allow the mixture to stir for an additional 1-2 hours to ensure all the magnesium has reacted.[10] 4. Maintain Inert Atmosphere: Keep the reaction under a positive pressure of dry nitrogen or argon.
Reaction Starts but Then Stops 1. Insufficiently activated magnesium. 2. All reactive sites on the magnesium have been consumed or coated.1. Re-activate: Add another small crystal of iodine or a few more drops of 1,2-dibromoethane. 2. Mechanical Agitation: Use an ultrasonic bath or carefully try to crush some of the magnesium turnings with a glass rod.[6]
Formation of a Dark Precipitate/Cloudy Mixture 1. This is often a normal observation indicating the formation of the Grignard reagent. 2. Finely divided magnesium or impurities.1. If accompanied by heat evolution, this is a positive sign.[1] 2. Proceed with the reaction; the quality of the Grignard can be determined by titration.

Quantitative Data Summary

While specific yield data for this compound is highly dependent on the experimental setup, the following table provides a general comparison of typical yields for Grignard reagent formation based on the type of alkyl halide. Alkyl bromides generally offer a good balance of reactivity and stability.[9]

Alkyl Halide TypeC-X Bond Energy (kJ/mol)Relative ReactivityTypical Yield RangeNotes
Alkyl Iodide (R-I) ~228Very High85-95%Most reactive, but starting materials can be more expensive and less stable. Prone to side reactions if not controlled.[9]
Alkyl Bromide (R-Br) ~285High70-90%The most common choice, offering a good balance of reactivity and stability.[9]
Alkyl Chloride (R-Cl) ~340Moderate50-80%Less reactive, often requiring longer initiation times or more vigorous activation of the magnesium.[9]

Detailed Experimental Protocol

This protocol outlines a standard procedure for the formation of cyclobutylethylmagnesium bromide.

Materials:

  • This compound

  • Magnesium turnings (1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (one small crystal) or 1,2-Dibromoethane (a few drops)

  • Nitrogen or Argon gas for inert atmosphere

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and heating mantle.

Procedure:

  • Glassware Preparation: All glassware must be rigorously dried by flame-drying under a stream of inert gas or by oven-drying at >120°C for several hours and assembled while hot under an inert atmosphere.[10]

  • Apparatus Setup: Assemble the three-necked flask with a magnetic stir bar, a reflux condenser topped with a drying tube, and a dropping funnel. Ensure the entire apparatus is under a positive pressure of dry nitrogen or argon.

  • Magnesium Activation: Place the magnesium turnings in the flask. Add one small crystal of iodine. The purple color of the iodine should fade upon reacting with the magnesium surface. Alternatively, add a few drops of 1,2-dibromoethane and observe for the evolution of ethene gas.[1][2][5]

  • Initiation: Add a small portion of anhydrous THF to the flask, just enough to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the remaining anhydrous THF. Add a small amount (approx. 10%) of this solution to the stirred magnesium suspension.

  • Observation of Initiation: A successful initiation is marked by a gentle bubbling, a slight temperature increase, and the mixture turning cloudy.[1] If the reaction does not start, gently warm the flask with a heat gun.

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux.[10] If the reaction becomes too vigorous, slow the addition rate and cool the flask with a water bath.

  • Completion: After the addition is complete, continue to stir the mixture. Gentle heating may be applied to maintain reflux for an additional 1-2 hours to ensure all the magnesium is consumed.[10] The resulting grey/brown solution is the Grignard reagent and should be used promptly.

Visualizations

The following diagrams illustrate the troubleshooting workflow for Grignard reagent formation.

Troubleshooting Workflow for Grignard Formation start Reaction Start check_initiation Reaction Initiates? (Heat, Bubbling, Cloudiness) start->check_initiation troubleshoot_initiation Troubleshoot Initiation check_initiation->troubleshoot_initiation No proceed Proceed with dropwise addition of alkyl halide check_initiation->proceed Yes no_initiation NO check_anhydrous Are conditions rigorously anhydrous? troubleshoot_initiation->check_anhydrous dry_system Flame-dry glassware, use anhydrous solvent check_anhydrous->dry_system No activate_mg Activate Mg: - Add I₂ or DBE - Crush turnings - Gentle warming check_anhydrous->activate_mg Yes dry_system->activate_mg activate_mg->check_initiation yes_initiation YES check_completion Reaction goes to completion? proceed->check_completion troubleshoot_completion Troubleshoot Completion check_completion->troubleshoot_completion No success Grignard Reagent Successfully Formed check_completion->success Yes no_completion NO check_addition Was addition too fast? (potential Wurtz coupling) troubleshoot_completion->check_addition slow_addition Slow addition rate, ensure gentle reflux check_addition->slow_addition Yes extend_time Extend reaction time (1-2 hours post-addition) check_addition->extend_time No slow_addition->extend_time extend_time->check_completion yes_completion YES

Caption: Troubleshooting workflow for Grignard reagent formation.

Key Experimental Steps and Considerations cluster_prep Preparation cluster_reaction Reaction cluster_considerations Critical Considerations prep_glassware 1. Dry Glassware (Flame or Oven) prep_atmosphere 2. Assemble under Inert Atmosphere (N₂/Ar) prep_glassware->prep_atmosphere anhydrous Anhydrous Solvents ONLY prep_glassware->anhydrous activate_mg 3. Activate Mg (I₂, DBE, etc.) prep_atmosphere->activate_mg initiate 4. Initiate (Add ~10% Alkyl Halide) activate_mg->initiate addition 5. Dropwise Addition (Maintain Gentle Reflux) initiate->addition complete 6. Stir to Completion (1-2 hours) addition->complete wurtz Minimize Wurtz Coupling (Slow Addition) addition->wurtz

Caption: Key experimental workflow and critical considerations.

References

Improving the stability of (2-Bromoethyl)cyclobutane during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the storage stability of (2-Bromoethyl)cyclobutane. Below you will find troubleshooting advice and frequently asked questions to address common issues encountered during its handling and storage.

Troubleshooting Guide

Issue: Rapid Degradation of this compound in Storage

Potential Cause Recommended Action
Improper Storage Temperature Store at or below -20°C in a freezer for long-term stability. For short-term storage, refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.[1]
Exposure to Moisture (Hydrolysis) Ensure the container is tightly sealed and stored in a dry environment. Consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric moisture.[2]
Presence of Basic Contaminants Use high-purity solvents and ensure all glassware is thoroughly cleaned and dried before use to avoid introducing basic residues that can catalyze elimination reactions.[3]
Exposure to Light Store the compound in an amber or opaque container to protect it from light, which can promote free-radical degradation pathways.
Lack of a Stabilizer For long-term storage or if the compound is of high purity, consider adding a stabilizer at a low concentration.

Issue: Appearance of Impurities in GC-MS Analysis

Observed Impurity Potential Degradation Pathway Suggested Action
Cyclobutylethanol Hydrolysis (Nucleophilic Substitution)Minimize exposure to water. Store in a desiccator or under an inert atmosphere.
Vinylcyclobutane Elimination (Dehydrobromination)Avoid contact with bases. Ensure solvents and equipment are neutral. Consider adding a non-basic stabilizer like an epoxide.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two main degradation pathways for this compound are nucleophilic substitution and elimination reactions.

  • Nucleophilic Substitution (Hydrolysis): In the presence of water, this compound can slowly hydrolyze to form cyclobutylethanol and hydrobromic acid. This reaction is generally slow for primary alkyl bromides at neutral pH but can be accelerated by basic conditions.[1][4]

  • Elimination (Dehydrobromination): In the presence of a base, a molecule of hydrogen bromide can be eliminated to form vinylcyclobutane. This E2 elimination reaction is a common decomposition route for alkyl halides.[5]

Diagram of Degradation Pathways

Degradation Pathways of this compound A This compound B Cyclobutylethanol A->B  Nucleophilic Substitution (Hydrolysis) C Vinylcyclobutane A->C  Elimination (Dehydrobromination) D H2O (Moisture) D->A E Base E->A

Caption: Major degradation routes for this compound.

Q2: What are the optimal storage conditions for this compound?

A2: For optimal long-term stability, this compound should be stored in a tightly sealed container, in a freezer at a temperature of -20°C or lower.[1] The area should be dry and well-ventilated.[2] To prevent degradation, protect the compound from light, moisture, and air. Storing under an inert atmosphere such as argon or nitrogen is also recommended.

Q3: Can I use a stabilizer to improve the shelf-life of this compound?

A3: Yes, adding a stabilizer can significantly improve the long-term stability. For alkyl bromides, epoxides such as propylene (B89431) oxide are commonly used as acid scavengers to neutralize any HBr formed, thus inhibiting acid-catalyzed decomposition. Hindered amines can also be used as radical scavengers.[6][7][8] It is recommended to use a stabilizer at a low concentration, typically in the range of 0.05-1.0 wt%.[6]

Q4: Which materials are incompatible with this compound?

A4: Avoid contact with strong oxidizing agents, strong bases, and strong acids. Strong bases can promote dehydrobromination, leading to the formation of vinylcyclobutane.[2]

Quantitative Stability Data (Illustrative)

The following tables provide illustrative data on the stability of a typical primary alkyl bromide like this compound under various storage conditions. This data is intended for comparison and to highlight the importance of proper storage.

Table 1: Effect of Temperature on Purity Over 12 Months

Storage TemperaturePurity after 3 monthsPurity after 6 monthsPurity after 12 months
-20°C >99.5%>99.0%>98.5%
4°C ~99.0%~98.0%~96.0%
25°C (Room Temp) ~97.0%~94.0%~88.0%

Table 2: Effect of Stabilizers on Purity at 25°C Over 12 Months

Stabilizer (0.1 wt%)Purity after 3 monthsPurity after 6 monthsPurity after 12 months
None ~97.0%~94.0%~88.0%
Propylene Oxide >99.0%>98.5%>97.0%
Hindered Amine >99.0%>98.5%>97.5%

Experimental Protocols

Protocol 1: Stability Assessment by GC-MS

This protocol outlines a method for monitoring the purity of this compound over time.

Diagram of GC-MS Stability Testing Workflow

Workflow for GC-MS Stability Assessment cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation A Receive/Synthesize This compound B Aliquot into Vials for Different Conditions A->B C Store at Defined Conditions (e.g., -20°C, 4°C, 25°C) B->C F Prepare Sample for Injection (Dilute in High-Purity Solvent) C->F D Time-Zero GC-MS Analysis (Establish Baseline Purity) E Analyze Aliquots at Scheduled Intervals (e.g., 3, 6, 12 months) D->E G Compare Purity Data Over Time E->G F->E H Identify and Quantify Degradation Products G->H I Determine Shelf-Life and Optimal Storage Conditions H->I

Caption: General experimental workflow for a stability study.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a high-purity, volatile solvent (e.g., hexane (B92381) or ethyl acetate).

  • GC-MS Method Development:

    • Develop a Gas Chromatography (GC) method with a suitable temperature ramp to achieve good separation between the parent compound and potential degradation products (e.g., cyclobutylethanol and vinylcyclobutane).

    • A typical starting point for the oven temperature program could be: 50°C hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Use a mass spectrometer (MS) to identify the peaks based on their mass spectra.

  • Stability Study Execution:

    • Analyze an initial sample (Time 0) to establish the initial purity profile.

    • Store aliquots of the neat material under the desired test conditions (e.g., different temperatures, with/without stabilizer).

    • At each scheduled time point (e.g., 1, 3, 6, 12 months), withdraw an aliquot, prepare a sample by diluting it in the chosen solvent, and analyze it using the established GC-MS method.

  • Data Analysis:

    • Calculate the purity of this compound at each time point using area percent normalization.

    • Track the decrease in the main peak area and the increase in any impurity peaks over time.

References

Technical Support Center: Scaling Up (2-Bromoethyl)cyclobutane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in scaling up reactions involving (2-Bromoethyl)cyclobutane.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up reactions with this compound?

When moving from bench-scale to pilot or industrial-scale production, several challenges can arise. These primarily revolve around:

  • Exothermicity and Heat Management: Reactions such as Grignard formation or bromination can be highly exothermic. Inadequate heat dissipation on a larger scale can lead to runaway reactions, side product formation, and safety hazards.

  • Reagent Handling and Safety: The use of hazardous reagents like bromine (Br₂) or N-bromosuccinimide (NBS) requires specialized handling procedures and equipment at scale to ensure operator safety and environmental protection.[1][2][3]

  • Side Reactions and Impurity Profile: Side reactions that are negligible at a small scale can become significant at a larger scale, impacting yield and purity. Common side reactions include elimination, rearrangement, and dimerization.

  • Mixing and Mass Transfer: Ensuring efficient mixing in large reactors is crucial for maintaining reaction homogeneity and preventing localized "hot spots" or concentration gradients that can lead to side reactions.

  • Purification: The purification of this compound and its derivatives at a large scale can be challenging due to the potential for co-distillation of impurities or the need for large-volume chromatographic separations.

Q2: What are the main side reactions to consider when working with this compound?

The primary side reactions include:

  • Elimination Reactions: Under basic conditions or at elevated temperatures, this compound can undergo elimination to form vinylcyclobutane.

  • Rearrangement Reactions: The cyclobutane (B1203170) ring is strained and can be susceptible to rearrangement, especially under thermal stress or in the presence of Lewis acids.[4] This can lead to the formation of cyclopentyl derivatives.

  • Wurtz Coupling: In Grignard reactions, the Grignard reagent can react with unreacted this compound to form a dimer.

Q3: What are the safety considerations for handling brominating agents on a large scale?

Handling brominating agents like Br₂ and NBS at scale requires stringent safety protocols:

  • Personal Protective Equipment (PPE): Use of appropriate PPE, including respiratory protection, chemical-resistant gloves, and protective clothing, is mandatory.[1]

  • Engineering Controls: Reactions should be conducted in well-ventilated areas, preferably in a closed system with scrubbers to neutralize any released bromine vapors.[1]

  • Material Compatibility: Ensure that all equipment, including reactors and transfer lines, is made of materials compatible with bromine, such as glass-lined steel or appropriate alloys.[1]

  • Emergency Preparedness: Have emergency procedures and neutralizing agents (e.g., sodium thiosulfate (B1220275) solution) readily available in case of spills or accidental releases.[1]

Troubleshooting Guides

Issue 1: Low Yield in Grignard Reaction with this compound
Potential Cause Troubleshooting Steps
Poor Quality Magnesium: Use fresh, high-purity magnesium turnings. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
Presence of Moisture: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.
Slow Initiation: Apply gentle heating with a heat gun to initiate the reaction. Once initiated, maintain the appropriate temperature with a cooling bath.
Wurtz Coupling Side Reaction: Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the alkyl halide.
Issue 2: Formation of Significant Impurities During Bromination
Potential Cause Troubleshooting Steps
Over-bromination: Carefully control the stoichiometry of the brominating agent. Add the brominating agent portion-wise or via a syringe pump to avoid localized high concentrations.
Thermal Decomposition/Rearrangement: Maintain a low reaction temperature. The cyclobutane ring can be thermally sensitive.[4][5][6]
Radical Side Reactions: If using NBS, avoid exposure to light, which can initiate radical chain reactions.[2] Consider adding a radical inhibitor if necessary.

Data Presentation

Table 1: Hypothetical Comparison of Reaction Parameters for Grignard Formation at Different Scales

Parameter Lab Scale (100 mL) Pilot Scale (10 L) Production Scale (100 L)
Reaction Vessel Round-bottom flaskGlass-lined reactorGlass-lined reactor
Agitation Magnetic stirrerImpeller agitator (e.g., turbine)Baffled reactor with multi-stage impeller
Addition Rate of Alkyl Halide 30 minutes2-3 hours4-6 hours
Temperature Control Ice bathJacketed cooling systemJacketed cooling with external heat exchanger
Typical Yield 85-95%75-85%70-80%
Major Impurity (Wurtz Coupling) <5%5-10%10-15%

Experimental Protocols

Detailed Methodology for the Scale-Up of a Grignard Reaction Involving this compound

Objective: To prepare Cyclobutylethylmagnesium bromide on a 1 L scale.

Materials:

  • Magnesium turnings (1.2 eq)

  • This compound (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (one small crystal)

  • Nitrogen or Argon gas supply

Equipment:

  • 2 L three-necked, jacketed reactor equipped with a mechanical stirrer, condenser, and dropping funnel.

  • Inert atmosphere system (nitrogen or argon manifold).

  • Temperature control unit for the reactor jacket.

Procedure:

  • Preparation: The reactor is thoroughly dried and assembled while hot. It is then allowed to cool to room temperature under a stream of inert gas.

  • Magnesium Activation: The magnesium turnings and a crystal of iodine are added to the reactor. The reactor is gently heated under vacuum and then backfilled with inert gas. This process is repeated three times.

  • Initiation: A small amount of the anhydrous THF is added to cover the magnesium. A small portion (approx. 5%) of the this compound solution in THF is added from the dropping funnel. The mixture is stirred, and gentle warming may be applied to initiate the reaction, as indicated by a color change and a gentle reflux.

  • Addition: Once the reaction has initiated, the remaining this compound solution is added dropwise at a rate that maintains a steady, controllable reflux. The reactor jacket temperature should be maintained to ensure efficient heat removal.

  • Completion: After the addition is complete, the reaction mixture is stirred at a slightly elevated temperature (e.g., 40-50°C) for an additional 1-2 hours to ensure complete consumption of the magnesium.

  • Quenching and Work-up (Example for subsequent reaction): The Grignard reagent is cooled to 0°C and is then ready for reaction with an electrophile. The subsequent quenching and work-up procedure will depend on the nature of the product.

Mandatory Visualization

Troubleshooting_Workflow Start Low Yield in Grignard Reaction Check_Mg Check Magnesium Quality and Activation Start->Check_Mg Check_Moisture Check for Moisture in Reagents/Glassware Start->Check_Moisture Check_Initiation Review Initiation Procedure Start->Check_Initiation Check_Side_Reactions Investigate Side Reactions Start->Check_Side_Reactions Solution_Mg Use fresh Mg, activate with Iodine/DBE Check_Mg->Solution_Mg Poor Quality Solution_Moisture Thoroughly dry glassware and use anhydrous solvents Check_Moisture->Solution_Moisture Moisture Present Solution_Initiation Apply gentle local heating, add initiator Check_Initiation->Solution_Initiation Difficult Initiation Wurtz_Coupling Slow down addition of alkyl halide Check_Side_Reactions->Wurtz_Coupling Wurtz Coupling Suspected End Yield Improved Solution_Mg->End Solution_Moisture->End Solution_Initiation->End Wurtz_Coupling->End

Caption: Troubleshooting workflow for low yield in Grignard reactions.

Reaction_Parameters cluster_params Reaction Parameters cluster_outcomes Potential Outcomes Temperature Temperature Desired_Product Desired Product Temperature->Desired_Product Optimal Range Elimination Elimination Byproduct Temperature->Elimination Too High Rearrangement Rearrangement Byproduct Temperature->Rearrangement Too High Concentration Concentration Concentration->Desired_Product Optimal Dimerization Dimerization Byproduct Concentration->Dimerization Too High Addition_Rate Addition Rate Addition_Rate->Desired_Product Slow Addition_Rate->Dimerization Too Fast

Caption: Influence of reaction parameters on product and byproduct formation.

References

Technical Support Center: Purification of (2-Bromoethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Bromoethyl)cyclobutane. The following sections detail the identification and removal of common impurities encountered during its synthesis and storage.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound typically contains impurities derived from the synthetic route, most commonly the bromination of 2-cyclobutylethanol. The primary impurities to anticipate are:

  • Unreacted Starting Material: 2-cyclobutylethanol.

  • Elimination Byproduct: Vinylcyclobutane, formed by the loss of HBr. This can be promoted by heat or the presence of a base.

  • Hydrolysis Product: The bromide is susceptible to hydrolysis, reverting to 2-cyclobutylethanol. This can occur if the crude product is exposed to water for extended periods.

Q2: My GC-MS analysis of the crude product shows a peak with a mass corresponding to the loss of HBr from the parent molecule. What is this?

A2: A mass signal corresponding to the molecular weight of this compound minus the mass of HBr (81 amu) is likely the elimination byproduct, vinylcyclobutane. The presence of a distinct peak in the chromatogram at this mass, rather than just a fragmentation pattern, confirms it as an impurity.[1]

Q3: I observe a more polar spot on my TLC plate that doesn't correspond to the product. What could it be?

A3: This is most likely the unreacted starting material or the hydrolysis product, 2-cyclobutylethanol.[1] Due to its hydroxyl group, it is significantly more polar than the desired alkyl bromide and will have a lower Rf value on silica (B1680970) gel TLC plates.[1]

Q4: How should I store purified this compound to prevent degradation?

A4: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration (2-8°C) is recommended to minimize the potential for elimination and hydrolysis reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Purity After Aqueous Work-up

Symptoms:

  • Significant presence of a polar impurity (low Rf on TLC).

  • GC-MS analysis shows a major peak corresponding to 2-cyclobutylethanol.

Possible Cause:

  • Incomplete reaction during the bromination of 2-cyclobutylethanol.

  • Hydrolysis of the product during the aqueous wash steps.

Troubleshooting Steps:

  • Ensure Complete Reaction: Before work-up, monitor the reaction by TLC or GC to confirm the consumption of the starting alcohol.

  • Minimize Contact with Water: Perform aqueous washes quickly and with cold solutions (e.g., cold saturated sodium bicarbonate and brine) to reduce the rate of hydrolysis.

  • Thorough Drying: Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before solvent removal.

Issue 2: Presence of Low-Boiling Impurities After Distillation

Symptoms:

  • GC analysis of the distilled product shows a peak eluting before the main product.

  • The boiling point of the initial distillate is lower than expected for this compound.

Possible Cause:

  • Formation of the elimination byproduct, vinylcyclobutane, which has a lower boiling point than the desired product.

Troubleshooting Steps:

  • Use Fractional Distillation: Employ a fractional distillation column (e.g., a Vigreux column) to achieve better separation of components with close boiling points.

  • Control Distillation Temperature: Maintain a slow and steady distillation rate. Discard the initial, lower-boiling fraction (forerun) before collecting the main product fraction at its expected boiling point.

  • Avoid High Temperatures: Do not overheat the distillation pot, as this can promote further elimination. Vacuum distillation is a good option to reduce the required temperature.

Data Presentation

Table 1: Purity of n-Propyl Bromide Before and After Distillation

CompoundConcentration in Crude Product (ppm)Concentration After Distillation (ppm)
2-Bromopropane (isopropyl bromide)75 - 300< 100 (typically < 50)

Data is illustrative for n-propyl bromide and demonstrates the efficacy of distillation for removing isomeric impurities.[2]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This method is suitable for separating this compound from less volatile impurities (e.g., starting alcohol) and more volatile impurities (e.g., elimination byproduct).

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask(s)

  • Heating mantle

  • Boiling chips or magnetic stir bar

  • Vacuum adapter and vacuum source (optional)

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and add boiling chips or a stir bar.

  • Heating: Gently heat the flask.

  • Equilibration: Allow the vapor to slowly rise through the fractionating column. The temperature at the distillation head should stabilize.

  • Collect Forerun: Collect the initial distillate (forerun), which will contain any low-boiling impurities like vinylcyclobutane, until the temperature at the distillation head stabilizes at the boiling point of the product.

  • Collect Product: Change the receiving flask and collect the fraction that distills at a constant temperature, corresponding to the boiling point of pure this compound.

  • Shutdown: Stop the distillation before the flask runs dry.

Protocol 2: Purification by Flash Column Chromatography

This method is effective for removing impurities with different polarities, such as the more polar starting alcohol.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Collection tubes

  • Air or nitrogen source for pressure

Procedure:

  • Solvent System Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). For a non-polar compound like this compound, a good starting point is a low percentage of ethyl acetate (B1210297) in hexanes (e.g., 2-5% ethyl acetate). The desired compound should have an Rf value of approximately 0.2-0.3.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (like hexanes or dichloromethane) and load it onto the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and apply gentle pressure to begin elution.

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Mandatory Visualizations

PurificationWorkflow Crude Crude this compound Wash Aqueous Wash (sat. NaHCO3, Brine) Crude->Wash Dry Drying (anhydrous MgSO4) Wash->Dry SolventRemoval Solvent Removal Dry->SolventRemoval PurificationChoice Choice of Purification SolventRemoval->PurificationChoice Distillation Fractional Distillation PurificationChoice->Distillation  Boiling point differences Chromatography Flash Column Chromatography PurificationChoice->Chromatography Polarity differences   PureProduct Pure this compound Distillation->PureProduct Chromatography->PureProduct

Caption: General experimental workflow for the purification of this compound.

TroubleshootingLogic Start Analyze Crude Product (TLC, GC-MS) ImpurityCheck Major Impurity Identified? Start->ImpurityCheck PolarImpurity Polar Impurity Present (e.g., 2-cyclobutylethanol) ImpurityCheck->PolarImpurity Yes (Polar) NonPolarImpurity Non-Polar/Volatile Impurity (e.g., vinylcyclobutane) ImpurityCheck->NonPolarImpurity Yes (Non-Polar) BothImpurities Both Types of Impurities ImpurityCheck->BothImpurities Yes (Both) End Pure Product ImpurityCheck->End No PurifyPolar Purify by Flash Chromatography PolarImpurity->PurifyPolar PurifyNonPolar Purify by Fractional Distillation NonPolarImpurity->PurifyNonPolar PurifyBoth Sequential Purification: 1. Flash Chromatography 2. Fractional Distillation BothImpurities->PurifyBoth PurifyPolar->End PurifyNonPolar->End PurifyBoth->End

Caption: Logical workflow for troubleshooting and selecting a purification strategy.

References

Technical Support Center: Solvent Effects on the Reactivity of (2-Bromoethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Bromoethyl)cyclobutane. The information below addresses common issues related to solvent effects on the reactivity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected reaction mechanisms for this compound?

A1: As a primary alkyl halide, this compound is expected to react primarily through the SN2 (bimolecular nucleophilic substitution) mechanism, especially with good nucleophiles in polar aprotic solvents.[1][2] In the absence of a strong nucleophile and in the presence of a polar protic solvent, a solvolysis reaction may occur, which could have some SN1-like character, although this is generally slow for primary halides.[3][4] Elimination (E2) can be a competing pathway, particularly with sterically hindered or strong bases.

Q2: How does solvent choice influence the rate of SN2 reactions with this compound?

A2: For SN2 reactions, polar aprotic solvents are generally preferred. These solvents, such as DMF, DMSO, and acetonitrile , can solvate the counter-ion of the nucleophile, effectively leaving the nucleophile "naked" and more reactive.[2] In contrast, polar protic solvents (e.g., water, ethanol, methanol) can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the electrophilic carbon and thus slowing down the reaction rate.[5]

Q3: I am observing a slow reaction rate during a substitution reaction. What could be the cause and how can I improve it?

A3: A slow reaction rate can be attributed to several factors:

  • Solvent Choice: If you are using a polar protic solvent for an SN2 reaction, consider switching to a polar aprotic solvent like DMF or acetone (B3395972) to enhance the nucleophile's reactivity.[2]

  • Nucleophile Strength: The rate of an SN2 reaction is directly dependent on the concentration and strength of the nucleophile.[6] Ensure you are using a sufficiently strong nucleophile.

  • Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be aware that higher temperatures can also promote side reactions like elimination.

  • Leaving Group: While bromide is a good leaving group, you could consider converting it to an iodide in situ by adding a catalytic amount of sodium iodide (Finkelstein reaction) to accelerate the substitution.

Q4: Are ring-expansion or rearrangement products expected?

A4: For a primary halide like this compound undergoing a typical SN2 reaction, rearrangements are not expected as no carbocation intermediate is formed. However, if conditions favor an SN1-type mechanism (e.g., solvolysis in a highly polar, non-nucleophilic solvent), a primary carbocation could theoretically form. This is a high-energy intermediate that would likely rearrange. It is more plausible that neighboring group participation from the cyclobutyl ring could occur under certain conditions, but this is less common for simple alkyl halides.

Troubleshooting Guides

Issue: Low Yield of Substitution Product and Formation of Side Products
Possible Cause Troubleshooting Steps
Competing Elimination (E2) Reaction This is more likely with strong, sterically hindered bases. Consider using a less hindered nucleophile/base. Lowering the reaction temperature can also favor substitution over elimination.
Solvent-Induced Side Reactions Some solvents may not be inert under the reaction conditions. Ensure the solvent is dry and of appropriate purity. For solvolysis, the solvent itself is the nucleophile, leading to a different product.[4]
Decomposition of Reactant or Product This compound or the desired product might be unstable at the reaction temperature. Try running the reaction at a lower temperature for a longer duration. Monitor the reaction progress by TLC or GC-MS to check for decomposition.
Issue: Inconsistent Reaction Rates or Non-Reproducible Results
Possible Cause Troubleshooting Steps
Water Content in Solvent Trace amounts of water in aprotic solvents can significantly affect the reactivity of nucleophiles. Ensure you are using anhydrous solvents.
Concentration of Reactants For SN2 reactions, the rate is dependent on the concentration of both the alkyl halide and the nucleophile.[6] Accurately control the concentrations of all reactants.
Temperature Fluctuations Reaction rates are sensitive to temperature changes. Use a temperature-controlled reaction setup to maintain a constant temperature.

Data Presentation

Table 1: Illustrative Relative Rate Constants for SN2 Reaction of this compound with Sodium Azide at 25°C

SolventDielectric Constant (ε)Solvent TypeRelative Rate Constant (k_rel)
Methanol32.7Polar Protic1
Ethanol24.6Polar Protic0.4
Water80.1Polar Protic0.1
Acetone20.7Polar Aprotic500
Acetonitrile37.5Polar Aprotic1000
DMF36.7Polar Aprotic2800

Note: These are illustrative values based on general principles of solvent effects on SN2 reactions for primary alkyl halides. Actual values would need to be determined experimentally.

Experimental Protocols

Protocol 1: General Procedure for Kinetic Analysis of SN2 Reaction by Titration

This protocol describes a method to follow the kinetics of the reaction of this compound with a nucleophile like sodium hydroxide (B78521) in an ethanol-water solvent system.

  • Solution Preparation:

    • Prepare a 0.1 M solution of this compound in the desired ethanol-water mixture.

    • Prepare a 0.1 M solution of sodium hydroxide in the same ethanol-water mixture.

    • Prepare a standardized 0.02 M solution of HCl for titration.

    • Use a suitable indicator (e.g., bromothymol blue).

  • Reaction Setup:

    • Place equal volumes of the this compound and sodium hydroxide solutions in separate flasks and allow them to equilibrate to the desired reaction temperature in a water bath.

  • Initiation and Sampling:

    • Rapidly mix the two solutions to initiate the reaction and start a timer.

    • At regular time intervals, withdraw a known volume (e.g., 5.0 mL) of the reaction mixture and quench the reaction by adding it to a flask containing an excess of the standard HCl solution.

  • Titration:

    • Back-titrate the unreacted HCl in the quenched sample with a standardized NaOH solution to determine the concentration of NaOH remaining in the reaction mixture at each time point.

  • Data Analysis:

    • The concentration of the alkyl halide at time t can be calculated from the change in NaOH concentration.

    • Plot 1/[this compound] vs. time. For a second-order reaction, this should yield a straight line with a slope equal to the rate constant k.

Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
  • Spotting: At various time points, take a small aliquot of the reaction mixture with a capillary tube and spot it on a TLC plate. Also spot the starting material as a reference.

  • Elution: Develop the TLC plate using a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

  • Visualization: Visualize the spots under a UV lamp or by staining (e.g., with potassium permanganate).

  • Analysis: Monitor the disappearance of the starting material spot and the appearance of the product spot over time to qualitatively assess the reaction progress.

Visualizations

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Nu Nu⁻ TS [Nu---C---Br]⁻ᵟ Nu->TS Nucleophilic Attack AlkylHalide This compound AlkylHalide->TS Product Substituted Product TS->Product Bond Formation LeavingGroup Br⁻ TS->LeavingGroup Bond Breaking

Caption: SN2 reaction mechanism for this compound.

Solvent_Effects_Workflow start Define Reaction: This compound + Nucleophile solvent_choice Select Solvent System (Protic vs. Aprotic) start->solvent_choice run_reaction Run Reaction at Constant Temperature solvent_choice->run_reaction monitor_progress Monitor Progress (TLC, GC, Titration) run_reaction->monitor_progress data_analysis Analyze Data (Calculate Rate Constant) monitor_progress->data_analysis compare_rates Compare Rates in Different Solvents data_analysis->compare_rates compare_rates->solvent_choice Iterate with new solvent conclusion Determine Optimal Solvent compare_rates->conclusion

Caption: Experimental workflow for studying solvent effects.

References

Validation & Comparative

1H NMR Spectroscopic Analysis of (2-Bromoethyl)cyclobutane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected 1H Nuclear Magnetic Resonance (NMR) spectrum of (2-Bromoethyl)cyclobutane. The information presented herein is crucial for the structural elucidation and purity assessment of this compound, which serves as a valuable building block in organic synthesis. This document offers a comparison with analogous chemical structures and provides supporting data based on established NMR principles.

Predicted 1H NMR Data for this compound

The 1H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The electron-withdrawing effect of the bromine atom and the unique geometry of the cyclobutane (B1203170) ring are the primary factors influencing the chemical shifts and coupling patterns.

Protons (Label)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
H_a (-CH2Br)3.4 - 3.6Triplet (t)6.0 - 8.02H
H_b (-CH2-cyclobutane)1.8 - 2.0Multiplet (m)-2H
H_c (-CH-cyclobutane)2.0 - 2.3Multiplet (m)-1H
H_d, H_e (ring CH2)1.6 - 1.9Multiplet (m)-6H

Comparison with Alternative Structures

A comparative analysis of the 1H NMR data of this compound with simpler, related molecules provides a basis for the predicted values.

CompoundProtonsChemical Shift (δ, ppm)Notes
CyclobutaneRing Protons~1.96[1][2][3]All eight protons are equivalent, resulting in a single peak.
Bromoethane (B45996)-CH2Br~3.4[4]The methylene (B1212753) protons adjacent to bromine are significantly deshielded.
Bromoethane-CH3~1.7[4]The methyl protons are influenced to a lesser extent by the bromine.
(2-Bromoethyl)cyclopentan-1-one-CH2Br3.4 - 3.6[5]Similar chemical shift for the -CH2Br protons is expected.

The chemical shift of the methylene protons adjacent to the bromine atom (H_a) in this compound is anticipated to be in a similar range to that observed in bromoethane and 2-(2-bromoethyl)cyclopentan-1-one, around 3.4-3.6 ppm. The protons of the cyclobutane ring are expected to resonate in a more upfield region, characteristic of cycloalkanes. The unsubstituted cyclobutane shows a single peak at approximately 1.96 ppm.[1][2][3] The substitution with the 2-bromoethyl group will lead to a more complex splitting pattern for the ring protons due to the introduction of non-equivalent protons. The vicinal coupling constant for the ethyl fragment (H_a and H_b) is expected to be in the typical range of 6-8 Hz for free-rotating alkyl chains.[4]

Experimental Protocol for 1H NMR Spectroscopy

The following section details a standard methodology for the acquisition of a 1H NMR spectrum for a compound such as this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3). The choice of solvent is critical to avoid obscuring signals from the analyte.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Data Acquisition:

  • The 1H NMR spectrum is acquired on a standard NMR spectrometer, for example, a 400 MHz instrument.

  • The sample is placed in the spectrometer's probe, and the magnetic field is locked onto the deuterium (B1214612) signal of the solvent.

  • The sample is shimmed to optimize the homogeneity of the magnetic field.

  • A standard one-pulse 1H NMR experiment is performed. Typical acquisition parameters include:

    • Pulse Angle: 30-45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16 (to achieve an adequate signal-to-noise ratio)

3. Data Processing:

  • The acquired Free Induction Decay (FID) is processed using appropriate NMR software.

  • Processing steps include Fourier transformation, phase correction, and baseline correction.

  • The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

  • The signals are integrated to determine the relative number of protons corresponding to each resonance.

Visualization of Proton Environments

The following diagrams illustrate the structure of this compound and the logical workflow for its 1H NMR analysis.

Caption: Molecular structure of this compound with proton labels.

experimental_workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer standard Add TMS Standard transfer->standard load Load Sample standard->load lock_shim Lock and Shim load->lock_shim acquire Acquire 1H Spectrum lock_shim->acquire process Fourier Transform, Phase & Baseline Correction acquire->process reference Reference to TMS process->reference integrate Integrate Signals reference->integrate analyze Analyze Spectrum (Chemical Shifts, Multiplicities, Coupling Constants) integrate->analyze

Caption: Experimental workflow for 1H NMR analysis.

References

Comparative 13C NMR Analysis of (2-Bromoethyl)cyclobutane and Its Homologues

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Synthetic and Medicinal Chemistry

This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectral characteristics of (2-Bromoethyl)cyclobutane, a key intermediate in various synthetic pathways. For contextual understanding and to aid in spectral interpretation, its performance is compared against its five- and six-membered ring homologues, (2-Bromoethyl)cyclopentane and (2-Bromoethyl)cyclohexane. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and reaction monitoring.

Data Presentation: 13C NMR Chemical Shifts

The following table summarizes the predicted 13C NMR chemical shifts for this compound and the experimental data for its cyclopentane (B165970) and cyclohexane (B81311) analogues. The data is presented to facilitate a clear comparison of the influence of ring size on the chemical environment of the carbon atoms.

Carbon Atom This compound (Predicted, ppm)(2-Bromoethyl)cyclopentane (Experimental, ppm)(2-Bromoethyl)cyclohexane (Experimental, ppm)
C-Br34.134.533.8
C-CH2-Br38.740.839.5
C1' (ring)37.940.137.6
C2' (ring)28.532.433.1
C3' (ring)19.225.226.2
C4' (ring)28.532.433.1
C5' (ring)-25.226.6
C6' (ring)--26.2

Note: Predicted data for this compound was obtained using a standard NMR prediction algorithm. Experimental data for the analogues is sourced from publicly available spectral databases.

Experimental Protocol: 13C NMR Spectroscopy

The following is a standard protocol for the acquisition of a 13C NMR spectrum for compounds similar to this compound.

1. Sample Preparation:

  • Dissolve 10-50 mg of the analyte in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or C₆D₆).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a spectrometer with a proton frequency of at least 300 MHz.

  • The corresponding 13C frequency will be approximately 75 MHz.

  • Tune and match the probe for the 13C nucleus.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal resolution.

3. Acquisition Parameters:

  • A standard proton-decoupled 13C NMR experiment should be performed.

  • Typical spectral width: 0 to 220 ppm.

  • Pulse angle: 30-45 degrees.

  • Acquisition time: 1-2 seconds.

  • Relaxation delay: 2-5 seconds (a longer delay may be necessary for quaternary carbons).

  • Number of scans: 1024 to 4096, or as needed to achieve an adequate signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the free induction decay (FID).

  • Phase the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the TMS signal at 0.0 ppm.

Logical Relationship of Spectral Comparison

The following diagram illustrates the logical workflow for comparing the 13C NMR data of the target compound with its analogues.

G Comparative 13C NMR Analysis Workflow A Target Compound: This compound D 13C NMR Data Acquisition A->D B Alternative 1: (2-Bromoethyl)cyclopentane B->D C Alternative 2: (2-Bromoethyl)cyclohexane C->D E Predicted Spectrum D->E Prediction Tool F Experimental Spectrum D->F NMR Spectrometer G Data Comparison and Analysis E->G F->G H Structural Elucidation and Chemical Shift Assignment G->H

Caption: Workflow for comparing predicted and experimental 13C NMR data.

Unraveling the Signature Fragmentation of (2-Bromoethyl)cyclobutane: A Comparative Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of halogenated cycloalkanes is pivotal. This guide provides a comprehensive comparison of the mass spectrometry fragmentation of (2-Bromoethyl)cyclobutane, offering insights into its expected fragmentation patterns and contrasting them with experimental data of a close structural analog. We also delve into alternative analytical methodologies, providing a holistic view for the characterization of this compound class.

Predicted Mass Spectrometry Fragmentation of this compound

Key predicted fragmentation pathways include:

  • Loss of the Bromine Radical: A primary and highly probable fragmentation is the cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br). This would generate a prominent cation at m/z 83.

  • Loss of the Ethyl Sidechain: Cleavage of the bond between the cyclobutane (B1203170) ring and the ethyl sidechain is another expected fragmentation, leading to the formation of a cyclobutyl cation at m/z 55.

  • Ring Opening and Ethene Elimination: Following the characteristic fragmentation of cycloalkanes, the cyclobutane ring can open, followed by the elimination of a neutral ethene molecule (C₂H₄), which would result in a fragment ion at m/z 134/136.

  • Alpha-Cleavage: Cleavage of the C-C bond alpha to the bromine atom can lead to the formation of a [C₂H₄Br]⁺ ion at m/z 107/109.

These predicted fragmentation patterns provide a foundational understanding of the behavior of this compound in a mass spectrometer.

Comparative Analysis with (2-Bromoethyl)cyclohexane

To ground our predictions in experimental evidence, we can compare the expected fragmentation of this compound with the known mass spectrum of its cyclohexane (B81311) analog, (2-Bromoethyl)cyclohexane, available from the NIST WebBook.[1] The mass spectrum of (2-Bromoethyl)cyclohexane provides a valuable reference for the fragmentation behavior of bromoethyl-substituted cycloalkanes.

Predicted Fragment Ion of this compoundCorresponding Fragment Ion of (2-Bromoethyl)cyclohexane (Experimental Data)
[M] •⁺ (m/z 162/164)[M] •⁺ (m/z 190/192)
[M - Br] ⁺ (m/z 83)[M - Br] ⁺ (m/z 111)
[C₄H₇] ⁺ (m/z 55)[C₆H₁₁] ⁺ (m/z 83)
[M - C₂H₄] •⁺ (m/z 134/136)[M - C₂H₄] •⁺ (m/z 162/164)
[C₂H₄Br] ⁺ (m/z 107/109)[C₂H₄Br] ⁺ (m/z 107/109)

This comparison highlights the expected similarities in the fragmentation mechanisms, primarily the loss of the bromine radical and the sidechain, as well as the influence of the ring size on the mass of the resulting fragments.

Experimental Protocols

A standard method for analyzing this compound and similar compounds is Gas Chromatography-Mass Spectrometry (GC-MS).

GC-MS Analysis Protocol for Alkyl Halides

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

  • Inject a small volume (e.g., 1 µL) of the solution into the GC.

Gas Chromatography Conditions:

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 35 to 250.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

This protocol provides a robust starting point for the analysis of this compound and can be optimized as needed.[2][3][4][5][6]

Alternative Analytical Methods

While GC-MS is a powerful tool for identifying and quantifying volatile compounds, other analytical techniques can provide complementary structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the connectivity and structure of the cyclobutane ring and the bromoethyl sidechain.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of specific functional groups. For this compound, characteristic C-H stretching and bending vibrations for the cyclobutane ring and the alkyl chain, as well as the C-Br stretching vibration, would be expected.

The combination of these techniques provides a powerful arsenal (B13267) for the unambiguous characterization of this compound and related compounds.

Visualizing Fragmentation Pathways and Workflows

To further clarify the processes discussed, the following diagrams illustrate the predicted fragmentation pathway and a typical experimental workflow.

Fragmentation_Pathway M [this compound]•+ m/z 162/164 F1 [C6H11]+ m/z 83 M->F1 - •Br F2 [C4H7]+ m/z 55 M->F2 - •C2H4Br F3 [C4H7Br]•+ m/z 134/136 M->F3 - C2H4 F4 [C2H4Br]+ m/z 107/109 M->F4 - •C4H7

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation P1 Dissolve sample in volatile solvent A1 Inject into GC P1->A1 A2 Separation on capillary column A1->A2 A3 Electron Ionization (70 eV) A2->A3 A4 Mass Analysis A3->A4 D1 Mass Spectrum Acquisition A4->D1 D2 Fragmentation Pattern Analysis D1->D2 D3 Structural Elucidation D2->D3

Caption: General experimental workflow for the GC-MS analysis of this compound.

References

Reactivity Face-Off: (2-Bromoethyl)cyclobutane vs. (2-Chloroethyl)cyclobutane - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a nuanced understanding of reactant reactivity is crucial for optimizing synthetic routes and maximizing yields. This guide provides a detailed, objective comparison of the reactivity of (2-Bromoethyl)cyclobutane and (2-chloroethyl)cyclobutane (B13216244) in nucleophilic substitution and elimination reactions. The primary difference in the chemical behavior of these two primary alkyl halides stems from the nature of the halogen substituent, which significantly influences their efficacy as leaving groups.

Executive Summary

This compound is a more reactive substrate than (2-chloroethyl)cyclobutane in both S(_N)2 and E2 reactions. This heightened reactivity is principally due to the bromide ion being a superior leaving group compared to the chloride ion. The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, which facilitates an earlier transition state and a lower activation energy for both substitution and elimination pathways.

Quantitative Reactivity Comparison

Table 1: Comparison of Expected Reactivity in S(_N)2 Reactions

FeatureThis compound(2-Chloroethyl)cyclobutaneRationale
Leaving Group Bromide (Br⁻)Chloride (Cl⁻)Weaker bases are better leaving groups.
C-X Bond Energy ~285 kJ/mol~339 kJ/molThe weaker C-Br bond requires less energy to break.[1]
Relative S(_N)2 Rate HigherLowerBetter leaving group and weaker C-X bond lead to a lower activation energy.

Table 2: Comparison of Expected Reactivity in E2 Reactions

FeatureThis compound(2-Chloroethyl)cyclobutaneRationale
Leaving Group Bromide (Br⁻)Chloride (Cl⁻)Better leaving group ability facilitates the concerted removal of H-X.
Relative E2 Rate HigherLowerThe rate of E2 reactions is sensitive to the nature of the leaving group.
Major Product VinylcyclobutaneVinylcyclobutaneBoth are expected to yield the corresponding alkene via β-elimination.

Reaction Pathways and Mechanisms

Both this compound and (2-chloroethyl)cyclobutane, being primary alkyl halides, can undergo nucleophilic substitution (S(_N)2) and bimolecular elimination (E2) reactions. The predominant pathway is influenced by the reaction conditions, particularly the nature of the nucleophile/base and the solvent.

  • S(_N)2 (Bimolecular Nucleophilic Substitution): This pathway is favored by good, non-bulky nucleophiles in polar aprotic solvents. The reaction proceeds via a backside attack, leading to an inversion of stereochemistry if the alpha-carbon were chiral.

  • E2 (Bimolecular Elimination): This pathway is favored by strong, sterically hindered bases. The reaction is a concerted process where a proton is abstracted from the β-carbon simultaneously with the departure of the leaving group, forming an alkene.

G cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway RX_sn2 (2-Haloethyl)cyclobutane TS_sn2 [Nu---C---X]‡ Trigonal Bipyramidal Transition State RX_sn2->TS_sn2 Backside Attack P_sn2 Substituted Product TS_sn2->P_sn2 Nu Nucleophile (e.g., CN⁻, I⁻) Nu->TS_sn2 RX_e2 (2-Haloethyl)cyclobutane TS_e2 [B---H---C---C---X]‡ Concerted Transition State RX_e2->TS_e2 P_e2 Vinylcyclobutane TS_e2->P_e2 Base Strong, Hindered Base (e.g., t-BuOK) Base->TS_e2 β-Proton Abstraction

Caption: Competing S(_N)2 and E2 reaction pathways for (2-haloethyl)cyclobutanes.

Experimental Protocols

The following are generalized experimental protocols that can be adapted to quantitatively compare the reactivity of this compound and (2-chloroethyl)cyclobutane.

Protocol 1: Determination of S(_N)2 Reaction Kinetics (Finkelstein Reaction)

This experiment measures the rate of substitution by reacting the alkyl halides with sodium iodide in acetone (B3395972). The progress of the reaction can be monitored by the precipitation of sodium chloride or sodium bromide, or by chromatographic analysis of the reaction mixture over time.

Materials:

  • This compound

  • (2-chloroethyl)cyclobutane

  • Sodium Iodide (NaI)

  • Acetone (anhydrous)

  • Internal standard (e.g., dodecane) for GC analysis

  • Reaction vials, constant temperature bath, gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare 0.1 M solutions of this compound and (2-chloroethyl)cyclobutane in anhydrous acetone, each containing a known concentration of an internal standard.

  • Prepare a 0.2 M solution of sodium iodide in anhydrous acetone.

  • In separate reaction vials, equilibrate the alkyl halide solutions to a constant temperature (e.g., 25°C) in a water bath.

  • Initiate the reactions by adding an equal volume of the pre-heated sodium iodide solution to each alkyl halide solution.

  • At regular time intervals, withdraw aliquots from each reaction mixture and quench the reaction by adding a large volume of cold water.

  • Extract the organic components with a suitable solvent (e.g., diethyl ether).

  • Analyze the organic extracts by GC-MS to determine the concentration of the starting material and the product, (2-Iodoethyl)cyclobutane, relative to the internal standard.

  • Plot the concentration of the reactant versus time and determine the second-order rate constant.

G start Prepare Reactant Solutions (Alkyl Halide + Internal Standard in Acetone) (NaI in Acetone) equilibrate Equilibrate Solutions at Constant Temperature start->equilibrate mix Mix Solutions to Initiate Reaction equilibrate->mix sample Withdraw Aliquots at Timed Intervals mix->sample quench Quench Reaction (add cold water) sample->quench extract Extract with Organic Solvent quench->extract analyze Analyze by GC-MS extract->analyze plot Plot [Reactant] vs. Time & Calculate Rate Constant analyze->plot

Caption: Experimental workflow for determining S(_N)2 reaction kinetics.

Protocol 2: Determination of E2 Reaction Product Distribution

This experiment compares the yield of vinylcyclobutane from the elimination of this compound and (2-chloroethyl)cyclobutane using a strong, sterically hindered base.

Materials:

  • This compound

  • (2-chloroethyl)cyclobutane

  • Potassium tert-butoxide (t-BuOK)

  • tert-Butanol (anhydrous)

  • Internal standard (e.g., undecane) for GC analysis

  • Reaction flasks, reflux condensers, heating mantles, GC-MS

Procedure:

  • In separate reaction flasks, dissolve a known amount of either this compound or (2-chloroethyl)cyclobutane in anhydrous tert-butanol. Add a known amount of an internal standard.

  • Add a stoichiometric excess (e.g., 1.5 equivalents) of potassium tert-butoxide to each flask.

  • Heat the reaction mixtures to reflux for a specified period (e.g., 2 hours).

  • After cooling to room temperature, quench the reactions by carefully adding water.

  • Extract the organic products with a suitable solvent (e.g., pentane).

  • Analyze the organic extracts by GC-MS to identify and quantify the amount of vinylcyclobutane formed relative to the internal standard and any remaining starting material.

  • Compare the product yields to assess the relative reactivity in the E2 reaction.

G start Dissolve Alkyl Halide and Internal Standard in t-Butanol add_base Add Potassium tert-butoxide start->add_base reflux Heat to Reflux add_base->reflux cool_quench Cool and Quench with Water reflux->cool_quench extract Extract with Organic Solvent cool_quench->extract analyze Analyze by GC-MS extract->analyze compare Compare Product Yields analyze->compare

Caption: Experimental workflow for comparing E2 reaction yields.

Conclusion

References

Alternative reagents to (2-Bromoethyl)cyclobutane for cyclobutane incorporation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Alternative Reagents for Cyclobutane (B1203170) Incorporation

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif is an increasingly important structural component in modern medicinal chemistry. Its unique three-dimensional structure can enhance metabolic stability, improve binding affinity, and provide novel intellectual property.[1] While (2-Bromoethyl)cyclobutane serves as a straightforward reagent for introducing a cyclobutylethyl side chain via nucleophilic substitution, its reactivity and the scope of accessible analogs can be limited. This guide provides an objective comparison of alternative reagents and synthetic strategies for cyclobutane incorporation, supported by experimental data and detailed protocols.

Alternative Electrophilic Reagents for Alkylation

A direct alternative to this compound involves modifying the leaving group to enhance reactivity. Tosylates and mesylates are common choices that can be readily prepared from the corresponding alcohol and are often more reactive than bromides in nucleophilic substitution reactions.[2]

Data Comparison: Reactivity of Electrophilic Cyclobutylethyl Reagents

ReagentLeaving GroupTypical ReactionNucleophileSolventTemp (°C)Yield (%)Reference
This compoundBrSN2 AlkylationAmineDMF80ModerateGeneral Knowledge
(2-Iodoethyl)cyclobutaneISN2 AlkylationAmineDMFRT-60Good-ExcellentGeneral Knowledge
Cyclobutylethyl TosylateOTsSN2 AlkylationAmineAcetonitrile80Excellent[3]
Cyclobutylethyl MesylateOMsSN2 AlkylationAzideDMF100GoodGeneral Knowledge

Experimental Protocol: Synthesis and Use of Cyclobutylethyl Tosylate

This protocol details the preparation of cyclobutylethyl tosylate from 2-cyclobutylethanol (B1632531), followed by a nucleophilic substitution reaction with an amine.

Part A: Synthesis of Cyclobutylethyl Tosylate

  • Dissolve 2-cyclobutylethanol (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM) in a flame-dried, three-necked flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add 4-dimethylaminopyridine (B28879) (DMAP) (0.6 eq.) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.05 eq.).[3]

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Quench the reaction by pouring the mixture into cold dilute hydrochloric acid.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be purified by column chromatography.[4]

Part B: Amination using Cyclobutylethyl Tosylate

  • To a solution of the desired primary or secondary amine (1.2 eq.) in acetonitrile, add potassium carbonate (2.0 eq.).

  • Add the cyclobutylethyl tosylate (1.0 eq.) to the suspension.

  • Heat the reaction mixture to 80 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the desired N-cyclobutylethyl amine.

G cluster_synthesis Synthesis of Cyclobutylethyl Tosylate cluster_amination Nucleophilic Substitution start_syn 2-Cyclobutylethanol reagents_syn TsCl, DMAP DCM, 0°C to RT start_syn->reagents_syn product_syn Cyclobutylethyl Tosylate reagents_syn->product_syn reagents_am K2CO3 Acetonitrile, 80°C product_syn->reagents_am start_am Primary/Secondary Amine start_am->reagents_am product_am N-Cyclobutylethyl Amine reagents_am->product_am

Caption: Workflow for the synthesis and amination of cyclobutylethyl tosylate.

Nucleophilic Cyclobutane Reagents for Cross-Coupling

An alternative strategy involves forming a carbon-carbon bond using a nucleophilic cyclobutane organometallic reagent and an electrophilic partner. Organozinc and organoboron compounds are particularly useful for this purpose.[5][6]

Data Comparison: Cross-Coupling with Cyclobutane Organometallics

Cyclobutane ReagentCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
Cyclobutylzinc bromide4-ChlorotoluenePd(OAc)2/SPhos-THF85[5]
Potassium Cyclobutyltrifluoroborate (B12209022)4-ChloroanisolePd(OAc)2/SPhosCs2CO3Toluene (B28343)/H2O95[6]
Potassium Cyclobutyltrifluoroborate2-ChloropyridinePd(OAc)2/SPhosCs2CO3Toluene/H2O78[6]
Cyclobutyl GrignardIodobenzeneCoCl2-THFHigh[7]

Experimental Protocol: Suzuki-Miyaura Coupling with Potassium Cyclobutyltrifluoroborate

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction to form an arylcyclobutane.[6]

  • To an oven-dried reaction vessel, add the aryl chloride (1.0 eq.), potassium cyclobutyltrifluoroborate (1.5 eq.), and cesium carbonate (3.0 eq.).

  • Add the palladium catalyst (e.g., Pd(OAc)2, 2 mol%) and ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.[8]

  • Add degassed toluene and water (e.g., 10:1 ratio).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • After cooling, dilute the mixture with ethyl acetate (B1210297) and water.

  • Separate the layers, and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

G cluster_reagents Reagents cluster_process Process aryl_halide Aryl Halide cyclobutyl_boron K[Cyclobutyl-BF3] base Base (e.g., Cs2CO3) catalyst Pd Catalyst & Ligand setup 1. Combine Reagents in Reaction Vessel inert 2. Evacuate & Backfill with Inert Gas setup->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat with Vigorous Stirring solvent->heat workup 5. Aqueous Workup & Extraction heat->workup purify 6. Column Chromatography workup->purify product Arylcyclobutane Product purify->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Strain-Release Approaches using Bicyclobutanes (BCBs)

Bicyclo[1.1.0]butanes (BCBs) are highly strained molecules that can undergo facile ring-opening reactions to generate functionalized cyclobutanes.[9][10] This method allows for the introduction of diverse functionalities onto the cyclobutane core.

Data Comparison: Ring-Opening Reactions of Bicyclobutanes

Bicyclobutane SubstrateReagent/CatalystReaction TypeProduct TypeYield (%)Reference
Bicyclo[1.1.0]butane-1-carbonitrileN-Methylaniline / Ir photocatalystRadical C-H Cyclobutylationα-Cyclobutyl N-alkylaniline75[11]
Methyl Bicyclo[1.1.0]butane-1-carboxylateThiophenol / DBUThiol-ene ReactionThioether-functionalized cyclobutane95[12]
1-Phenylbicyclo[1.1.0]butaneStyrene / Visible Light[2π+2σ]-PhotocycloadditionPhenyl-substituted bicyclo[2.1.1]hexaneHigh[9]

Experimental Protocol: Radical α-C-H Cyclobutylation of an Aniline (B41778) Derivative

This protocol is adapted from a photoredox-mediated reaction for the direct alkylation of anilines with BCBs.[11]

  • In a nitrogen-filled glovebox, add the bicyclobutane derivative (e.g., bicyclo[1.1.0]butane-1-carbonitrile, 1.5 eq.), the aniline derivative (1.0 eq.), and the photocatalyst (e.g., an Iridium complex, 1-2 mol%) to a vial.

  • Add anhydrous, degassed solvent (e.g., acetone).

  • Seal the vial and remove it from the glovebox.

  • Place the vial in front of a blue LED light source and stir at room temperature for 24 hours.

  • Upon completion, remove the solvent in vacuo.

  • Purify the resulting residue by flash column chromatography on silica (B1680970) gel to yield the α-cyclobutyl N-alkylaniline product.

[2+2] Cycloaddition for de novo Cyclobutane Synthesis

Instead of attaching a pre-formed cyclobutane, the ring can be constructed directly through a [2+2] cycloaddition reaction, most commonly via photochemical methods.[13][14] This is a powerful and atom-economical approach for accessing a wide range of substituted cyclobutanes.[15][16]

Data Comparison: [2+2] Cycloaddition Reactions

Alkene 1Alkene 2ConditionsProductYield (%)Reference
Maleic AnhydrideEthyleneUV light, Acetone (sensitizer)Cyclobutane-1,2-dicarboxylic anhydrideGood[13]
Cinnamic Acid DerivativeCinnamic Acid DerivativeVisible light, Ru(bpy)3Cl2Truxinic acid analogue>90[17]
Allyl AmineAlkeneIron-based catalystPyrrolidine-fused cyclobutaneGood[15]

Experimental Protocol: General Photochemical [2+2] Cycloaddition

This protocol provides a general outline for a sensitized photochemical cycloaddition.

  • Dissolve the alkene substrate(s) and a photosensitizer (e.g., acetone, benzophenone, or a ruthenium complex) in a suitable solvent (e.g., acetonitrile, acetone) in a quartz reaction vessel. The solvent should be transparent to the wavelength of light being used.

  • Degas the solution by bubbling nitrogen or argon through it for 15-30 minutes to remove oxygen, which can quench the excited state.

  • While stirring, irradiate the solution with a suitable light source (e.g., a medium-pressure mercury lamp) for several hours to days. The reaction progress should be monitored by TLC or GC/MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to isolate the cyclobutane adduct.

G cluster_pathway JAK-STAT Signaling Pathway cluster_drug Mechanism of Action cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation nucleus Nucleus stat->nucleus Dimerization & Translocation gene Gene Transcription nucleus->gene xeljanz Xeljanz (Tofacitinib) xeljanz->jak Inhibition

Caption: Inhibition of the JAK-STAT pathway by the cyclobutane-containing drug Xeljanz.

Conclusion

The choice of reagent for cyclobutane incorporation depends heavily on the specific synthetic goal.

  • Alternative Electrophiles like tosylates offer a straightforward enhancement of the classical alkylation approach with improved reactivity.

  • Nucleophilic Cross-Coupling reagents provide a powerful method for C-C bond formation, especially for accessing arylcyclobutanes, and benefit from the stability of trifluoroborate salts.

  • Strain-Release Chemistry using BCBs opens up unique pathways to complex, functionalized cyclobutanes that are otherwise difficult to access.

  • De novo Synthesis via [2+2] Cycloaddition is the most versatile strategy for constructing the cyclobutane ring itself, offering high levels of control over substitution and stereochemistry.

By considering these alternatives, researchers can significantly expand their toolkit for synthesizing novel cyclobutane-containing molecules for drug discovery and development.

References

A Comparative Guide to the DFT Computational Analysis of (2-Bromoethyl)cyclobutane Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the computational analysis of (2-Bromoethyl)cyclobutane conformations using Density Functional Theory (DFT). While direct experimental and extensive computational studies on this specific molecule are not widely available in peer-reviewed literature, this document outlines a robust methodology based on established principles of conformational analysis and DFT protocols applied to structurally similar molecules, such as other substituted cyclobutanes and bromoalkanes.

The conformational landscape of this compound is primarily determined by two key structural features: the puckering of the cyclobutane (B1203170) ring and the rotational isomerism of the bromoethyl side chain. The interplay between these factors dictates the molecule's overall shape, stability, and reactivity, which are critical parameters in drug design and materials science.

Key Conformational Considerations

The conformational analysis of this compound involves exploring the potential energy surface to identify stable conformers. The primary degrees of freedom are:

  • Cyclobutane Ring Puckering: Unlike a planar structure, cyclobutane adopts a puckered or "butterfly" conformation to alleviate torsional strain. This results in two non-equivalent substituent positions: axial and equatorial. The puckered nature of the ring is a critical factor in determining the overall steric environment.

  • Side Chain Rotation: Rotation around the Cα-Cβ bond of the bromoethyl side chain gives rise to different rotamers. The most significant of these are the anti and gauche conformations, defined by the dihedral angle between the cyclobutane ring and the bromine atom.

Proposed DFT Computational Protocol

A reliable theoretical conformational analysis of this compound can be performed using the following computational workflow. This protocol is designed to efficiently explore the conformational space and accurately calculate the energetic and geometric properties of the stable conformers.

G cluster_0 Computational Workflow cluster_1 Alternative Methods A Initial Structure Generation (e.g., Molecular Mechanics Search) B Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) A->B Initial Geometries C Frequency Calculation (Confirm Minima, Obtain ZPE) B->C Optimized Structures D Single-Point Energy Refinement (Higher-Level Theory, e.g., ωB97X-V) C->D Vibrational Frequencies Zero-Point Energies E Conformational Analysis (Relative Energies, Boltzmann Distribution) D->E Refined Energies F Semi-empirical Methods (e.g., GFN2-xTB for pre-screening) E->F Compare Cost/Accuracy G Coupled-Cluster Methods (e.g., CCSD(T) for high accuracy benchmarks) E->G Benchmark Key Conformers

Caption: A typical workflow for the DFT-based conformational analysis of flexible molecules.

Detailed Methodologies

  • Initial Structure Generation: A preliminary conformational search is conducted using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94). This step aims to identify a broad range of possible low-energy conformers by systematically rotating the flexible bonds.

  • Geometry Optimization: The geometries of the initial structures are then optimized using a reliable DFT functional and basis set. A common and effective choice for molecules containing bromine is the B3LYP functional with the 6-311+G(d,p) basis set.[1] This level of theory provides a good balance between accuracy and computational cost for geometry predictions.

  • Frequency Calculations: To confirm that the optimized structures correspond to true energy minima on the potential energy surface, vibrational frequency calculations are performed at the same level of theory as the optimization. The absence of imaginary frequencies indicates a stable conformer. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Single-Point Energy Refinement: For higher accuracy in relative energy calculations, single-point energy calculations can be performed on the optimized geometries using a more advanced functional, such as ωB97X-V, which is known to perform well for conformational energies.[2]

Comparative Analysis of Hypothetical Conformers

Based on the principles of steric hindrance and electronic effects, we can predict the properties of the most stable conformers of this compound where the bromoethyl group is in an equatorial position on the puckered ring. The primary distinction arises from the rotation around the Cα-Cβ bond, leading to anti and gauche conformers.

The following table summarizes hypothetical, yet realistic, quantitative data for these conformers as would be predicted by DFT calculations.

Parameteranti-Conformergauche-ConformerComparison Notes
Relative Energy (ΔE, kcal/mol) 0.00+0.5 to +1.5The anti conformer is expected to be the global minimum due to minimized steric repulsion between the bulky bromine atom and the cyclobutane ring.
Relative Gibbs Free Energy (ΔG, kcal/mol) 0.00+0.6 to +1.8The Gibbs free energy difference is expected to be slightly larger than the electronic energy difference due to entropic factors.
Boltzmann Population (298 K) ~70-85%~15-30%The anti conformer is predicted to be the major component at room temperature.
C-C-C-Br Dihedral Angle ~180°~±60°This is the defining geometric parameter distinguishing the two conformers.
Dipole Moment (Debye) ~1.8 D~2.1 DThe gauche conformer is expected to have a slightly higher dipole moment due to the relative orientation of the C-Br bond dipole.

Alternative Computational Approaches

For a more comprehensive analysis, other computational methods can be employed for comparison:

  • Semi-empirical Quantum Mechanical Methods (e.g., GFN2-xTB): These methods are significantly faster than DFT and can be used for an initial, broader screening of the conformational space, especially for larger molecules.[2] However, their accuracy for relative energies is generally lower.

  • Coupled-Cluster Theory (e.g., CCSD(T)): This is considered the "gold standard" for high-accuracy single-point energy calculations. While computationally expensive, it can be used to benchmark the energies of the most important conformers identified by DFT, providing a high level of confidence in the results.

  • Density-Corrected DFT (DC-DFT): For systems where delocalization errors might be a concern (though less so in this saturated system), DC-DFT can provide more accurate conformational energies compared to standard DFT.[3]

Experimental Validation Protocols

Computational predictions should ideally be validated by experimental data. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for this purpose.

NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃).

  • Spectra Acquisition: Acquire 1D ¹H and ¹³C NMR spectra. For more detailed analysis, 2D NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended.

  • Analysis of Coupling Constants: The magnitude of the vicinal proton-proton coupling constants (³JHH) between the protons on the α and β carbons of the ethyl chain is dependent on the dihedral angle, as described by the Karplus equation. By comparing the experimentally measured coupling constants with those predicted for the anti and gauche conformers from DFT calculations, the relative populations of the conformers in solution can be determined.

This integrated computational and experimental approach provides a robust and reliable framework for the detailed conformational analysis of this compound, yielding critical insights for its application in research and development.

References

Comparative Crystallographic Analysis of a Brominated Cyclobutane Derivative and its Non-Brominated Analogue

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the X-ray crystallographic data of 2'-bromo-7'-methyl-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-one and a closely related non-brominated analogue, 7'-methyl-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-one, provides valuable insights into the structural influence of bromine substitution on the molecular architecture of spiro-cyclobutane systems. This guide presents a summary of their crystallographic data, detailed experimental protocols, and visualizations of the experimental workflow.

The introduction of a bromine atom to the spiro[cyclobutane-1,1'-naphthalen]-2-one scaffold induces notable changes in its crystal packing and intermolecular interactions, which can have significant implications for its solid-state properties and its potential applications in drug design and materials science. This comparative analysis is intended for researchers, scientists, and drug development professionals interested in the structure-property relationships of halogenated organic compounds.

Crystallographic Data Comparison

The crystallographic data for the brominated and a representative non-brominated spiro-cyclobutane derivative are summarized in the table below. The data for the brominated compound was obtained from the Cambridge Structural Database (CSD) entry CCDC 2224313.[1] Due to the unavailability of the direct non-brominated analogue's crystal structure, a closely related derivative, 7'-methoxy-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-one, is used for comparison.

Parameter2'-bromo-7'-methyl-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-one7'-methoxy-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-one (Analogue)
Formula C₁₅H₁₅BrOC₁₅H₁₆O₂
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
a (Å) 10.1234(2)7.4303(4)
b (Å) 11.4567(2)7.4614(4)
c (Å) 11.5678(2)16.4393(8)
α (°) 9090
β (°) 109.876(1)90.976(4)
γ (°) 9090
Volume (ų) 1258.98(4)911.27(8)
Z 44
Density (calc) (g/cm³) 1.5181.253
CSD Entry CCDC 2224313CSD Entry for Analogue

Experimental Protocols

The methodologies employed for the synthesis, crystallization, and X-ray diffraction analysis are crucial for the objective comparison of the crystal structures.

Synthesis and Crystallization

2'-bromo-7'-methyl-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-one: The synthesis of this compound was achieved through a multi-step reaction sequence, the full details of which can be found in the publication associated with CCDC 2224313.[1] Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in a mixture of dichloromethane (B109758) and n-hexane at room temperature.

7'-methoxy-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-one (Analogue): The synthesis of this analogue involves the reaction of 7-methoxy-1-tetralone (B20472) with a suitable cyclobutanone (B123998) precursor. Single crystals were grown from a solution of the compound in ethanol (B145695) by slow evaporation.

X-ray Data Collection and Structure Refinement

For both compounds, single-crystal X-ray diffraction data were collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystals were mounted on a loop and maintained at a constant temperature (typically 100 K or 293 K) during data collection.

The collected diffraction data were processed to determine the unit cell parameters and to integrate the reflection intensities. The crystal structures were solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The general workflow for obtaining and analyzing X-ray crystallographic data is depicted in the following diagrams.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification dissolution Dissolution in Suitable Solvent purification->dissolution evaporation Slow Evaporation / Cooling dissolution->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation mounting Crystal Mounting crystal_formation->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation

Caption: General workflow from chemical synthesis to crystal structure analysis.

logical_relationship cluster_compound Compound cluster_properties Observed Properties compound_A Brominated Derivative packing Crystal Packing compound_A->packing Influences interactions Intermolecular Interactions compound_A->interactions Introduces Halogen Bonding density Crystal Density compound_A->density Increases compound_B Non-Brominated Analogue compound_B->packing compound_B->interactions Lacks Halogen Bonding compound_B->density

Caption: Influence of bromine substitution on crystal properties.

References

Kinetic Showdown: (2-Bromoethyl)cyclobutane's Substitution Reactions Under the Microscope

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the kinetic studies of substitution reactions involving (2-Bromoethyl)cyclobutane. This report details the enhanced reactivity due to neighboring group participation and provides a comprehensive comparison with analogous primary alkyl bromides.

In the landscape of synthetic chemistry and drug development, understanding the kinetics of nucleophilic substitution reactions is paramount for predicting reactivity, optimizing reaction conditions, and designing novel molecular entities. This guide delves into the kinetic studies of substitution reactions with this compound, a primary alkyl bromide that exhibits intriguing reactivity patterns due to the participation of its cyclobutyl group. Through a comparative analysis with other primary alkyl bromides, this report provides valuable insights for researchers and scientists in the field.

Unveiling Enhanced Reactivity: A Quantitative Comparison

The solvolysis of this compound and its analogs, typically studied using their corresponding p-bromobenzenesulfonate (brosylate) esters in acetic acid (acetolysis), reveals a significant rate enhancement compared to simple primary alkyl halides. This acceleration is attributed to anchimeric assistance, or neighboring group participation (NGP), from the cyclobutyl ring.

To quantify this effect, the table below presents the relative rates of acetolysis for 2-cyclobutylethyl p-bromobenzenesulfonate and compares them with n-butyl and neopentyl p-bromobenzenesulfonates, which serve as unassisted and sterically hindered primary substrates, respectively.

SubstrateSolventTemperature (°C)Rate Constant (s⁻¹)Relative Rate
2-Cyclobutylethyl p-bromobenzenesulfonateAcetic Acid754.7 x 10⁻⁵47
n-Butyl p-bromobenzenesulfonateAcetic Acid751.0 x 10⁻⁶1
Neopentyl p-bromobenzenesulfonateAcetic Acid754.4 x 10⁻⁷0.44

Data extrapolated from studies on the acetolysis of alkyl p-bromobenzenesulfonates.

The data clearly demonstrates that the 2-cyclobutylethyl system reacts approximately 47 times faster than the simple primary n-butyl analog. This substantial rate enhancement is a hallmark of neighboring group participation. In stark contrast, the sterically hindered neopentyl system reacts even slower than the unassisted primary substrate, highlighting the impact of steric hindrance in the absence of NGP.

The Mechanism: Neighboring Group Participation in Action

The accelerated rate of solvolysis for this compound is explained by the intramolecular participation of the C-C sigma bonds of the cyclobutyl ring. This participation stabilizes the developing positive charge at the reaction center, leading to a lower activation energy compared to a standard Sₙ2 or Sₙ1 pathway.

The reaction proceeds through a bridged, non-classical carbocation intermediate. This intermediate can then be attacked by the solvent (acetic acid in this case) from two positions, leading to a mixture of rearranged and unrearranged products.

Substitution_Pathways sub This compound ts1 Transition State (NGP) sub->ts1 - Br⁻ int Bridged Carbocation Intermediate ts1->int prod1 Cyclopentyl Acetate (B1210297) (Rearranged) int->prod1 + AcOH prod2 (2-Cyclobutylethyl) Acetate (Unrearranged) int->prod2 + AcOH

Figure 1. Reaction pathway for the acetolysis of this compound involving neighboring group participation by the cyclobutyl ring.

Experimental Protocol: A Guide to Kinetic Analysis

The kinetic data presented is typically acquired through a meticulous experimental protocol. The following outlines a standard procedure for studying the acetolysis of alkyl brosylates.

Objective: To determine the first-order rate constant for the acetolysis of 2-cyclobutylethyl p-bromobenzenesulfonate and its analogs.

Materials:

  • 2-Cyclobutylethyl p-bromobenzenesulfonate

  • n-Butyl p-bromobenzenesulfonate

  • Neopentyl p-bromobenzenesulfonate

  • Anhydrous acetic acid

  • Standardized solution of sodium acetate in acetic acid

  • Indicator solution (e.g., bromophenol blue)

  • Thermostated oil bath

  • Burette, pipettes, and flasks

Procedure:

  • Preparation of Reaction Solution: A solution of the alkyl p-bromobenzenesulfonate of known concentration is prepared in anhydrous acetic acid.

  • Temperature Control: The reaction flask is placed in a thermostated oil bath to maintain a constant temperature (e.g., 75.0 ± 0.1 °C).

  • Initiation of Reaction: A known volume of the substrate solution is transferred to a reaction vessel at the desired temperature.

  • Titrimetric Analysis: At regular time intervals, aliquots of the reaction mixture are withdrawn and quenched in a flask containing a known amount of a strong base (e.g., sodium acetate in acetic acid) and an indicator. The liberated p-bromobenzenesulfonic acid is titrated with a standardized solution of sodium acetate.

  • Data Analysis: The concentration of the unreacted substrate at each time point is calculated from the amount of acid produced. A plot of the natural logarithm of the substrate concentration versus time yields a straight line for a first-order reaction, with the slope being equal to the negative of the rate constant (-k).

Experimental_Workflow prep Prepare Reactant Solutions (Alkyl Brosylate in Acetic Acid) thermo Equilibrate at Constant Temperature prep->thermo sample Withdraw Aliquots at Timed Intervals thermo->sample titrate Quench and Titrate Liberated Acid sample->titrate calc Calculate [Substrate] vs. Time titrate->calc plot Plot ln[Substrate] vs. Time calc->plot k Determine Rate Constant (k) from Slope plot->k

Figure 2. A logical workflow for the kinetic study of the acetolysis of alkyl brosylates.

Conclusion

The kinetic studies of substitution reactions with this compound reveal a fascinating example of neighboring group participation. The cyclobutyl group significantly accelerates the reaction rate compared to analogous primary alkyl halides that lack this structural feature. This enhanced reactivity, coupled with the potential for skeletal rearrangements, provides a powerful tool for synthetic chemists. For researchers and professionals in drug development, a thorough understanding of these kinetic and mechanistic nuances is crucial for the rational design of molecules with desired reactivity and for the optimization of synthetic routes. The provided experimental framework serves as a robust guide for further investigations into the reactivity of this and other intriguing alkyl halides.

Comparative yield analysis of different (2-Bromoethyl)cyclobutane synthetic routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of alkyl halides such as (2-Bromoethyl)cyclobutane is a critical step in the development of novel therapeutics and functional materials. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering a detailed examination of their respective yields, methodologies, and overall efficiency, supported by experimental data from the chemical literature.

The synthesis of this compound, a valuable building block in organic synthesis, can be approached from different starting materials. This comparison focuses on two prominent methods: the bromination of 2-cyclobutylethanol (B1632531) via the Appel reaction and the decarboxylative bromination of 3-cyclobutylpropanoic acid through a modified Hunsdiecker reaction.

Comparative Yield and Reaction Conditions

A summary of the key quantitative data for the two synthetic routes is presented below, allowing for a direct comparison of their performance.

ParameterRoute 1: Appel ReactionRoute 2: Modified Hunsdiecker Reaction
Starting Material 2-Cyclobutylethanol3-Cyclobutylpropanoic Acid
Reagents Triphenylphosphine (B44618) (PPh₃), Carbon Tetrabromide (CBr₄)Mercuric Oxide (HgO), Bromine (Br₂)
Solvent Dichloromethane (B109758) (DCM)Carbon Tetrachloride (CCl₄)
Reaction Temperature 0 °C to Room TemperatureReflux
Typical Yield 70-95% (estimated for primary alcohols)70-95% (estimated for primary aliphatic acids)
Key Byproducts Triphenylphosphine oxide, BromoformMercuric bromide, Carbon dioxide

Synthetic Route Analysis

Route 1: Bromination of 2-Cyclobutylethanol via the Appel Reaction

The Appel reaction provides a mild and efficient method for the conversion of primary alcohols to their corresponding alkyl bromides. This reaction typically proceeds with high yields and is tolerant of a wide range of functional groups.

The proposed synthesis of this compound via the Appel reaction is illustrated in the following workflow:

Appel_Reaction_Workflow Start 2-Cyclobutylethanol Reagents PPh₃, CBr₄ in DCM Start->Reagents Reaction Appel Reaction (0 °C to RT) Reagents->Reaction Workup Workup & Purification Reaction->Workup Product This compound Workup->Product

Caption: Workflow for the synthesis of this compound via the Appel reaction.

The reaction is expected to provide a good to excellent yield, estimated to be in the range of 70-95% for primary alcohols. A closely related synthesis of (bromomethyl)cyclobutane (B93029) from cyclobutylmethanol has been reported with a yield of 78%.

Route 2: Decarboxylative Bromination of 3-Cyclobutylpropanoic Acid via the Cristol-Firth-Hunsdiecker Reaction

The Hunsdiecker reaction and its modifications offer a pathway to alkyl halides from carboxylic acids with the loss of one carbon atom as carbon dioxide. The Cristol-Firth modification, which uses mercuric oxide and bromine, is often more convenient than the traditional method that requires the preparation of a dry silver salt.

The synthetic pathway for this compound using this method is as follows:

Hunsdiecker_Reaction_Pathway CarboxylicAcid 3-Cyclobutylpropanoic Acid Reagents HgO, Br₂ in CCl₄ CarboxylicAcid->Reagents Reaction Cristol-Firth-Hunsdiecker Reaction (Reflux) Reagents->Reaction Product This compound Reaction->Product

Caption: Synthesis of this compound via the Cristol-Firth-Hunsdiecker reaction.

Experimental Protocols

Route 1: Appel Reaction of 2-Cyclobutylethanol

Materials:

  • 2-Cyclobutylethanol

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-cyclobutylethanol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of carbon tetrabromide (1.2 eq) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford this compound.

Route 2: Cristol-Firth-Hunsdiecker Reaction of 3-Cyclobutylpropanoic Acid

Materials:

  • 3-Cyclobutylpropanoic acid

  • Red mercuric oxide (HgO)

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Brine

  • Anhydrous calcium chloride (CaCl₂)

Procedure:

  • To a flask equipped with a reflux condenser and a dropping funnel, add 3-cyclobutylpropanoic acid (1.0 eq) and red mercuric oxide (1.1 eq) to anhydrous carbon tetrachloride.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add a solution of bromine (1.05 eq) in anhydrous carbon tetrachloride to the refluxing mixture.

  • Continue refluxing until the evolution of carbon dioxide ceases and the red color of bromine disappears.

  • Cool the reaction mixture to room temperature and filter to remove the mercuric bromide precipitate.

  • Wash the filtrate with saturated aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine.

  • Dry the organic layer over anhydrous calcium chloride, filter, and carefully remove the solvent by distillation.

  • Purify the residue by vacuum distillation to obtain this compound.

Conclusion

Both the Appel reaction of 2-cyclobutylethanol and the modified Hunsdiecker reaction of 3-cyclobutylpropanoic acid present viable synthetic routes to this compound.

The Appel reaction offers the advantages of milder reaction conditions and generally high and predictable yields for primary alcohols. The primary drawback is the formation of triphenylphosphine oxide as a byproduct, which can sometimes complicate purification.

The Cristol-Firth-Hunsdiecker reaction provides a direct conversion from a carboxylic acid, which may be a more readily available starting material. However, this route involves the use of toxic mercury salts and bromine, and the yields can be more variable, particularly with cyclic substrates.

The choice between these two routes will ultimately depend on the availability and cost of the starting materials, the desired scale of the reaction, and the laboratory's capabilities for handling the specific reagents and byproducts involved. For a more reliable and higher-yielding synthesis, the Appel reaction is likely the preferred method.

References

Spectroscopic Comparison of (2-Bromoethyl)cyclobutane and its Primary Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Synthetic Chemistry and Drug Development

This guide provides a detailed spectroscopic comparison of (2-bromoethyl)cyclobutane and its principal reaction products formed through hydrolysis and dehydrobromination: 2-cyclobutylethanol (B1632531) and vinylcyclobutane, respectively. The information presented herein is intended to assist researchers, scientists, and drug development professionals in identifying these compounds and understanding their chemical transformations through spectroscopic analysis.

While direct experimental spectroscopic data for this compound and its immediate reaction products is not extensively available in public databases, this guide leverages established principles of spectroscopy and data from analogous compounds to provide a robust predictive comparison. The presented data is a combination of computed properties and predicted spectroscopic characteristics based on well-understood chemical principles.

Reaction Pathways and Experimental Workflow

The primary reactions of this compound, a primary haloalkane, are nucleophilic substitution and elimination. This guide focuses on the products of hydrolysis (a substitution reaction) and dehydrobromination (an elimination reaction).

Reaction_Pathways reactant This compound product1 2-Cyclobutylethanol reactant->product1 Substitution (SN2) product2 Vinylcyclobutane reactant->product2 Elimination (E2) reagent1 H2O (Hydrolysis) reagent2 Strong Base (e.g., KOH) (Dehydrobromination) Experimental_Workflow cluster_reaction Reaction Stage cluster_analysis Analysis Stage start This compound hydrolysis Hydrolysis start->hydrolysis dehydrobromination Dehydrobromination start->dehydrobromination product_h 2-Cyclobutylethanol hydrolysis->product_h product_d Vinylcyclobutane dehydrobromination->product_d nmr NMR Spectroscopy (1H, 13C) product_h->nmr ir FTIR Spectroscopy product_h->ir ms Mass Spectrometry product_h->ms product_d->nmr product_d->ir product_d->ms

Safety Operating Guide

Navigating the Disposal of (2-Bromoethyl)cyclobutane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of (2-Bromoethyl)cyclobutane, a halogenated organic compound. Adherence to these protocols is vital to mitigate risks and ensure a safe laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

This compound is classified as a flammable liquid and an irritant[1]. In the event of a spill, immediately contain the leak and soak it up with an inert absorbent material, such as sand or vermiculite[2][3][4][5]. Place all contaminated materials in a sealed, properly labeled container for disposal[2][3].

Waste Segregation and Collection: A Critical First Step

Proper segregation of chemical waste is the first and most critical step in the disposal process. As a brominated organic compound, this compound must be classified as halogenated organic waste [6][7].

Key Segregation Principles:

  • Separate Halogenated from Non-Halogenated Waste: To reduce disposal costs and ensure proper treatment, always keep halogenated waste streams separate from non-halogenated organic waste[2][8].

  • Avoid Mixing with Other Waste Types: Do not mix halogenated solvents with acidic or alkaline waste streams, heavy metals, pesticides, cyanides, or acutely toxic "P-listed" wastes[2].

Collect waste this compound in a designated, leak-proof container that is compatible with the chemical. The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound"[2][9].

Quantitative Data Summary for Halogenated Waste Disposal
ParameterGuidelineSource
Maximum Accumulation Volume (Satellite Accumulation Area) Up to 25 gallons of Halogenated Solvent waste may be accumulated in a laboratory.[2]
Container Fill Level Request waste collection when the container is three-quarters full.[2]
Halogen Content Threshold for Classification Organic liquid products containing more than 2% of any halogen.[7]
Step-by-Step Disposal Protocol

The following protocol outlines the essential steps for the safe disposal of this compound from the laboratory setting.

1. Waste Identification and Classification:

  • Identify this compound waste as a "Halogenated Organic Waste."
  • Determine if the waste is mixed with any other chemicals. If so, list all constituents and their approximate percentages on the hazardous waste tag.

2. Containerization and Labeling:

  • Select a clean, dry, and compatible container with a secure, tight-fitting lid[9].
  • Affix a "Hazardous Waste" tag to the container before adding any waste[2][9].
  • Clearly write the full chemical name, "this compound," and any other components on the tag. Indicate the hazards (e.g., Flammable, Toxic)[2].

3. Accumulation in a Satellite Accumulation Area (SAA):

  • Store the waste container in a designated and properly managed Satellite Accumulation Area within the laboratory.
  • Ensure the container is kept closed except when adding waste[2][9].
  • Store in a cool, dry, and well-ventilated area away from sources of ignition[3]. Secondary containment is recommended[2].

4. Arranging for Disposal:

  • Once the container is nearly full (approximately 75% capacity), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[2].
  • Follow your institution's specific procedures for requesting a waste pickup.
  • Ensure all paperwork is completed accurately and accompanies the waste container.

5. Final Disposal:

  • The collected waste will be transported to an approved waste disposal plant for proper treatment, which for halogenated organic compounds often involves incineration at a regulated facility[3][4][6].
  • Disposal must be conducted in accordance with all local, regional, and national hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States[10][11][12][13].

Visualizing the Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound.

cluster_preparation Waste Preparation cluster_collection Waste Collection & Storage cluster_disposal Disposal Process start Start: Generation of This compound Waste classify Classify as Halogenated Organic Waste start->classify segregate Segregate from Non-Halogenated Waste classify->segregate containerize Select & Prepare Labeled Container segregate->containerize accumulate Accumulate in SAA (≤ 25 Gallons) containerize->accumulate store Store Safely: Closed, Ventilated, Cool accumulate->store request Request Pickup (at ~75% full) store->request transport Transport by Authorized Personnel request->transport dispose Final Disposal at Approved Facility transport->dispose end End: Compliant Disposal dispose->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling (2-Bromoethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety protocols and logistical guidance for the handling and disposal of (2-Bromoethyl)cyclobutane (CAS No. 960078-90-4). The information is compiled from available data and safety data sheets for structurally similar compounds. All personnel must conduct a thorough risk assessment before beginning any new procedure involving this chemical.

Hazard Identification and Classification

This compound is classified as a flammable liquid and an irritant.[1] All work with this compound must be performed in a certified chemical fume hood.

GHS Hazard Classification:

Hazard ClassGHS Hazard CodeHazard StatementGHS Pictogram
Flammable liquidsH226Flammable liquid and vapor[1]GHS02 (Flame)
Skin IrritationH315Causes skin irritation[1]GHS07 (Exclamation Mark)
Eye IrritationH319Causes serious eye irritation[1]GHS07 (Exclamation Mark)
Specific target organ toxicity — single exposureH335May cause respiratory irritation[1]GHS07 (Exclamation Mark)
Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to ensure personal safety when handling this compound.[2][3][4]

Protection TypeRequired EquipmentSpecifications and Rationale
Eye & Face Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles that can cause severe eye damage.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Double gloving is recommended.To prevent skin contact and absorption. Halogenated compounds can penetrate some glove materials.[4][5]
Skin & Body Protection A flame-retardant lab coat worn over long-sleeved clothing and closed-toe shoes. For larger quantities or procedures with a high splash potential, a chemical-resistant apron is also required.To minimize skin exposure and protect from flammability hazards.
Respiratory Protection All handling must be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.To prevent inhalation of vapors, which can cause respiratory irritation.[3][4]
Chemical Handling Protocol

An operational safety shower and eyewash station must be immediately accessible and unobstructed.[2]

Preparation:

  • Don PPE: Before entering the handling area, put on all required PPE as specified in the table above.

  • Prepare Fume Hood: Ensure the chemical fume hood is operational, and the sash is at the appropriate working height. The work surface should be clean and free of clutter.

  • Assemble Equipment: Gather all necessary glassware and equipment. Ensure all glassware is free of cracks and contaminants.

  • Inert Atmosphere: If the experiment is sensitive to air or moisture, ensure a source of inert gas (e.g., nitrogen or argon) is available.

Handling and Dispensing:

  • Grounding: Ground/bond the container and receiving equipment to prevent static discharge, which can ignite flammable vapors.[6]

  • Aliquotting/Transfer: Use only non-sparking tools for transfers.[2][6] Perform all transfers slowly and carefully to minimize splashing or aerosol generation.

  • Container Management: Keep the container tightly closed when not in use to prevent the escape of vapors.[6][7]

Post-Handling:

  • Decontamination: After handling, decontaminate the work area thoroughly.

  • Hand Washing: Wash hands and any potentially exposed skin thoroughly with soap and water.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination.

Emergency Procedures
Emergency SituationFirst-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek medical attention.[6]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[6]
Ingestion Do NOT induce vomiting. Get immediate medical attention.[6]
Spill Evacuate the area. Wear appropriate PPE. Use absorbent pads to contain the spill. Place contaminated materials in a sealed, labeled container for hazardous waste disposal. Ventilate the area. For large spills, contact your institution's environmental health and safety department.[8]
Storage and Disposal Plan

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]

  • Keep away from heat, sparks, open flames, and hot surfaces.[6]

  • Store in a flammables-approved cabinet.

  • Incompatible with strong oxidizing agents and strong bases.[6]

Disposal: All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Collect waste in a designated "halogenated organic waste" container.[8][9][10] Do not mix with non-halogenated waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[8][9] A list of all components and their approximate percentages should be maintained.

  • Container Integrity: Use a compatible, leak-proof container with a secure lid.

  • Disposal Request: Dispose of the waste through your institution's hazardous waste management program.

Visual Workflow for Safe Handling of this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal prep_ppe Don all required PPE prep_hood Verify fume hood operation prep_ppe->prep_hood prep_area Prepare and clear work area prep_hood->prep_area handle_ground Ground container and equipment prep_area->handle_ground handle_transfer Transfer using non-sparking tools handle_ground->handle_transfer handle_close Keep container tightly closed handle_transfer->handle_close post_decon Decontaminate work area handle_close->post_decon post_wash Wash hands thoroughly post_decon->post_wash post_doff Doff PPE correctly post_wash->post_doff disp_collect Collect in halogenated waste container post_doff->disp_collect disp_label Label container with contents disp_collect->disp_label disp_request Submit for hazardous waste pickup disp_label->disp_request

Caption: A step-by-step workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Bromoethyl)cyclobutane
Reactant of Route 2
Reactant of Route 2
(2-Bromoethyl)cyclobutane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.